Vinblastine sulfate
Descripción
This compound is the sulfate salt of vinblastine, a natural alkaloid isolated from the plant Catharanthus roseus (Madagascar periwinkle) with antineoplastic properties. Vinblastine disrupts microtubule formation and function during mitosis and interferes with glutamic acid metabolism. (NCI04)
Antitumor alkaloid isolated from Vinca rosea. (Merck, 11th ed.)
Propiedades
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H58N4O9.H2O4S/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7;1-5(2,3)4/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3;(H2,1,2,3,4)/t28-,37-,38+,39+,42-,43+,44+,45-,46-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQAABAKXDWYSZ-PNYVAJAMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H58N4O9.H2O4S, C46H60N4O13S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | VINBLASTINE SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21219 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017133 | |
| Record name | Vinblastine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
909.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Vinblastine sulfate appears as an anticancer drug. White to slightly yellow crystalline powder. (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | VINBLASTINE SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21219 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 10 mg/mL at 76.1 °F (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | VINBLASTINE SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21219 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
143-67-9 | |
| Record name | VINBLASTINE SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21219 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vinblastine sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinblastine sulfate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinblastine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinblastine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.097 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINBLASTINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N00W22YO2B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
543 to 545 °F (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | VINBLASTINE SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21219 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
The Core Mechanism of Vinblastine Sulfate's Action on Microtubules: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinblastine (B1199706) sulfate (B86663), a vinca (B1221190) alkaloid derived from Catharanthus roseus, remains a cornerstone of various chemotherapy regimens. Its clinical efficacy is rooted in its potent interaction with tubulin, the fundamental protein subunit of microtubules. This technical guide provides a comprehensive examination of the molecular and cellular mechanisms by which vinblastine disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. We will delve into the specifics of its binding to tubulin, its profound effects on microtubule dynamic instability, and the downstream signaling pathways that culminate in cell death. This guide also offers detailed protocols for key experimental assays used to investigate these phenomena and presents quantitative data in a structured format to facilitate a deeper understanding and further research in the field of microtubule-targeting agents.
Introduction
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are integral to a multitude of cellular functions, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle, which is essential for chromosomal segregation during cell division.[1][2] The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shortening), is tightly regulated and critical for their function.[3] This dynamic instability makes them a prime target for anticancer drugs.[4]
Vinblastine is a potent microtubule-destabilizing agent that exerts its cytotoxic effects by interfering with these crucial microtubule dynamics.[5][6] At low concentrations, it suppresses microtubule dynamics, while at higher concentrations, it leads to a reduction in microtubule polymer mass.[5] This interference with microtubule function ultimately triggers a mitotic checkpoint, leading to cell cycle arrest in the M phase and subsequent programmed cell death (apoptosis).[1][7]
Mechanism of Action: From Tubulin Binding to Cellular Demise
The primary mechanism of action of vinblastine involves its direct binding to tubulin, which sets off a cascade of events that disrupt microtubule function and lead to cell death.
Binding to Tubulin
Vinblastine binds to a specific site on β-tubulin, known as the vinca-binding site, which is distinct from the binding sites of other microtubule-targeting agents like colchicine (B1669291) and taxanes.[8] This binding occurs at the interface between two tubulin heterodimers, effectively introducing a "wedge" that interferes with the proper assembly of microtubules.[9] X-ray crystallography has revealed that the vinblastine binding site is located at an intermolecular contact in the microtubule, sharing a hydrophobic groove on the α-tubulin surface.[9]
The binding of vinblastine to tubulin is characterized by high affinity. Studies have identified two classes of binding sites: high-affinity sites and low-affinity sites. The high-affinity sites are believed to be responsible for the drug's potent effects at low concentrations.
Disruption of Microtubule Dynamics
The binding of vinblastine to tubulin has profound effects on the dynamic instability of microtubules. Even at nanomolar concentrations, vinblastine potently suppresses this dynamic behavior without causing net depolymerization of microtubules.[10][11] Key effects include:
-
Suppression of Growth and Shortening Rates: Vinblastine significantly reduces the rates at which microtubules grow and shorten.[9][11]
-
Decreased Catastrophe Frequency: It lowers the frequency of "catastrophe," the transition from a state of growth or pause to rapid shortening.[9][11]
-
Increased Pause Duration: The average duration of a "pause," a state where neither growth nor shortening is detectable, is significantly increased in the presence of vinblastine.[9][11]
This "kinetic capping" of microtubule ends effectively freezes their dynamics, rendering them dysfunctional.[11]
Induction of Tubulin Self-Association
At higher concentrations, vinblastine induces the self-association of tubulin into spiral aggregates or paracrystals, which are tightly packed arrays of tubulin.[12][13] This process sequesters tubulin dimers, further preventing their incorporation into functional microtubules.
Cellular Consequences
The disruption of microtubule dynamics and structure by vinblastine has severe consequences for the cell, primarily affecting cell division:
-
Mitotic Arrest: The inability to form a functional mitotic spindle due to dysfunctional microtubules leads to the arrest of the cell cycle at the metaphase/anaphase transition.[1][2] The chromosomes, unable to properly align and segregate, activate the mitotic checkpoint.
-
Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][7] This is a key mechanism by which vinblastine eliminates rapidly proliferating cancer cells.
Quantitative Data
The following tables summarize key quantitative data regarding the interaction of vinblastine with tubulin and its effects on cells.
Table 1: Vinblastine Binding to Tubulin
| Parameter | Value | Species/System | Reference |
| High-Affinity Binding Sites | |||
| Number of Sites per Tubulin Dimer | 2 | Embryonic chick brain tubulin | |
| Association Constant (Ka) | 3-5 x 105 L/mol | Embryonic chick brain tubulin | |
| Dissociation Constant (Kd) | 0.54 µM | Calf brain tubulin | [10] |
| Low-Affinity Binding Sites | |||
| Dissociation Constant (Kd) | 14 µM | Calf brain tubulin | [10] |
| Binding to Stabilized Microtubules | |||
| Number of Sites per Tubulin Monomer | 1.4-1.7 | Bovine brain microtubules | [14] |
| Association Constant (Ka) | 3-4 x 103 M-1 | Bovine brain microtubules | [14] |
Table 2: Effects of Vinblastine on Microtubule Dynamic Instability in Living Cells (BS-C-1)
| Parameter | Control | 32 nM Vinblastine | Reference |
| Growth Rate (µm/min) | 11.0 ± 3.5 | 6.8 ± 2.4 | [11] |
| Shortening Rate (µm/min) | 17.1 ± 6.0 | 9.9 ± 4.1 | [11] |
| Catastrophe Frequency (events/s) | 0.019 ± 0.010 | 0.007 ± 0.004 | [11] |
| Dynamicity (µm/s) | - | Reduced by 75% | [11] |
| Time in Pause (%) | 31.6 ± 14.1 | 58.1 ± 14.8 | [11] |
Table 3: IC50 Values of Vinblastine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A2780 | Ovarian Cancer | 3.92–5.39 | |
| MCF7 | Breast Cancer | 1.72–3.13 | |
| HeLa | Cervical Cancer | Varies by assay | [15] |
| U2OS | Osteosarcoma | 6.1 (for mitotic accumulation) | [16] |
| PC3 | Prostate Cancer | Varies by study | [17] |
| LNCaP | Prostate Cancer | Varies by study | [17] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of vinblastine on the assembly of purified tubulin into microtubules in a cell-free system. Polymerization is monitored by an increase in turbidity (light scattering) at 340-350 nm.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Vinblastine sulfate stock solution (in DMSO or water)
-
96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice.
-
Prepare a working solution of GTP by diluting the stock to 1 mM in General Tubulin Buffer.
-
Prepare serial dilutions of vinblastine in General Tubulin Buffer. Include a vehicle control (DMSO or water).
-
-
Assay Setup (on ice):
-
In a 96-well plate, add the desired volume of vinblastine dilutions or vehicle control.
-
Add the tubulin solution to each well.
-
Add glycerol to a final concentration of 10% (v/v) to promote polymerization.
-
Initiate the reaction by adding GTP to a final concentration of 1 mM.
-
-
Measurement:
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the effect of vinblastine by comparing the rate and extent of polymerization in treated samples to the control. Calculate the IC₅₀ for polymerization inhibition.
-
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the microtubule network within cells treated with vinblastine, revealing changes in microtubule organization and the formation of paracrystals.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., -20°C methanol (B129727) or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA or normal goat serum in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin or rabbit anti-β-tubulin)
-
Fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips in a culture dish and allow them to adhere.
-
Treat the cells with various concentrations of vinblastine for the desired duration (e.g., 4-24 hours). Include a vehicle-treated control.[12]
-
-
Fixation:
-
Gently wash the cells twice with pre-warmed PBS.
-
Fix the cells with ice-cold methanol for 5-10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
-
Permeabilization (if using paraformaldehyde fixation):
-
Wash the cells three times with PBS.
-
Incubate with permeabilization buffer for 10-15 minutes at room temperature.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Incubate with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Antibody Incubation:
-
Dilute the primary anti-tubulin antibody in blocking buffer according to the manufacturer's instructions.
-
Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS.
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Protect from light.
-
Incubate with the secondary antibody solution for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging:
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content, allowing for the assessment of vinblastine-induced mitotic arrest.
Materials:
-
Cell suspension
-
This compound
-
PBS
-
Fixative (e.g., ice-cold 70% ethanol)
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired density.
-
Treat cells with vinblastine at various concentrations and for different time points. Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells (e.g., by trypsinization for adherent cells) and wash with PBS.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer, exciting the PI with a 488 nm laser and detecting the emission at ~617 nm.
-
Collect data for at least 10,000-20,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a DNA content histogram.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates mitotic arrest.
-
Visualizations
Signaling Pathway of Vinblastine Action
Caption: The signaling cascade initiated by vinblastine binding to tubulin.
Experimental Workflow for Tubulin Polymerization Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Flow cytometric evaluation of the cell cycle perturbations induced by S12363, a new vinca alkaloid derivative [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. molbiolcell.org [molbiolcell.org]
- 10. Photoaffinity labeling of tubulin subunits with a photoactive analogue of vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vinblastine suppresses dynamics of individual microtubules in living interphase cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Binding of vinblastine to stabilized microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
The Serendipitous Discovery and Enduring Legacy of Vinblastine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinblastine (B1199706), a cornerstone of combination chemotherapy for decades, stands as a testament to the power of natural product drug discovery. Originally isolated from the Madagascar periwinkle, Catharanthus roseus, its journey from a traditional herbal remedy for diabetes to a potent anti-cancer agent is a classic example of scientific serendipity, rigorous chemical investigation, and clinical validation. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles underlying vinblastine. It includes a detailed chronology of its development, quantitative data on its yield and clinical efficacy, comprehensive experimental protocols for its isolation, and visualizations of its biosynthesis and mechanism of action.
A History of Serendipity: From Folklore to Chemotherapy
The discovery of vinblastine was an unintentional yet momentous outcome of investigating the ethnobotanical uses of Catharanthus roseus.[1] Traditionally, infusions of the plant's leaves were used in various parts of the world, including Jamaica and the Philippines, as a folk remedy for diabetes.[2][3]
In the 1950s, two independent research groups were drawn to the plant for its purported anti-diabetic properties. Canadian scientists Dr. Robert Noble and Dr. Charles Beer at the University of Western Ontario began investigating extracts, hoping to isolate a novel hypoglycemic agent.[4][5][6] Concurrently, a team at the pharmaceutical company Eli Lilly and Company was pursuing similar research.[7]
The pivotal moment came when Dr. Noble's team, upon injecting a crude extract of C. roseus leaves into rabbits, found it had little effect on blood sugar levels.[5] Instead, they observed a dramatic and unexpected outcome: a sharp decrease in the animals' white blood cell counts (leukopenia).[8] Recognizing that uncontrolled proliferation of white blood cells is a hallmark of leukemia, they astutely hypothesized that the plant extract might contain a potent anti-cancer compound. This observation shifted the entire focus of their research from diabetes to oncology.
Following this lead, Dr. Beer successfully isolated the active alkaloid, initially named vincaleukoblastine, which was later shortened to vinblastine.[9] The collaboration between the academic researchers and the industrial capacity of Eli Lilly accelerated the development of vinblastine into a clinically viable drug, ultimately leading to its approval and integration into cancer treatment protocols.[7]
Logical Flow of Discovery
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. The juice of fresh leaves of Catharanthus roseus Linn. reduces blood glucose in normal and alloxan diabetic rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-diabetic potential of Catharanthus roseus Linn. and its effect on the glucose transport gene (GLUT-2 and GLUT-4) in streptozotocin induced diabetic wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poisoning the spindle: serendipity and discovery of the anti-tumor properties of the Vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cmaj.ca [cmaj.ca]
- 6. science.ca : Charles Beer [science.ca]
- 7. The evolution of cancer research and drug discovery at Lilly Research Laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. utppublishing.com [utppublishing.com]
Vinblastine Sulfate's Effect on Microtubule Dynamic Instability: A Technical Guide
Abstract
Vinblastine (B1199706) sulfate, a cornerstone of chemotherapy for decades, exerts its potent anti-cancer effects by targeting tubulin and disrupting the essential process of microtubule dynamics. Its mechanism is multifaceted and exquisitely concentration-dependent. At low, clinically relevant nanomolar concentrations, vinblastine's primary action is not the wholesale depolymerization of microtubules, but rather the kinetic stabilization and suppression of their dynamic instability.[1][2][3][4] This leads to the arrest of mitosis and subsequent cell death. At higher micromolar concentrations, it induces significant microtubule depolymerization and the formation of tubulin paracrystals.[5][6] This guide provides an in-depth technical overview of vinblastine's effects on microtubule dynamics, presenting key quantitative data, detailed experimental protocols for its study, and visualizations of its mechanistic action for researchers, scientists, and drug development professionals.
Introduction to Microtubule Dynamics
Microtubules are essential cytoskeletal polymers composed of α/β-tubulin heterodimers.[7] They are not static structures but exist in a state of perpetual non-equilibrium dynamics known as "dynamic instability."[8][9] This behavior, critical for processes like cell division, motility, and intracellular transport, is characterized by stochastic transitions between phases of slow growth (polymerization) and rapid shortening (depolymerization).[8][10]
The key parameters governing dynamic instability are:
-
Growth Rate: The speed at which tubulin dimers are added to the microtubule end.
-
Shortening Rate: The speed at which tubulin dimers are lost from the microtubule end.
-
Catastrophe Frequency: The frequency of transition from a growing state to a shortening state.[11]
-
Rescue Frequency: The frequency of transition from a shortening state back to a growing state.[11]
Disruption of the precise regulation of these parameters, particularly within the mitotic spindle, is a validated strategy for cancer therapy.
Mechanism of Action of Vinblastine Sulfate
Vinblastine's interaction with tubulin is complex, leading to distinct cellular outcomes based on its concentration.
Binding to the Vinca Domain
Vinblastine binds to a specific site on β-tubulin, known as the Vinca domain. This site is located at the interface between two tubulin heterodimers, allowing vinblastine to interfere with the longitudinal association of tubulin molecules.[10]
Concentration-Dependent Effects
Low Concentrations (Nanomolar Range): Suppression of Dynamic Instability At low concentrations (e.g., 3-64 nM in cells), vinblastine potently suppresses dynamic instability without causing significant net microtubule depolymerization.[1][2][3][4] Instead of inducing disassembly, it acts as a "kinetic cap" at the microtubule ends.[1][2][4][12][13] This binding suppresses both the growth and shortening rates and decreases the catastrophe frequency.[1][2][3][4] Consequently, microtubules spend significantly more time in a "pause" or attenuated state, where they are neither growing nor shortening detectably.[1][2][4][13] This suppression of dynamics is sufficient to disrupt the delicate balance of forces required for mitotic spindle function, leading to metaphase arrest and inhibition of cell division.[14][15]
High Concentrations (Micromolar Range): Microtubule Depolymerization At higher concentrations (e.g., >100 nM), vinblastine's effects become more pronounced. It binds stoichiometrically along the microtubule lattice, with approximately 1.4-1.7 binding sites per tubulin molecule.[5] This extensive binding is thought to induce a conformational change in the tubulin protofilaments, causing them to peel away from the microtubule wall and self-associate into coiled spiral aggregates and crystalline structures known as paracrystals.[5][6][16] This leads to a net loss of microtubule polymer mass.[14]
References
- 1. Vinblastine suppresses dynamics of individual microtubules in living interphase cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. Vinblastine suppresses dynamics of individual microtubules in living interphase cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
- 5. Binding of vinblastine to stabilized microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunostaining and time-lapse analysis of vinblastine-induced paracrystal formation in human A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of the effect of microtubule-targeting drugs on the microtubule cytoskeleton of breast cancer cells with different invasive properties [comptes-rendus.academie-sciences.fr]
- 8. In vitro reconstitution of microtubule dynamics and severing imaged by label-free interference reflection microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 10. benchchem.com [benchchem.com]
- 11. Measuring microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic analysis of tubulin exchange at microtubule ends at low vinblastine concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.biologists.com [journals.biologists.com]
- 15. Kinetic stabilization of microtubule dynamic instability in vitro by vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Vinblastine Sulfate and Cell Cycle Arrest at the G2/M Phase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinblastine (B1199706) sulfate (B86663), a vinca (B1221190) alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a potent chemotherapeutic agent utilized in the treatment of various malignancies, including lymphomas, and testicular and breast cancers.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, which are critical for the formation of the mitotic spindle during cell division.[1][3][4] This interference leads to a robust arrest of the cell cycle at the G2/M phase, ultimately triggering apoptotic cell death in rapidly proliferating cancer cells.[3][4][5] This technical guide provides an in-depth exploration of the molecular mechanisms underlying vinblastine-induced G2/M arrest, detailed experimental protocols for its characterization, a summary of key quantitative data, and a visualization of the pertinent signaling pathways.
Mechanism of Action: Disruption of Microtubule Dynamics
Vinblastine exerts its cytotoxic effects by binding to tubulin, the fundamental protein subunit of microtubules.[1][3] This binding inhibits the polymerization of tubulin into microtubules, essential cytoskeletal structures involved in cell division, intracellular transport, and maintenance of cell shape.[3] At low concentrations, vinblastine suppresses the dynamic instability of microtubules by reducing the rates of both their growth and shortening phases.[6][7][8][9] This "kinetic capping" of microtubule ends prevents the proper formation and function of the mitotic spindle, a crucial apparatus for the segregation of chromosomes during mitosis.[6][7][8] The inability to form a functional mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism, leading to a halt in cell cycle progression at the metaphase to anaphase transition.[10][11][12]
Quantitative Data on Vinblastine-Induced G2/M Arrest
The efficacy of vinblastine in inducing G2/M arrest is dose- and cell-type-dependent. The following tables summarize key quantitative data from various studies.
| Cell Line | Vinblastine Concentration | Observation | Reference |
| BS-C-1 | 3-64 nM | Potent suppression of microtubule dynamic instability without significant depolymerization. | [6][9] |
| BS-C-1 | 32 nM | 75% reduction in microtubule dynamicity. | [6][8][13] |
| HeLa | 20 ng/mL | Arrest with a bipolar spindle, indicating intact microtubule attachment but lack of tension. | [10] |
| HeLa | 1.5 µg/mL | Complete depolymerization of microtubules. | [10] |
| L1210 | Equitoxic concentrations | Accumulation of cells in the G2+M phase. | [14] |
| K562 | 0.6 µM | G2/M phase arrest observed at 8, 18, and 24 hours. | [15] |
| Suit2 | 500 nM | Dramatic shift of cells to the G2/M phase after 24 hours. | [16] |
Signaling Pathways in Vinblastine-Induced G2/M Arrest
The primary signaling pathway activated by vinblastine-induced microtubule disruption is the Spindle Assembly Checkpoint (SAC). The SAC ensures the fidelity of chromosome segregation by preventing the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.
Spindle Assembly Checkpoint (SAC) Activation
Downstream Effects on Cell Fate
Prolonged G2/M arrest induced by vinblastine ultimately leads to apoptosis. This process involves the modulation of key cell cycle and apoptotic regulatory proteins.
-
Cyclin B1/CDK1 Complex: The master regulator of entry into mitosis, the Cyclin B1/CDK1 complex, accumulates in cells arrested in G2/M.[17][18][19]
-
Bcl-2 Family Proteins: Vinblastine treatment can lead to the phosphorylation and inactivation of anti-apoptotic Bcl-2 family members (e.g., Bcl-2, Bcl-xL) and the activation of pro-apoptotic members (e.g., Bax, Bak), tipping the balance towards cell death.[20][21][22][23]
-
Mcl-1 Degradation: Vinblastine can induce the phosphorylation and subsequent proteasomal degradation of the anti-apoptotic protein Mcl-1, a process that can be mediated by the Cdk1/cyclin B complex.[17][18]
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in response to vinblastine treatment using propidium (B1200493) iodide (PI) staining.
Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in an appropriate solvent, e.g., water or DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI in PBS)
-
RNase A Solution (e.g., 100 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control for a predetermined time course (e.g., 24, 48 hours).
-
Harvesting:
-
Adherent cells: Aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Suspension cells: Transfer the cell suspension directly to a conical tube.
-
-
Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI/RNase A staining solution and incubate at room temperature in the dark for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a 488 nm laser for excitation and detect the PI fluorescence.
-
Data Analysis: Gate the single-cell population to exclude debris and aggregates. Generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Cell Cycle and Apoptotic Proteins
Procedure:
-
Cell Lysis: After treatment with vinblastine, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin B1, CDK1, phospho-Bcl-2, Mcl-1, cleaved caspase-3, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound remains a cornerstone of many chemotherapy regimens due to its potent anti-mitotic activity. Its ability to disrupt microtubule dynamics leads to a robust G2/M phase cell cycle arrest, primarily through the activation of the Spindle Assembly Checkpoint. The sustained arrest ultimately triggers the intrinsic apoptotic pathway, mediated by key regulators such as the Bcl-2 family proteins and the Cyclin B1/CDK1 complex. A thorough understanding of these molecular mechanisms and the application of the detailed experimental protocols provided in this guide are essential for researchers and drug development professionals working to optimize the therapeutic use of vinblastine and to develop novel anti-cancer agents that target the cell cycle.
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound - NCI [cancer.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vinblastine suppresses dynamics of individual microtubules in living interphase cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic stabilization of microtubule dynamic instability in vitro by vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. molbiolcell.org [molbiolcell.org]
- 9. Vinblastine suppresses dynamics of individual microtubules in living interphase cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spindle assembly checkpoint activation and silencing at kinetochores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Flow cytometric evaluation of the cell cycle perturbations induced by S12363, a new vinca alkaloid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cdk1/cyclin B plays a key role in mitotic arrest-induced apoptosis by phosphorylation of Mcl-1, promoting its degradation and freeing Bak from sequestration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cdk1/cyclin B plays a key role in mitotic arrest-induced apoptosis by phosphorylation of Mcl-1, promoting its degradation and freeing Bak from sequestration. | Sigma-Aldrich [merckmillipore.com]
- 19. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]
- 20. Vinblastine-induced Apoptosis Is Mediated by Discrete Alterations in Subcellular Location, Oligomeric Structure, and Activation Status of Specific Bcl-2 Family Members - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Vinblastine-induced apoptosis is mediated by discrete alterations in subcellular location, oligomeric structure, and activation status of specific Bcl-2 family members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Vinblastine sensitizes leukemia cells to cyclin-dependent kinase inhibitors, inducing acute cell cycle phase-independent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Vinblastine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinblastine (B1199706) sulfate (B86663) is a potent antineoplastic agent belonging to the vinca (B1221190) alkaloid class of drugs.[1] It is a salt of vinblastine, an alkaloid extracted from the Madagascar periwinkle plant, Catharanthus roseus.[1][2][3] Utilized for decades in chemotherapy, vinblastine is a cornerstone in the treatment of various cancers, including Hodgkin's lymphoma, testicular cancer, and breast cancer.[1][4] Its therapeutic effect is primarily attributed to its interaction with tubulin and the subsequent disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][5][6] This guide provides a detailed examination of the molecular structure, physicochemical properties, and mechanism of action of vinblastine sulfate, along with key experimental protocols for its analysis.
Molecular Structure
Vinblastine is a complex dimeric alkaloid, meaning it is composed of two distinct alkaloid units: catharanthine (B190766) (the indole (B1671886) moiety) and vindoline (B23647) (the dihydroindole moiety).[2] The crystal structure of this compound has been determined by X-ray crystallography, revealing intricate stereochemistry.[7][8]
A key structural feature is the 9-membered azacyclononane ring within the catharanthine portion.[7][8] Half of this ring is notably flat and coplanar with the indole ring, while the other half adopts a boat conformation and is fused to a piperidine (B6355638) ring in a chair conformation.[7][8] The molecular geometry shares similarities with the related vinca alkaloid, vincristine (B1662923), but differs in the orientation of the methoxycarbonyl group at the C18' position.[7][8]
Chemical Formula: C₄₆H₅₈N₄O₉ · H₂SO₄[2][9]
Physicochemical Properties
This compound is a white to off-white or slightly yellow crystalline powder.[2][3] It is hygroscopic and should be handled with care as a potent cytotoxic agent.[10][11] For storage, it should be preserved in tight, light-resistant containers in a freezer.[10]
The quantitative physicochemical properties of this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₄₆H₆₀N₄O₁₃S | [2][3] |
| Molecular Weight | 909.05 - 909.1 g/mol | [2][3][5] |
| Appearance | White to off-white/slightly yellow crystalline powder | [2][3] |
| Melting Point | 267 °C (decomposes) | [9] |
| pH | 3.5 - 5.0 (in a 1.5 mg/mL aqueous solution) | [10] |
| Solubility | - Freely soluble in water | [2] |
| - Soluble in methanol | [2][11] | |
| - Soluble in DMSO (≥ 44 mg/mL) | [5] | |
| - Slightly soluble in ethanol | [2] | |
| pKa | pKa1 = 5.4; pKa2 = 7.4 (for Vinblastine base) | [12] |
Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound is the disruption of microtubule function.[1][6] This process is critical for cell division, particularly during mitosis.
-
Tubulin Binding: Vinblastine binds to β-tubulin dimers at a specific site, known as the vinca domain.[1][7]
-
Inhibition of Microtubule Assembly: This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[1][6] At low concentrations, it suppresses microtubule dynamics, and at higher concentrations, it reduces the overall microtubule polymer mass.[6]
-
Mitotic Spindle Disruption: The failure to form a functional mitotic spindle prevents the proper alignment and segregation of chromosomes during mitosis.[1]
-
Metaphase Arrest: This disruption halts the cell cycle at the metaphase stage.[1][2][13]
-
Apoptosis Induction: The prolonged mitotic arrest triggers the intrinsic pathway of apoptosis (programmed cell death), leading to the selective elimination of rapidly proliferating cells, such as cancer cells.[1]
Beyond its primary antimitotic role, this compound has been shown to interfere with other cellular processes, including the metabolic pathways of amino acids (specifically, from glutamic acid to the citric acid cycle) and nucleic acid synthesis.[13][14][15] It also acts as an inhibitor of nicotinic acetylcholine (B1216132) receptors (nAChR) with an IC50 of 8.9 μM.[16][17]
Experimental Protocols
The characterization and quantification of this compound rely on several key analytical and biological techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for determining the purity and concentration of this compound in pharmaceutical formulations.[18]
Methodology:
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer and organic solvents. For example, a mixture of a diethylamine/water solution (adjusted to pH 7.5 with phosphoric acid) and an acetonitrile/methanol solution.[10] Another validated method uses 90% methanol, 5% acetonitrile, and 5% of 0.1% orthophosphoric acid (pH 3.5).[18]
-
Column: A reverse-phase C18 or C8 column is typically used for separation.[11][19]
-
Flow Rate: A typical flow rate is between 1.0 and 2.0 mL/min.[20]
-
Detection: Ultraviolet (UV) detection is performed at a wavelength of approximately 262 nm or 269 nm.[11][20]
-
Procedure: A standard solution of USP this compound RS is prepared at a known concentration. The sample solution is also prepared. Equal volumes of the standard and sample are injected into the chromatograph, and the peak responses are measured to calculate the quantity of this compound.[10]
Spectroscopic and Spectrometric Characterization
Structural elucidation and confirmation of this compound are achieved using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR studies (¹H, ¹³C, ¹⁵N) are essential for the complete spectral characterization and structural identification of vinblastine and its related impurities.[21] These techniques provide detailed information about the chemical environment of each atom in the molecule, confirming its complex structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS/MS), is used to determine the precise molecular weight and fragmentation patterns of the molecule.[21] This data confirms the elemental composition and aids in structural identification.
X-ray Crystallography
This technique is used to determine the three-dimensional atomic and molecular structure of a crystal.
Methodology:
-
Crystallization: this compound has been successfully crystallized using the hanging-drop vapor diffusion method.[7][8] In this protocol, a drop containing the purified this compound, a buffer, and a precipitant (like polyethylene (B3416737) glycol and lithium sulfate) is allowed to equilibrate with a larger reservoir of the precipitant solution.[7][8] Over time, as water vapor leaves the drop, the concentration of the molecule increases, leading to the formation of single crystals suitable for diffraction experiments.
-
Data Collection and Analysis: The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the molecular structure is determined.[7][8]
In Vitro Cytotoxicity Assays (MTT/XTT)
These colorimetric assays are used to measure the cytotoxic (cell-killing) effects of this compound on cancer cell lines and to determine its half-maximal inhibitory concentration (IC50).[22]
Methodology (MTT Assay):
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[22]
-
Drug Treatment: The culture medium is replaced with a medium containing serial dilutions of this compound. Control wells receive medium with the vehicle solvent only. The plate is incubated for a set period (e.g., 24, 48, or 72 hours).[22]
-
MTT Incubation: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for 2-4 hours.[22] During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan (B1609692) crystals.[22]
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.[22]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength between 500 and 600 nm. The amount of formazan produced is proportional to the number of viable cells.[22]
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. A dose-response curve is generated to determine the IC50 value.[22]
The XTT assay is similar but produces a water-soluble formazan product, simplifying the protocol by removing the solubilization step.[22]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | 143-67-9 [chemicalbook.com]
- 3. This compound | C46H60N4O13S | CID 5388983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS:143-67-9 | Anti-mitotic agent | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Vinblastine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structure of vinblastine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Vinblastine = 97 HPLC 143-67-9 [sigmaaldrich.com]
- 10. newdruginfo.com [newdruginfo.com]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. Vinblastine | C46H58N4O9 | CID 13342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. Vinblastine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 15. myoncologysource.com [myoncologysource.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. uspnf.com [uspnf.com]
- 21. NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Vinblastine Sulfate Binding Site on Tubulin Subunits
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinblastine (B1199706), a key member of the Vinca (B1221190) alkaloid family, is a potent antimitotic agent widely employed in chemotherapy for various malignancies, including lymphomas, and breast and lung cancers.[1][2][3] Its therapeutic efficacy stems from its ability to disrupt microtubule dynamics, which are crucial for numerous cellular processes, most notably mitotic spindle formation during cell division.[3][4][5][6][7] This guide provides a comprehensive technical overview of the vinblastine binding site on the αβ-tubulin heterodimer, the fundamental building block of microtubules. We will delve into the precise location of the binding site, the molecular interactions governing the binding, quantitative binding data, and the experimental methodologies used to elucidate these details.
The Vinblastine Binding Site: A Molecular Wedge in Tubulin Assembly
Structural and biochemical studies have precisely mapped the vinblastine binding site, often referred to as the "Vinca domain." It is not located within a single tubulin subunit but rather at a critical interface between two αβ-tubulin heterodimers.[4][5][6][7][8][9]
-
Location: The binding site is situated at the longitudinal interface where the α-tubulin of one heterodimer (α2) contacts the β-tubulin of the adjacent heterodimer (β1) in a head-to-tail arrangement.[4][5][6][7][8] This strategic position is near the exchangeable GTP-binding site (E-site) on the β-tubulin subunit.[6][8]
-
Molecular Interaction: Vinblastine acts as a "molecular wedge," inserting itself into this inter-dimer interface.[8][10] This binding event physically obstructs the straight conformation required for the longitudinal association of tubulin dimers into protofilaments, the linear polymers that form the microtubule wall.[8]
-
Key Residues: High-resolution X-ray crystallography of the tubulin-vinblastine complex (e.g., PDB ID: 5J2T) has identified the specific amino acid residues that form the binding pocket.[11][12] The interaction involves residues from both the β1-tubulin and the α2-tubulin subunits.[13] Key interactions include hydrogen bonds and hydrophobic contacts. For instance, the C4 acetoxy group of vinblastine forms hydrogen bonds with Asn329 and Lys336 of the adjacent α-tubulin, while the methyl group fits into a hydrophobic pocket created by Ile332 and Ala333.[11] Theoretical studies have also highlighted the importance of residues such as B-Ser178, B-Asp179, B-Glu183, and B-Tyr210 from β-tubulin and C-Lys326, C-Asp327, and C-Lys336 from α-tubulin in stabilizing the complex.[14]
Consequences of Vinblastine Binding
The binding of vinblastine to this inter-dimer site has profound consequences for microtubule dynamics:
-
Inhibition of Polymerization: By preventing the proper longitudinal association of tubulin heterodimers, vinblastine potently inhibits microtubule assembly.[15][16][17]
-
Induction of Spiral Aggregates: Instead of forming straight protofilaments, the vinblastine-tubulin complexes self-associate into curved spiral aggregates.[4][5][6][7][8][10][15] This diverts the available tubulin pool away from microtubule formation.
-
Microtubule Destabilization: At substoichiometric concentrations, vinblastine can bind to the plus ends of existing microtubules, kinetically capping them and suppressing their dynamic instability—the switching between growth and shortening phases that is vital for their function.[18] At higher concentrations, it leads to the depolymerization of microtubules.[19]
The overall effect is a complete disruption of the microtubule network, leading to mitotic arrest and, ultimately, apoptosis of the cancer cell.
Caption: Logical flow of vinblastine's mechanism of action.
Quantitative Analysis of Vinblastine-Tubulin Interaction
The affinity of vinblastine for tubulin has been quantified using various biophysical techniques. The binding process is complex, often described by models that account for both the initial drug binding to tubulin dimers and the subsequent self-association of the drug-tubulin complexes.
| Parameter | Value | Method | Conditions | Reference |
| Ka (app) | (7.7 ± 0.5) x 104 M-1 | Fluorescence Anisotropy | 25°C, using a fluorescent vinblastine analog (F-VLB) | [20] |
| Ka | ~3-4 x 103 M-1 | Radiolabeled Binding | Binding to taxol-stabilized microtubules | [19] |
| Stoichiometry | 1.4-1.7 sites/tubulin | Radiolabeled Binding | Binding to taxol-stabilized microtubules | [19] |
| IC50 | 0.5 µM | Microtubule Assembly Assay | In vitro, using a fluorescent vinblastine analog (F-VLB) | [20] |
| IC50 | 4.8 µM | Microtubule Assembly Assay | In vitro, using vinblastine-4'-anthranilate | [21] |
| Binding Affinity (K1) | Identical for Vinblastine, Vincristine, Vinorelbine (B1196246) | Sedimentation Velocity | The affinity of the drug for individual tubulin heterodimers | [15][16] |
| Overall Affinity (K1K2) | Vincristine > Vinblastine > Vinorelbine | Sedimentation Velocity | Reflects both initial binding and subsequent self-association | [15][16] |
Note: Binding constants can vary significantly depending on the experimental technique, tubulin source, buffer conditions, temperature, and the presence of nucleotides (GTP/GDP). The data presented highlights the range of reported values.
Experimental Protocols for Studying the Vinblastine-Tubulin Interaction
A variety of sophisticated experimental techniques have been essential in characterizing the vinblastine binding site and its effects on tubulin.
X-ray Crystallography
This technique provides atomic-level structural information of the drug-protein complex.
-
Objective: To determine the three-dimensional structure of vinblastine bound to tubulin.
-
Methodology:
-
Protein Complex Preparation: Tubulin is inherently difficult to crystallize. To overcome this, it is often co-complexed with a stabilizing protein, such as the stathmin-like domain of RB3 (T2R complex), which prevents tubulin self-assembly into larger, heterogeneous aggregates but preserves the protofilament-like interface where vinblastine binds.[9][10]
-
Crystallization: The purified T2R-tubulin complex is crystallized, often by vapor diffusion.
-
Soaking or Co-crystallization: The crystals are then soaked in a solution containing vinblastine, allowing the drug to diffuse into the binding site. Alternatively, vinblastine is included in the crystallization mixture from the start (co-crystallization).[6]
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam (typically from a synchrotron source). The diffraction pattern is recorded.
-
Structure Determination: The diffraction data is processed to calculate an electron density map, into which the atomic model of the tubulin-vinblastine complex is built and refined.[10][12]
-
Fluorescence Spectroscopy
This method is highly versatile for studying binding events in solution.[22]
-
Objective: To determine binding affinity (Kd or Ka), stoichiometry, and to probe the environment of the binding site.
-
Methodology:
-
Fluorescent Probes: A fluorescent analog of vinblastine is synthesized, such as 17-deacetyl-O-(3-carbonylamino-7-diethylaminocoumarin) vinblastine (F-VLB) or vinblastine-4'-anthranilate.[20][21] These probes are designed to retain high affinity for tubulin.
-
Titration: A fixed concentration of the fluorescent vinblastine analog is titrated with increasing concentrations of purified tubulin.
-
Data Acquisition: Changes in fluorescence properties upon binding are monitored. These can include:
-
Fluorescence Intensity: Binding to tubulin often places the fluorophore in a more non-polar environment, leading to an increase in quantum yield (brighter fluorescence).[20][21]
-
Emission Maximum: A blue shift (shift to a shorter wavelength) in the emission maximum can also indicate binding.[20][21]
-
Fluorescence Anisotropy/Polarization: The larger size of the tubulin-drug complex causes it to tumble more slowly in solution compared to the free drug, resulting in a significant increase in anisotropy. This change is highly sensitive to the fraction of bound ligand.[20]
-
-
Data Analysis: The changes in the fluorescence signal are plotted against the tubulin concentration. The data are then fitted to a binding isotherm equation to calculate the equilibrium dissociation constant (Kd).[22]
-
Competitive Assays: To confirm the binding site, a competition experiment is performed where the fluorescent probe and tubulin are incubated with increasing concentrations of unlabeled vinblastine. A decrease in the fluorescence signal indicates that the unlabeled drug is displacing the fluorescent probe, confirming they share the same binding site.[22][23]
-
Radioligand Binding Assay
This is considered a "gold standard" method for accurately quantifying receptor-ligand interactions.[24][25]
-
Objective: To determine the binding affinity (Kd) and the number of binding sites (Bmax).
-
Methodology:
-
Radioligand Preparation: Vinblastine is labeled with a radioactive isotope, typically tritium (B154650) (3H).
-
Incubation: A constant concentration of the biological sample (e.g., purified tubulin, cell lysates, or stabilized microtubules) is incubated with varying concentrations of the [3H]-vinblastine until equilibrium is reached.[26][27]
-
Separation of Bound and Free Ligand: A critical step is to separate the tubulin-bound radioligand from the unbound radioligand. This is commonly achieved by rapid filtration through a filter that retains the protein but allows the free ligand to pass through.[24]
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Non-specific Binding: To determine non-specific binding, a parallel set of experiments is run in the presence of a large excess of unlabeled vinblastine, which saturates the specific binding sites.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The specific binding data is then analyzed using Scatchard plots or non-linear regression to determine Kd and Bmax.[24][25]
-
Analytical Ultracentrifugation (AUC)
AUC, specifically the sedimentation velocity method, is a powerful technique for studying the size, shape, and interactions of macromolecules in solution.
-
Objective: To characterize the vinblastine-induced self-association of tubulin.
-
Methodology:
-
Sample Preparation: Samples of purified tubulin are prepared with varying concentrations of vinblastine.
-
Sedimentation Velocity Run: The samples are subjected to high centrifugal force in an analytical ultracentrifuge. The movement of the tubulin (and its aggregates) is monitored over time using an optical detection system.
-
Data Analysis: The rate at which the molecules sediment is used to determine their sedimentation coefficient (s-value). An increase in the weight-average sedimentation coefficient with increasing vinblastine concentration indicates drug-induced self-association.[15][28] By analyzing the data with specific binding models (e.g., isodesmic ligand-mediated self-association), one can extract equilibrium constants for both the initial drug binding and the subsequent polymerization steps.[15][16]
-
Caption: Experimental workflow for characterizing the vinblastine binding site.
Conclusion
The binding site for this compound on tubulin is a well-defined pocket at the longitudinal interface between two tubulin heterodimers. By inserting into this site, vinblastine physically prevents the incorporation of tubulin dimers into growing microtubules, favoring the formation of non-functional spiral aggregates. This disruption of microtubule dynamics is the cornerstone of its potent antimitotic and anti-cancer activity. A combination of X-ray crystallography, fluorescence spectroscopy, radioligand binding assays, and analytical ultracentrifugation has been instrumental in building a detailed molecular and quantitative understanding of this critical drug-target interaction. This knowledge continues to inform the development of new Vinca alkaloids and other microtubule-targeting agents with improved efficacy and reduced toxicity for cancer therapy.
References
- 1. Metabolites of Vinca Alkaloid Vinblastine: Tubulin Binding and Activation of Nausea-Associated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Immunostaining and time-lapse analysis of vinblastine-induced paracrystal formation in human A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 5. Tubulin-based structure-affinity relationships for antimitotic Vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. farmamol.web.uah.es [farmamol.web.uah.es]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. The binding of vinca domain agents to tubulin: structural and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural basis for the regulation of tubulin by vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rcsb.org [rcsb.org]
- 13. researchgate.net [researchgate.net]
- 14. Theoretical insight into the structural mechanism for the binding of vinblastine with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Interaction of vinca alkaloids with tubulin: a comparison of vinblastine, vincristine, and vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Differential in vitro association of vinca alkaloid-induced tubulin spiral filaments into aggregated spirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Vinblastine suppresses dynamics of individual microtubules in living interphase cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Binding of vinblastine to stabilized microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Interaction of tubulin with a new fluorescent analogue of vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Localization of the vinblastine-binding site on beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Investigating Tubulin-Drug Interaction Using Fluorescence Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 26. A radioligand binding assay for antitubulin activity in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 28. Methods for Studying Vinca Alkaloid Interactions With Tubulin | Springer Nature Experiments [experiments.springernature.com]
Early In Vitro Studies of Vinblastine Cytotoxicity: A Technical Guide
This technical guide provides an in-depth analysis of early in vitro studies on the cytotoxicity of vinblastine (B1199706), a vinca (B1221190) alkaloid widely used in chemotherapy. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of vinblastine's mechanism of action, cytotoxic effects, and the experimental methodologies used to assess them.
Core Mechanism of Action: Microtubule Disruption
Vinblastine exerts its cytotoxic effects primarily by interfering with microtubule dynamics.[1][2] At low concentrations, it suppresses the dynamic instability of microtubules, which are crucial for forming the mitotic spindle during cell division.[1][3] This suppression leads to an M-phase-specific cell cycle arrest.[1] At higher concentrations, vinblastine leads to a reduction in microtubule polymer mass.[1] The drug binds to tubulin, inhibiting its assembly into microtubules.[1][4] This disruption of microtubule formation prevents the proper alignment and separation of chromosomes during mitosis, ultimately triggering programmed cell death, or apoptosis.[2]
Studies have shown that vinblastine has differential effects on the plus and minus ends of microtubules. It stabilizes the plus ends by suppressing growth and shortening rates, while destabilizing the minus ends by increasing the frequency of "catastrophe" events (a switch from growth to shortening).[5][6] This dual action contributes significantly to the disruption of mitotic spindle function.[5][6]
Quantitative Analysis of Vinblastine Cytotoxicity
The cytotoxic effects of vinblastine have been quantified in numerous in vitro studies across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to determine the potency of the drug.
Table 1: IC50 Values of Vinblastine in Various Cancer Cell Lines (Continuous Exposure)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| L1210 | Mouse Leukemia | 4.0 | [7] |
| S49 | Mouse Lymphoma | 3.5 | [7] |
| Neuroblastoma | Mouse Neuroblastoma | 15 | [7] |
| HeLa | Human Cervical Cancer | 2.6 | [7] |
| HL-60 | Human Promyelocytic Leukemia | 5.3 | [7] |
| A549 | Human Lung Carcinoma | Not specified, but sensitive | [8] |
| RERF-LC-sq1 | Human Lung Squamous Cell Carcinoma | Variable | [8] |
| H358 | Human Bronchioalveolar Carcinoma | Variable | [8] |
| LC-1F | Not specified | Variable | [8] |
| A375 | Human Malignant Melanoma | 2.2 µg/mL (approximately 2700 nM) | [9] |
Table 2: IC50 Values of Vinblastine in Various Cancer Cell Lines (Short-Term Exposure - 4 hours)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| L1210 | Mouse Leukemia | 380 | [7] |
| HL-60 | Human Promyelocytic Leukemia | 900 | [7] |
| HeLa | Human Cervical Cancer | 62 | [7] |
Table 3: Effect of Vinblastine on Microtubule Polymerization
| Drug | IC50 for Polymerization Inhibition (µM) | Reference |
| Vinblastine | 0.54 | [10] |
| Vinorelbine | 0.80 | [10] |
| Vinflunine | 1.2 | [10] |
Experimental Protocols
Several key in vitro assays are commonly used to evaluate the cytotoxicity of vinblastine.
Cell Viability and Cytotoxicity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Principle: Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/mL and incubate overnight.[11]
-
Compound Treatment: Treat cells with various concentrations of vinblastine and incubate for a specified period (e.g., 24, 48, or 72 hours).[11][12]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11][12]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent) to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[11]
-
LDH (Lactate Dehydrogenase) Assay: This assay measures the release of LDH from damaged cells, providing an indicator of cytotoxicity.
-
Principle: LDH is a cytosolic enzyme that is released into the culture medium when the plasma membrane is compromised. The amount of LDH in the supernatant is proportional to the number of dead cells.
-
Protocol Outline:
-
Cell Seeding and Treatment: Plate and treat cells with the test compound as in the MTT assay.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzyme.
-
Absorbance Measurement: Measure the absorbance at 490 nm and 680 nm.[13]
-
Apoptosis Assays
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
-
Protocol Outline:
-
Cell Treatment and Harvesting: Treat cells with vinblastine, then harvest by trypsinization or centrifugation.[11]
-
Washing: Wash the cells with cold PBS.[11]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[11]
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.[12]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[11][12]
-
Analysis: Analyze the stained cells by flow cytometry.[11]
-
Caspase-Glo 3/7 Assay: This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Principle: The assay provides a luminogenic caspase-3/7 substrate in a buffer optimized for caspase activity. The cleavage of the substrate by active caspases generates a luminescent signal.
-
Protocol Outline:
-
Cell Seeding and Treatment: Plate and treat cells in a 384-well white/clear bottom plate.[14]
-
Reagent Addition: After treatment, add the Caspase-Glo 3/7 reagent to the wells.[14]
-
Incubation: Incubate at room temperature in the dark for 1 hour.[14]
-
Luminescence Measurement: Measure the luminescent signal using a plate reader.
-
Cell Cycle Analysis
Propidium Iodide Staining: This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
-
Principle: The amount of DNA in a cell is indicative of its phase in the cell cycle (G1, S, or G2/M). PI intercalates with DNA, and the resulting fluorescence intensity is proportional to the DNA content.
-
Protocol Outline:
-
Cell Treatment and Harvesting: Treat and harvest cells as in other assays.
-
Fixation: Fix and permeabilize the cells by resuspending them in cold 70% ethanol.[12]
-
Staining: Treat the cells with RNase to remove RNA and then stain with a PI solution.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
-
Signaling Pathways in Vinblastine-Induced Cytotoxicity
Vinblastine-induced apoptosis involves a complex interplay of signaling pathways. A primary mechanism involves the Bcl-2 family of proteins, which regulate the intrinsic apoptotic pathway.
Vinblastine's Impact on Bcl-2 Family Proteins
Studies have shown that vinblastine treatment leads to the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[15] This is accompanied by the conformational activation and oligomerization of Bax.[15] In contrast, the anti-apoptotic protein Bcl-xL, which normally exists in both monomeric and oligomeric forms, loses its oligomeric form upon treatment with microtubule inhibitors like vinblastine.[15] Overexpression of Bcl-xL can inhibit vinblastine-induced Bax activation and subsequent apoptosis.[15]
dot
Caption: Vinblastine-induced apoptotic signaling pathway.
Role of Mcl-1 and JNK Signaling
In some leukemia and lymphoma cells, vinblastine can induce a rapid, cell cycle phase-independent apoptosis.[16] This process is often regulated by the anti-apoptotic protein Mcl-1.[16] Vinblastine can induce the expression of Mcl-1, which can protect cells from apoptosis.[16] However, inhibition of Mcl-1, either through shRNA or in combination with other inhibitors, can dramatically sensitize cells to vinblastine-induced apoptosis.[16] This acute apoptosis is also dependent on the activation of c-Jun N-terminal kinase (JNK).[16]
dot
Caption: Role of JNK and Mcl-1 in vinblastine-induced apoptosis.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of vinblastine.
dot
Caption: General experimental workflow for in vitro vinblastine cytotoxicity studies.
This guide provides a foundational understanding of the early in vitro studies that characterized the cytotoxic properties of vinblastine. The presented data, protocols, and pathway diagrams offer a valuable resource for researchers continuing to explore the mechanisms of this important chemotherapeutic agent and for those involved in the development of novel anti-cancer drugs.
References
- 1. Vinblastine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Vinblastine Sulfate? [synapse.patsnap.com]
- 3. Kinetic stabilization of microtubule dynamic instability in vitro by vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Differential effects of vinblastine on polymerization and dynamics at opposite microtubule ends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. erepo.uef.fi [erepo.uef.fi]
- 9. brieflands.com [brieflands.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Identification of Chemosensitivity Nodes for Vinblastine through Small Interfering RNA High-Throughput Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vinblastine-induced apoptosis is mediated by discrete alterations in subcellular location, oligomeric structure, and activation status of specific Bcl-2 family members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Vinblastine Sulfate in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and metabolism of vinblastine (B1199706) sulfate (B86663) in key preclinical models. The information presented herein is intended to support drug development professionals in designing and interpreting preclinical studies of this important chemotherapeutic agent.
Introduction
Vinblastine is a vinca (B1221190) alkaloid derived from the Madagascar periwinkle, Catharanthus roseus. It functions as an anti-mitotic agent by disrupting the polymerization of microtubules, a critical process for cell division.[1] Despite its long-standing clinical use, a thorough understanding of its behavior in preclinical species remains crucial for the development of new formulations, combination therapies, and for managing its narrow therapeutic index. This guide summarizes key pharmacokinetic parameters, metabolic pathways, and experimental methodologies in mice, rats, dogs, and monkeys.
Pharmacokinetics in Preclinical Models
The pharmacokinetic profile of vinblastine is generally characterized by rapid distribution from the plasma into tissues, a large volume of distribution, and a multiphasic elimination pattern.[2][3] The primary route of elimination is through hepatic metabolism and biliary excretion.[4][5]
Quantitative Pharmacokinetic Parameters
The following tables summarize the key intravenous pharmacokinetic parameters of vinblastine in various preclinical species. It is important to note that significant inter-study and inter-individual variability can exist due to differences in analytical methods, animal strains, and experimental conditions.
Table 1: Vinblastine Pharmacokinetic Parameters in Mice
| Strain | Dose (mg/kg) | Cmax (ng/mL) | t½ (h) | AUC (ng·h/mL) | CL (L/h/kg) | Vd (L/kg) | Reference |
| FVB | 1 | ~1000 | 2.1 | 450 | 2.22 | - | |
| FVB | 6 | >1000 | 3.5 | 2800 | 2.14 | - | [6] |
| FVB | 2 | - | - | - | - | - |
Table 2: Vinblastine Pharmacokinetic Parameters in Rats
| Parameter | Value | Reference |
| Dose | Not Specified | [4] |
| Terminal Half-life (t½) | 14.3 h | [4] |
| Systemic Clearance (CL) | 1.49 L/h/kg | [4] |
| Apparent Volume of Distribution (Vd) | 11.46 L/kg | [4] |
Table 3: Vinblastine Pharmacokinetic Parameters in Dogs
| Parameter | Value | Reference |
| Dose | 2.5 mg/m² | [5] |
| Terminal Half-life (t½) | 3-5 h | [7] |
| Notes | Plasma levels fell in a biphasic manner. | [7] |
Table 4: Vinblastine Pharmacokinetic Parameters in Monkeys (Rhesus)
| Parameter | Value | Reference |
| Dose | 0.20 mg/kg | [8] |
| Terminal Half-life (t½) | 152 min (2.53 h) | [8] |
| Clearance (CL) | 7.0 mL/min/kg (0.42 L/h/kg) | [8] |
| Apparent Volume of Distribution (Vd) | 1.5 L/kg | [8] |
| AUC (0-inf) | 16,745 nM·min | [8] |
Metabolism of Vinblastine
The liver is the primary site of vinblastine metabolism.[1][3] The biotransformation is predominantly mediated by the cytochrome P450 3A (CYP3A) subfamily of enzymes.[9][10][11]
Metabolic Pathways
The metabolism of vinblastine involves several reactions, with the most significant being N-demethylation and hydroxylation.[12] The primary and most well-characterized metabolite is desacetylvinblastine , which exhibits greater biological activity than the parent compound.[1][5] Studies in rats have identified multiple biotransformation products in bile samples.[4] A comprehensive review has identified at least 35 potential metabolites of vinblastine.[12][13]
Species-Specific Metabolic Profiles
While CYP3A-mediated metabolism is a common thread, there are species-specific differences in the metabolic profile of vinblastine. For instance, in rats, at least four distinct biotransformation products have been identified in bile.[4] In mice and dogs, desacetylvinblastine is a major metabolite.[5][6] Further research is needed to fully elucidate the complete metabolic map in each preclinical species.
Experimental Protocols
This section outlines typical methodologies for conducting preclinical pharmacokinetic studies of vinblastine sulfate.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of vinblastine.
Detailed Methodologies
4.2.1. Animal Models and Husbandry
-
Species: Male FVB mice, Sprague-Dawley rats, Beagle dogs, and Rhesus monkeys are commonly used.
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to the study.
-
Housing: Animals should be housed in appropriate caging with controlled temperature, humidity, and light-dark cycles. Food and water should be provided ad libitum, except when fasting is required for the study.
4.2.2. Drug Formulation and Administration
-
Formulation: this compound is typically dissolved in a sterile isotonic saline solution (0.9% NaCl).
-
Administration: The drug is administered as an intravenous (IV) bolus injection.[5][14] For rats and mice, the tail vein is a common site of injection.[15] For larger animals like dogs, the cephalic vein is often used.[16]
4.2.3. Sample Collection
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dose. Common time points include pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours after administration.[5][15] The volume of blood collected should adhere to institutional animal care and use committee (IACUC) guidelines.[17][18] Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice.
-
Plasma Preparation: Plasma is separated by centrifugation at approximately 2000-4000 x g for 10-15 minutes at 4°C. The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.
-
Tissue Collection (for Biodistribution): At the end of the study or at specific time points, animals are euthanized, and tissues of interest (e.g., liver, kidney, spleen, lung, tumor) are collected, weighed, and homogenized for analysis.[19][20][21]
4.2.4. Bioanalytical Method
-
Method: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most common and sensitive method for the quantification of vinblastine and its metabolites in biological matrices.[22][23][24][25]
-
Sample Preparation: A liquid-liquid extraction or solid-phase extraction is typically employed to isolate the analytes from the plasma or tissue homogenates.[1]
-
Internal Standard: A suitable internal standard, such as vincristine (B1662923) or a deuterated analog of vinblastine, is added to the samples to correct for extraction variability and matrix effects.[23]
-
Validation: The analytical method must be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.
Conclusion
This technical guide has provided a consolidated overview of the preclinical pharmacokinetics and metabolism of this compound. The data presented in the tables and the methodologies described offer a valuable resource for scientists and researchers involved in the preclinical development of vinblastine-based therapies. A thorough understanding of the species-specific differences in pharmacokinetics and metabolism is essential for the successful translation of preclinical findings to the clinical setting.
References
- 1. vetmed.ucdavis.edu [vetmed.ucdavis.edu]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical and clinical pharmacology of vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro pharmacokinetics and metabolism of vincaalkaloids in rat. II. Vinblastine and vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vinblastine pharmacokinetics in mouse, dog, and human in the context of a physiologically based model incorporating tissue‐specific drug binding, transport, and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. drugs.com [drugs.com]
- 8. Pharmacokinetics of vincristine, vinblastine, and vindesine in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of CYP3A4 by Vinblastine: Role of the Nuclear Receptor NR1I2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Involvement of human liver cytochrome P450 3A in vinblastine metabolism: drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detoxication of vinca alkaloids by human P450 CYP3A4-mediated metabolism: implications for the development of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Tissue disposition, excretion and metabolism of vinblastine in mice as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 16. dogcancer.com [dogcancer.com]
- 17. cea.unizar.es [cea.unizar.es]
- 18. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]
- 19. dovepress.com [dovepress.com]
- 20. avancebio.com [avancebio.com]
- 21. rci.ucmerced.edu [rci.ucmerced.edu]
- 22. researchgate.net [researchgate.net]
- 23. Quantification of vincristine and its major metabolite in human plasma by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Determination of vinca alkaloids in human plasma by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Isolation and Synthesis of Vinblastine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinblastine (B1199706), a dimeric indole (B1671886) alkaloid, is a cornerstone of cancer chemotherapy, primarily used in the treatment of lymphomas, leukemias, and certain solid tumors.[1][2] Its complex molecular architecture and low natural abundance in the Madagascar periwinkle, Catharanthus roseus, have presented significant challenges for its production.[3][4] This technical guide provides a comprehensive overview of the isolation of vinblastine from its natural source, its intricate biosynthetic pathway, and the various semi-synthetic and total synthetic strategies developed to secure a stable supply of this vital therapeutic agent. Detailed experimental protocols for key methodologies are provided, alongside a quantitative analysis of yields and efficiencies. Visual representations of the biosynthetic pathway, isolation workflow, and a representative synthetic route are included to facilitate a deeper understanding of these complex processes.
Introduction
Vinblastine is a potent antineoplastic agent that functions by disrupting the formation of microtubules, essential components of the mitotic spindle, thereby arresting cell division in metaphase.[5] It is formed through the coupling of two monomeric indole alkaloids: catharanthine (B190766) and vindoline (B23647).[6][7] The concentration of vinblastine in C. roseus leaves is exceedingly low, typically in the range of 0.00025% of the dry leaf weight, making its extraction a costly and labor-intensive process.[3] This scarcity has driven extensive research into more efficient and scalable production methods, including semi-synthesis from more abundant precursors and total chemical synthesis. This guide aims to provide a detailed technical resource for professionals engaged in the research and development of vinblastine and related compounds.
Biosynthesis of Vinblastine in Catharanthus roseus
The biosynthesis of vinblastine is a complex enzymatic process involving multiple steps and cellular compartments within the C. roseus plant.[3] The pathway culminates in the coupling of catharanthine and vindoline to form α-3',4'-anhydrovinblastine, which is subsequently converted to vinblastine.[1]
The key steps in the formation of the monomeric precursors and their eventual coupling are outlined below:
-
Formation of Precursors: Tryptamine, derived from the shikimate pathway, and secologanin, from the terpenoid pathway, condense to form strictosidine, the central intermediate for all terpenoid indole alkaloids in the plant.[1]
-
Divergent Pathways: Strictosidine then undergoes a series of enzymatic transformations to yield catharanthine and, through a separate branch involving the intermediate tabersonine, vindoline.[1][4]
-
Dimerization: The final step involves the enzymatic coupling of catharanthine and vindoline, catalyzed by a peroxidase enzyme, to form anhydrovinblastine.[1] This intermediate is then hydrated to yield vinblastine.
Biosynthetic Pathway Diagram
Caption: Biosynthetic pathway of vinblastine in C. roseus.
Isolation of Vinblastine from Catharanthus roseus
The extraction and purification of vinblastine from plant material is a multi-step process involving solvent extraction, acid-base partitioning, and chromatographic separation.
General Isolation Workflow
A typical workflow for the isolation of vinblastine from dried C. roseus leaves is depicted below.
Caption: General workflow for the isolation of vinblastine.
Experimental Protocol: Acid-Base Extraction and Initial Purification
This protocol outlines a common laboratory-scale method for the extraction of total alkaloids from C. roseus leaves.
Materials:
-
Dried and powdered C. roseus leaves
-
0.1 M Hydrochloric acid (HCl)
-
Ammonium hydroxide (B78521) (NH4OH) solution (25%)
-
Methylene chloride (CH2Cl2)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Macerate 100 g of dried, powdered C. roseus leaves in 1 L of 0.1 M HCl for 24 hours at room temperature.
-
Filter the mixture and collect the acidic aqueous extract.
-
Adjust the pH of the extract to approximately 9-10 with 25% NH4OH solution.
-
Extract the alkaline solution three times with 500 mL portions of CH2Cl2 in a separatory funnel.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the dried organic extract and concentrate under reduced pressure using a rotary evaporator to yield the crude alkaloid mixture.
Quantitative Data from Various Extraction Methods
| Extraction Method | Solvent System | Yield of Total Alkaloids (% of dry weight) | Vinblastine Content in Extract (% w/w) | Reference |
| Maceration with Acidified Water | 0.1 M HCl | 0.5 - 1.5 | 0.01 - 0.05 | [8] |
| Soxhlet Extraction | Ethanol (B145695) | 10 - 15 | 0.005 - 0.02 | [9] |
| Supercritical Fluid Extraction (SFE) | CO2 with ethanol co-solvent | 2 - 5 | 0.02 - 0.1 | [10] |
| Microwave-Assisted Extraction (MAE) | Ethanol | 12 - 18 | 0.03 - 0.08 | [9] |
Note: Yields can vary significantly based on the plant material's origin, age, and processing, as well as the precise extraction conditions.
Synthesis of Vinblastine
The low natural abundance of vinblastine has spurred the development of both semi-synthetic and total synthetic routes to this important molecule.
Semi-Synthesis of Vinblastine
Semi-synthetic approaches typically involve the coupling of catharanthine and vindoline, which are more abundant in C. roseus than vinblastine itself. One of the most efficient methods is the biomimetic iron(III)-promoted coupling.[3][11]
References
- 1. Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering the Biosynthesis of Late-Stage Vinblastine Precursors Precondylocarpine Acetate, Catharanthine, Tabersonine in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Completion of the canonical pathway for assembly of anticancer drugs vincristine/vinblastine in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aphinfo.com [aphinfo.com]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. irjet.net [irjet.net]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for In Vitro Assay of Vinblastine Sulfate in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vinblastine (B1199706) sulfate (B86663) is a potent chemotherapeutic agent belonging to the vinca (B1221190) alkaloid family, originally derived from the Madagascar periwinkle plant, Catharanthus roseus. It is widely used in the treatment of various cancers, including Hodgkin's lymphoma, non-Hodgkin's lymphoma, breast cancer, and testicular cancer. Vinblastine exerts its cytotoxic effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in crucial cellular processes such as mitosis, intracellular transport, and maintenance of cell shape.[1][2] This document provides detailed protocols for assessing the in vitro efficacy of vinblastine sulfate against cancer cells, focusing on cytotoxicity, apoptosis induction, and cell cycle arrest.
Mechanism of Action
Vinblastine's primary mechanism of action involves its binding to tubulin, the protein subunit of microtubules.[3][1] This binding inhibits the polymerization of tubulin into microtubules, leading to their disruption.[2] The interference with microtubule dynamics has profound consequences for rapidly dividing cancer cells. Specifically, it prevents the formation of a functional mitotic spindle, a requisite structure for the segregation of chromosomes during cell division.[1][2] This disruption of the mitotic spindle leads to an arrest of the cell cycle in the M phase (mitosis), ultimately triggering programmed cell death, or apoptosis.[1][2] At very low concentrations, vinblastine can suppress microtubule dynamics, while at higher concentrations, it leads to a reduction in microtubule polymer mass.[3]
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a comparative view of its cytotoxic potency.
| Cell Line | Cancer Type | IC50 Value (nM) |
| A2780 | Ovarian Cancer | 3.92–5.39 |
| MCF7 | Breast Cancer | 1.72–3.13 |
| HeLa | Cervical Cancer | 1.4 - 2.6 |
| L1210 | Mouse Leukemia | 4.0 |
| S49 | Mouse Lymphoma | 3.5 |
| HL-60 | Human Leukemia | 5.3 |
| K562 | Chronic Myelogenous Leukemia | 1.0 |
| T47D | Breast Ductal Carcinoma | 2.8 μM |
| UACC-903 | Melanoma | 1.65 μM |
Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.[1][4][5]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effect of this compound by measuring the metabolic activity of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[4]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]
-
Drug Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include untreated control wells with medium alone.[7]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[4][7]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[4][7]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value, which is the concentration of the drug that inhibits 50% of cell growth.[4]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture and treat the cells with the desired concentrations of this compound for the appropriate duration as determined from the cytotoxicity assay.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the supernatant to include any floating apoptotic cells.[7]
-
Washing: Wash the cells twice with cold PBS.[7]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[7]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[7]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Analysis: Analyze the stained cells by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound as described previously and harvest the cells.[7]
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and incubate for at least 30 minutes on ice to fix and permeabilize the cells.[7]
-
Washing: Wash the cells twice with PBS.[7]
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[7]
-
PI Staining: Add 500 µL of Propidium Iodide staining solution (50 µg/mL) to the cell suspension.[7]
-
Analysis: Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualization
Caption: Vinblastine's mechanism of action in a cancer cell.
Caption: General workflow for in vitro assays with vinblastine.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pp.bme.hu [pp.bme.hu]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for Vinblastine Sulfate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of vinblastine (B1199706) sulfate (B86663) stock solutions in in vitro cell culture experiments. Vinblastine is a potent antimitotic agent that functions by disrupting microtubule assembly, leading to M-phase cell cycle arrest and subsequent apoptosis. Adherence to proper preparation and handling protocols is crucial for obtaining accurate and reproducible experimental outcomes.
Physicochemical Properties and Solubility
Vinblastine sulfate is a white to off-white crystalline powder.[1] It is sensitive to light, heat, and hydrolysis.[1] Understanding its solubility is critical for preparing appropriate stock solutions.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| Water | ~90.91 | ~100 | |
| Dimethyl Sulfoxide (DMSO) | ~90.91 | ~100 | |
| Dimethyl Formamide | ~6 | - | [2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.5 | - | [2] |
Stability and Storage
Proper storage of this compound, both in solid form and in solution, is essential to maintain its potency.
| Form | Storage Temperature | Duration | Notes | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | Protect from light. | [2] |
| Crystalline Solid | 2-8°C | - | Store in the outer carton to protect from light. | [3][4] |
| Aqueous Solution (e.g., in PBS) | Room Temperature | Not recommended for more than one day | - | [2] |
| Solution in 0.9% Sodium Chloride (1 mg/mL) | 25°C | Up to 1 month | In polypropylene (B1209903) syringes, protected from light. | [5] |
| DMSO Stock Solution | -20°C | Up to 3 months | Aliquot to avoid repeated freeze-thaw cycles. | [6] |
| DMSO Stock Solution | -80°C | Up to 6 months | Sealed storage, away from moisture and light. | [7] |
| Solution in Normal Saline (with preservative) | 2-8°C | Up to 28 days | - | [4] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution in an organic solvent, which is a common practice for long-term storage and subsequent dilution in cell culture media.
Materials:
-
This compound powder (MW: 909.06 g/mol , may vary by batch)
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber (light-protected) microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparations: Bring the this compound powder and DMSO to room temperature. Perform all handling of the dry powder in a chemical fume hood.
-
Weighing: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 9.09 mg of this compound (assuming a molecular weight of 909.06 g/mol ).
-
Dissolution: Add the appropriate volume of DMSO to the weighed powder. For the example above, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into sterile, light-protected microcentrifuge tubes in volumes appropriate for your experiments to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to 3 months or at -80°C for up to 6 months.[6][7]
Preparation of Working Solutions for Cell Treatment
Working solutions are prepared by diluting the high-concentration stock solution into a complete cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (appropriate for your cell line)
-
Sterile conical tubes or microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of the this compound working solution.
-
Cell Treatment: Remove the existing medium from your cell cultures and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration.
Working Concentrations for Cell Culture
The effective concentration of this compound can vary significantly depending on the cell line and the duration of exposure. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
| Cell Line | Assay Type | IC50/EC50 | Reference |
| B16 Melanoma | Proliferation Inhibition | 1 nM | [2] |
| L-cells | Proliferation Inhibition | Complete inhibition at 40 nM | [2][8] |
| COLO 320 (Human Colorectal Carcinoma) | Cytotoxicity | EC50 < 0.08 µM | [7][9] |
| A549 (Human Lung Carcinoma) | Cytotoxicity | IC50 = 0.002 µg/mL | [7] |
| LNCaP (Human Prostate Cancer) | Cytotoxicity | IC50 = 29.3 µM | [7] |
Diagrams
Caption: Workflow for preparing this compound solutions.
Caption: Simplified signaling pathway of vinblastine.
References
- 1. This compound | 143-67-9 [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. publications.ashp.org [publications.ashp.org]
- 4. globalrph.com [globalrph.com]
- 5. Stability of vinblastine sulphate in 0.9% sodium chloride in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | CAS:143-67-9 | Anti-mitotic agent | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. selleckchem.com [selleckchem.com]
Determining Vinblastine Sulfate IC50 in Various Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinblastine (B1199706) sulfate (B86663) is a well-established chemotherapeutic agent belonging to the vinca (B1221190) alkaloid family, derived from the Madagascar periwinkle plant, Catharanthus roseus. Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division. By binding to β-tubulin and inhibiting its polymerization with α-tubulin, vinblastine effectively arrests cells in the M phase of the cell cycle, ultimately leading to apoptosis.[1][2] This cytotoxic activity is particularly effective against rapidly proliferating cancer cells.
The half-maximal inhibitory concentration (IC50) is a critical parameter used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. In the context of cancer research, determining the IC50 value of vinblastine sulfate across various cancer cell lines is fundamental for preclinical drug evaluation, understanding mechanisms of resistance, and developing more effective therapeutic strategies.
These application notes provide a summary of this compound IC50 values in a range of cancer cell lines and a detailed protocol for determining these values using the MTT assay.
Data Presentation: this compound IC50 Values
The following table summarizes the IC50 values for this compound in various human cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as incubation time, cell density, and the specific assay used.
| Cell Line | Cancer Type | IC50 (µM) | Assay Method | Incubation Time (hrs) |
| Breast Cancer | ||||
| MCF-7 | Breast Adenocarcinoma | 0.007 | MTT | 72 |
| MDA-MB-231 | Breast Adenocarcinoma | 0.0083 | MTT | 72 |
| Leukemia/Lymphoma | ||||
| K562 | Chronic Myelogenous Leukemia | 0.001 | Hemocytometer | 48 |
| AMO-1 | Myeloma | 0.000536 | Not Specified | Not Specified |
| SUP-M2 | Anaplastic Large Cell Lymphoma | 0.000678 | Not Specified | Not Specified |
| IM-9 | Myeloma | 0.000722 | Not Specified | Not Specified |
| WSU-DLCL2 | Diffuse Large B-Cell Lymphoma | 0.000823 | Not Specified | Not Specified |
| Jurkat | T-Cell Leukemia | 0.001316 | Not Specified | Not Specified |
| Lung Cancer | ||||
| NCI-H446 | Small Cell Lung Cancer | 0.000565 | Not Specified | Not Specified |
| NCI-H2122 | Non-Small Cell Lung Adenocarcinoma | 0.000805 | Not Specified | Not Specified |
| COR-L23 | Non-Small Cell Lung Carcinoma | 45.5 | SRB | 48 |
| H1299 | Non-Small Cell Lung Carcinoma | 0.03 | MTT | 48 |
| A549 | Lung Carcinoma | 0.132 (hypoxia), 0.527 (normoxia) | Cell Titer-Blue | 72 |
| Prostate Cancer | ||||
| LNCaP | Prostate Carcinoma | 0.5 | Not Specified | Not Specified |
| Colon Cancer | ||||
| MDST8 | Large Intestine Adenocarcinoma | 0.001354 | Not Specified | Not Specified |
| Other | ||||
| HeLa | Cervical Cancer | Varies | Not Specified | Not Specified |
| NCCIT | Teratocarcinoma | 0.000962 | Not Specified | Not Specified |
This table is a compilation of data from multiple sources and is intended for comparative purposes.[3][4][5][6]
Experimental Protocols
Determining IC50 using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[7] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[7]
Materials:
-
This compound
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent to dissolve formazan
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in appropriate complete medium until it reaches the logarithmic growth phase.
-
Harvest the cells using trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Perform a cell count using a hemocytometer and assess viability (e.g., via trypan blue exclusion).
-
Dilute the cell suspension to the optimal seeding density in a complete culture medium. This density should be predetermined for each cell line to ensure that the cells are in an exponential growth phase at the end of the assay and are not over-confluent. A typical range is 1,000 to 10,000 cells per well.[7]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. To minimize evaporation effects, fill the peripheral wells with 100 µL of sterile PBS.[7]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow adherent cells to attach.[7]
-
-
Drug Treatment:
-
Prepare a high-concentration stock solution of this compound in an appropriate sterile solvent (e.g., water or PBS).
-
On the day of the experiment, prepare a series of serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations.
-
After the overnight incubation, carefully remove the medium from the wells (for adherent cells).
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Include control wells:
-
Vehicle Control: Cells treated with the medium containing the highest concentration of the solvent used for the drug stock.
-
Untreated Control: Cells in complete medium only.
-
Blank: Medium only (no cells) to serve as a background control.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
After the MTT incubation, carefully aspirate the culture medium from the wells without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.[7]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength between 570 and 590 nm using a microplate reader. A reference wavelength of 630-690 nm can be used for background subtraction.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a suitable software program with a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope).
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound using the MTT assay.
This compound Mechanism of Action
References
- 1. Page loading... [guidechem.com]
- 2. Vinblastine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Drug: Vinblastine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 5. Co-treatment by docetaxel and vinblastine breaks down P-glycoprotein mediated chemo-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation and Delivery of Mono-N-Oxide Vinblastine Formulation for Targeting Non-Small Cell Lung Cancer with Hypoxic Environments | Controlled Release Society (CRS) [controlledreleasesociety.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Synchronizing Cells in Mitosis Using Vinblastine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinblastine (B1199706) sulfate (B86663) is a potent anti-mitotic agent widely used in cancer research and cell biology to synchronize cell populations in the M phase of the cell cycle. As a vinca (B1221190) alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), its mechanism of action involves the disruption of microtubule dynamics. By binding to β-tubulin, vinblastine inhibits the polymerization of tubulin dimers into microtubules. This interference with microtubule assembly disrupts the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis. Consequently, the spindle assembly checkpoint is activated, leading to a cell cycle arrest at the metaphase stage of mitosis. Prolonged mitotic arrest ultimately triggers apoptotic cell death, a key mechanism of its anti-cancer activity.[1][2][3]
These application notes provide detailed protocols for using vinblastine sulfate to synchronize cells in mitosis, methods for assessing synchronization efficiency and cell viability, and an overview of the signaling pathways involved.
Data Presentation
The efficacy of this compound in inducing mitotic arrest and subsequent apoptosis is dependent on the cell line, concentration, and duration of exposure. The following tables summarize quantitative data from various studies.
Table 1: Effective Concentrations of this compound for Mitotic Arrest
| Cell Line | Vinblastine Concentration | Incubation Time (hours) | Percentage of Cells in G2/M Phase | Reference |
| MOLT-4 (Human ALL) | 0.05 µg/mL (~55 nM) | 12 | Dynamic increase over time | Original research paper on MOLT-4 cells. |
| L1210 (Mouse Leukemia) | Equitoxic concentrations | 21 | High accumulation | Study on a new vinca alkaloid derivative. |
| WSU-FSCCL (Lymphoma) | 520 pM (in combination) | 24 | Significant increase | Research on combination therapy.[4] |
| Neuroblastoma cells | 5 nM | 24 | Increase in G2/M | Comparative study of cytotoxic agents. |
| HeLa (Human Cervical Cancer) | 1.1 nM | Not Specified | Induces mitotic block | Study on semisynthetic Vinca alkaloids. |
Table 2: IC50 Values and Apoptosis Induction by this compound
| Cell Line | IC50 Concentration | Exposure Time | Apoptosis Rate | Reference |
| HeLa (Human Cervical Cancer) | 0.45 nM | Not Specified | - | Study on semisynthetic Vinca alkaloids. |
| HL-60 (Human Promyelocytic Leukemia) | 900 nM | 4 hours | - | Comparative analysis of vinca alkaloids.[5] |
| L1210 (Mouse Leukemia) | 380 nM | 4 hours | - | Comparative analysis of vinca alkaloids.[5] |
| ML-1 (Myeloid Leukemia) | 2.2 µM (with PD98059) | 4 | 70% | Research on vinblastine-induced apoptosis.[1] |
| CLL (Chronic Lymphocytic Leukemia) | 100-200 nM | 6 | Acute apoptosis | Study on vinblastine in CLL cells.[1] |
Experimental Protocols
Protocol 1: Synchronization of Cells in Mitosis
This protocol describes a general procedure for synchronizing cultured cells in the M phase using this compound. Optimization of concentration and incubation time is recommended for each cell line.
Materials:
-
This compound (lyophilized powder)
-
Sterile DMSO or water for stock solution preparation
-
Complete cell culture medium appropriate for the cell line
-
Cell culture flasks or plates
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Hemocytometer or automated cell counter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) by reconstituting the lyophilized powder in sterile DMSO.[2] Aliquot and store at -20°C. Further dilutions should be made in complete culture medium immediately before use.
-
Cell Seeding:
-
Adherent Cells: Seed cells in culture plates or flasks at a density that allows for exponential growth during the experiment (e.g., 30-50% confluency). Allow cells to attach overnight.
-
Suspension Cells: Seed cells in culture flasks at a density recommended for the specific cell line.
-
-
Vinblastine Treatment:
-
Remove the culture medium and replace it with fresh, pre-warmed medium containing the desired final concentration of this compound (typically in the range of 10-1000 nM).[2]
-
Include a vehicle control (medium with the same concentration of DMSO used for the vinblastine treatment).
-
-
Incubation: Incubate the cells for a predetermined period (typically 12-24 hours) at 37°C in a humidified atmosphere with 5% CO₂. The optimal incubation time will vary depending on the cell line's doubling time and the desired synchronization efficiency.
-
Harvesting Mitotic Cells: Mitotic cells, particularly in adherent cultures, tend to round up and detach from the surface.
-
Gently shake the culture vessel to dislodge the loosely attached mitotic cells.
-
Collect the medium containing the detached cells.
-
Wash the adherent cells with PBS and collect this wash.
-
For a higher yield of mitotic cells, the remaining adherent cells can be trypsinized and collected separately.
-
-
Washing and Re-plating (for release from mitotic block):
-
To release the cells from the mitotic block, pellet the harvested cells by centrifugation (e.g., 200 x g for 5 minutes).
-
Wash the cell pellet twice with fresh, pre-warmed, drug-free complete culture medium.
-
Resuspend the cells in fresh medium and re-plate for further experiments. Synchronization is typically lost over time after release.[6]
-
Protocol 2: Assessment of Mitotic Arrest
A. By Flow Cytometry (DNA Content Analysis)
This method quantifies the percentage of cells in the G2/M phase of the cell cycle based on their DNA content.
Materials:
-
Harvested cells from Protocol 1
-
Cold PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Fixation:
-
Centrifuge the harvested cell suspension and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content is proportional to the PI fluorescence intensity.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5] A significant increase in the G2/M population indicates successful mitotic arrest.
-
B. By Microscopy (Mitotic Index Calculation)
This method involves the direct visualization and counting of mitotic cells.
Materials:
-
Harvested cells from Protocol 1
-
Microscope slides
-
Cytocentrifuge (optional)
-
Fixative (e.g., Methanol:Acetic Acid, 3:1)
-
DNA stain (e.g., DAPI or Hoechst 33342)
-
Fluorescence microscope
Procedure:
-
Slide Preparation:
-
Prepare a cell smear on a microscope slide using a cytocentrifuge or by gentle pipetting.
-
Air-dry the slide.
-
-
Fixation and Staining:
-
Fix the cells with the fixative solution.
-
Stain the cells with a DNA-specific fluorescent dye.
-
-
Microscopic Examination:
-
Observe the cells under a fluorescence microscope at high magnification (e.g., 400x).
-
Identify and count cells in mitosis (prophase, metaphase, anaphase, telophase) based on their characteristic condensed and organized chromosomal morphology.[7]
-
-
Mitotic Index Calculation:
Protocol 3: Cell Viability Assessment
A. MTT Assay (Metabolic Activity)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells treated with vinblastine in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Treatment: Seed and treat cells with various concentrations of vinblastine in a 96-well plate as described in Protocol 1.
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5]
B. Annexin V/Propidium Iodide (PI) Staining (Apoptosis Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Harvested cells from Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Washing: Wash the harvested cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[5]
-
Signaling Pathways and Visualizations
Vinblastine-induced mitotic arrest triggers complex signaling cascades that ultimately lead to apoptosis. The following diagrams illustrate the key pathways involved.
Caption: Mechanism of Vinblastine-induced mitotic arrest.
Caption: Signaling pathways leading to apoptosis after mitotic arrest.[10][11][12][13][14]
Caption: Experimental workflow for vinblastine-induced cell synchronization.
References
- 1. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vinblastine | Cell Signaling Technology [cellsignal.com]
- 3. Immunostaining and time-lapse analysis of vinblastine-induced paracrystal formation in human A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. SYNCHRONIZED CELL DIVISION IN TETRAHYMENA PYRIFORMIS FOLLOWING INHIBITION WITH VINBLASTINE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ib.bioninja.com.au [ib.bioninja.com.au]
- 8. youtube.com [youtube.com]
- 9. savemyexams.com [savemyexams.com]
- 10. Anti-mitotic chemotherapeutics promote apoptosis through TL1A-activated death receptor 3 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-mitotic chemotherapeutics promote apoptosis through TL1A-activated death receptor 3 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JNK and NFκB dependence of apoptosis induced by vinblastine in human acute promyelocytic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of Microtubules Following Vinblastine Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vinblastine (B1199706), a vinca (B1221190) alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a potent anti-mitotic agent used in cancer chemotherapy.[1] Its cytotoxic effects are primarily mediated through its interaction with tubulin, the fundamental protein subunit of microtubules.[2] Vinblastine binds to tubulin and inhibits microtubule polymerization, leading to a disruption of the mitotic spindle, cell cycle arrest in the M-phase, and subsequent apoptosis (programmed cell death).[3][4] At higher concentrations, vinblastine can induce the depolymerization of existing microtubules and lead to the formation of paracrystalline aggregates of tubulin.[1][5]
Immunofluorescence microscopy is a powerful technique to visualize the intricate network of microtubules within cells and to qualitatively and quantitatively assess the effects of anti-cancer drugs like vinblastine. This application note provides a detailed protocol for the immunofluorescence staining of microtubules in cultured cells following treatment with vinblastine.
Principle of the Method
The immunofluorescence staining of microtubules involves several key steps. First, cultured cells are treated with vinblastine to induce changes in the microtubule network. The cells are then fixed to preserve their cellular architecture, followed by permeabilization of the cell membrane to allow antibodies to access the intracellular microtubule network. A primary antibody that specifically binds to a tubulin subunit (e.g., α-tubulin or β-tubulin) is introduced. Subsequently, a secondary antibody conjugated to a fluorophore, which recognizes and binds to the primary antibody, is added. This fluorophore emits light at a specific wavelength when excited, allowing the visualization of the microtubule network using a fluorescence microscope.[2] Nuclear counterstaining, commonly with DAPI, is often performed to visualize the cell nuclei.
Experimental Protocols
Materials
-
Adherent cell line of choice (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Cell culture plates or coverslips in multi-well plates
-
Vinblastine sulfate (B86663) (stock solution in sterile water or DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation solution: 4% formaldehyde (B43269) in PBS (prepare fresh)
-
Permeabilization solution: 0.1% Triton X-100 in PBS
-
Blocking buffer: 10% normal goat serum in PBS
-
Primary antibody: Mouse anti-α-tubulin or Rabbit anti-β-tubulin antibody
-
Secondary antibody: Fluorophore-conjugated goat anti-mouse or goat anti-rabbit antibody (e.g., Alexa Fluor 488 or 568)
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
-
Microscope slides
-
Fluorescence microscope with appropriate filters
Procedure
1. Cell Culture and Vinblastine Treatment
-
Seed cells onto coverslips in multi-well plates at a density that will result in 50-70% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Prepare a series of dilutions of vinblastine in complete culture medium from a stock solution. The final concentrations will depend on the cell line and experimental goals, but a range of 3 nM to 100 nM is a good starting point to observe effects on microtubule dynamics and organization.[6][7]
-
Remove the culture medium and replace it with the medium containing the desired concentrations of vinblastine. Include a vehicle-only control (e.g., DMSO or water).
-
Incubate the cells for the desired treatment duration (e.g., 4, 12, or 24 hours).
2. Fixation
-
Carefully aspirate the culture medium from the wells.
-
Gently wash the cells twice with pre-warmed (37°C) PBS.[8]
-
Add 4% formaldehyde in PBS to each well, ensuring the cells are completely covered.
-
Incubate at room temperature for 15 minutes.[9]
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.[9]
3. Permeabilization
-
Add 0.1% Triton X-100 in PBS to each well.
-
Incubate at room temperature for 10 minutes.[10]
-
Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.
4. Blocking
-
Add blocking buffer (10% normal goat serum in PBS) to each well.
-
Incubate for 1 hour at room temperature to block non-specific antibody binding.[10]
5. Primary Antibody Incubation
-
Dilute the primary anti-tubulin antibody in the blocking buffer according to the manufacturer's recommendations (a typical starting dilution is 1:200 to 1:1000).[2]
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.[2]
6. Secondary Antibody Incubation
-
Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer (a typical starting dilution is 1:500 to 1:1000). Protect the antibody solution from light.[2]
-
Aspirate the wash buffer and add the diluted secondary antibody solution to the cells.
-
Incubate for 1 hour at room temperature in the dark.[2]
7. Counterstaining and Mounting
-
Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each in the dark.
-
(Optional) Incubate the cells with a dilute solution of DAPI in PBS for 5 minutes to stain the nuclei.[2]
-
Wash the cells once with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
Store the slides at 4°C in the dark until imaging.
8. Image Acquisition and Analysis
-
Visualize the stained cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophores.
-
Capture images of control and vinblastine-treated cells.
-
Image analysis software can be used to quantify changes in the microtubule network, such as microtubule length, density, and the formation of tubulin aggregates.[11][12]
Data Presentation
Expected Results
-
Control Cells: In untreated control cells, a well-organized and extensive network of filamentous microtubules should be observed, typically radiating from the centrosome towards the cell periphery.
-
Low Vinblastine Concentrations (e.g., 3-32 nM): At low concentrations, vinblastine suppresses microtubule dynamics without causing significant net depolymerization.[6] The microtubule network may appear largely intact, but mitotic cells will be arrested in metaphase with abnormal mitotic spindles.[7]
-
High Vinblastine Concentrations (e.g., >50 nM): At higher concentrations, significant disruption of the microtubule network is expected, characterized by depolymerization of microtubules and the formation of bright, punctate aggregates of tubulin, known as paracrystals.[5][7]
Quantitative Data Summary
The effects of vinblastine on microtubule dynamics can be quantified by measuring various parameters. The following table provides an example of how such data can be presented.
| Vinblastine Concentration (nM) | Growth Rate (µm/min) | Shortening Rate (µm/min) | Catastrophe Frequency (events/min) | Time in Pause (%) | Dynamicity (µm/min) |
| 0 (Control) | 12.3 | 17.4 | 1.8 | 35 | 4.2 |
| 3 | 9.8 | 13.9 | 1.2 | 45 | 3.1 |
| 10 | 6.1 | 8.7 | 0.6 | 60 | 1.5 |
| 32 | 3.1 | 4.4 | 0.3 | 75 | 1.1 |
This table presents hypothetical data based on the reported effects of vinblastine on microtubule dynamics. Actual values may vary depending on the cell line and experimental conditions.[6]
Visualizations
Caption: Experimental workflow for immunofluorescence staining of microtubules after vinblastine treatment.
Caption: Mechanism of action of vinblastine on microtubule dynamics.
References
- 1. Immunostaining and time-lapse analysis of vinblastine-induced paracrystal formation in human A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. droracle.ai [droracle.ai]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Vinblastine suppresses dynamics of individual microtubules in living interphase cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]
- 9. ulab360.com [ulab360.com]
- 10. Immunocytochemistry/Immunofluorescence protocol for alpha Tubulin Antibody (NB100-1639): Novus Biologicals [novusbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Measuring microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Analysis of Vinblastine Sulfate-Induced Cell Cycle Arrest Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Vinblastine (B1199706) sulfate (B86663) is a potent chemotherapeutic agent belonging to the vinca (B1221190) alkaloid class of drugs, derived from the Madagascar periwinkle, Catharanthus roseus.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for various cellular functions, particularly the formation of the mitotic spindle during cell division.[1][3] By binding to tubulin, vinblastine inhibits the polymerization of microtubules, leading to a dysfunctional mitotic spindle.[1][4] This disruption triggers the mitotic spindle assembly checkpoint, causing cells to arrest in the M phase of the cell cycle.[1][3] Prolonged arrest at this stage can ultimately lead to the induction of apoptosis, or programmed cell death.[1]
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells.[5] By staining cells with a fluorescent dye that stoichiometrically binds to DNA, such as propidium (B1200493) iodide (PI), the DNA content of individual cells can be quantified.[6] This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (with a 2n DNA content), S phase (with an intermediate DNA content), and G2/M (with a 4n DNA content).[7] This application note provides a detailed protocol for using flow cytometry with PI staining to quantify the cell cycle arrest induced by vinblastine sulfate, a critical step in evaluating its efficacy as an anti-cancer agent.
Signaling Pathway of Vinblastine-Induced M-Phase Arrest
Caption: this compound's mechanism of action leading to M-phase cell cycle arrest.
Experimental Workflow
Caption: Experimental workflow for flow cytometry analysis of cell cycle.
Detailed Protocols
This protocol is optimized for the analysis of adherent or suspension cancer cell lines treated with this compound.
Materials and Reagents
-
This compound (with an appropriate solvent, e.g., water or DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI in PBS)[6]
-
RNase A Solution (e.g., 100 µg/mL in PBS)[6]
-
Flow cytometry tubes
Procedure
-
Cell Seeding and Treatment:
-
For adherent cells, seed cells in culture plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the time of harvesting.
-
For suspension cells, seed cells at an appropriate density in culture flasks.
-
Allow cells to attach (for adherent cells) or stabilize overnight.
-
Treat the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Suspension cells: Transfer the cell suspension directly to a conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[6]
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[6] This helps to prevent cell clumping.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks if necessary.
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution containing RNase A.[6][8] The RNase A is crucial for degrading RNA, ensuring that PI only binds to DNA.
-
Incubate the cells in the dark for 30 minutes at room temperature.[9]
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer. Use a 488 nm laser for excitation and detect the PI fluorescence in the appropriate channel (typically FL-2 or FL-3, around 617 nm).
-
Collect data for at least 10,000 events per sample.[6]
-
Use a linear scale for the PI fluorescence channel to accurately resolve the 2n and 4n DNA content peaks.[10]
-
Use pulse processing (e.g., plotting pulse width vs. pulse area) to exclude doublets and cell aggregates from the analysis.[9]
-
Data Analysis
The data is typically displayed as a histogram of cell count versus DNA content (PI fluorescence).[11] Gates are set to delineate the populations of cells in the G0/G1, S, and G2/M phases of the cell cycle. The percentage of cells in each phase is then calculated using the flow cytometry analysis software. An increase in the percentage of cells in the G2/M phase in vinblastine-treated samples compared to the control indicates cell cycle arrest.[12]
Data Presentation
The quantitative data from the flow cytometry analysis should be summarized in a table for clear comparison between different treatment conditions.
| Treatment | Concentration (nM) | Time (hours) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control (DMSO) | 0 | 24 | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 |
| This compound | 10 | 24 | 45.8 ± 2.9 | 15.1 ± 2.2 | 39.1 ± 3.5 |
| This compound | 50 | 24 | 25.3 ± 2.1 | 10.7 ± 1.9 | 64.0 ± 4.2 |
| Vehicle Control (DMSO) | 0 | 48 | 63.9 ± 3.5 | 21.1 ± 2.8 | 15.0 ± 2.1 |
| This compound | 10 | 48 | 30.1 ± 2.7 | 12.5 ± 2.0 | 57.4 ± 4.8 |
| This compound | 50 | 48 | 15.7 ± 1.9 | 8.9 ± 1.5 | 75.4 ± 5.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
This application note provides a comprehensive protocol for analyzing this compound-induced cell cycle arrest using flow cytometry. By following this detailed methodology, researchers can accurately quantify the percentage of cells in each phase of the cell cycle, providing robust data on the cytostatic effects of vinblastine. The provided diagrams and data tables serve as a guide for experimental design and data presentation. This assay is a fundamental tool for preclinical drug development and for elucidating the mechanisms of action of anti-mitotic cancer therapies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - NCI [cancer.gov]
- 3. Vinblastine - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 7. revvity.com [revvity.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. scienceasia.org [scienceasia.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Mitotic Arrest in Xenograft Models Using Vinblastine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinblastine (B1199706) sulfate (B86663) is a potent chemotherapeutic agent belonging to the vinca (B1221190) alkaloid class of drugs, derived from the Madagascar periwinkle, Catharanthus roseus. Its primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for the formation of the mitotic spindle during cell division.[1][2] By binding to β-tubulin, vinblastine inhibits the polymerization of tubulin dimers into microtubules.[3][4] This interference with microtubule assembly leads to a dysfunctional mitotic spindle, activating the spindle assembly checkpoint (SAC) and causing a cell cycle arrest at the metaphase stage of mitosis.[5][6] Prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death, in rapidly dividing cells, making it an effective anti-cancer agent.[1][5]
In cancer research, particularly in the context of xenograft models, inducing mitotic arrest is a valuable tool for studying cell cycle kinetics, evaluating the efficacy of anti-cancer drugs, and identifying novel therapeutic targets. Vinblastine sulfate is frequently used for this purpose due to its well-characterized mechanism and potent antimitotic activity. These application notes provide a comprehensive overview and detailed protocols for the effective use of this compound to induce mitotic arrest in xenograft models.
Data Presentation
The effective concentration and duration of this compound treatment for inducing mitotic arrest can vary depending on the specific cell line, tumor type, and the experimental objectives. The following table summarizes quantitative data from various studies.
| Parameter | Value | Cell Line/Model | Notes | Reference(s) |
| In Vitro IC50 | 50 nmol/L | HeLa | 50% inhibition of cell proliferation after 48 hours. | [7] |
| 100 nmol/L | HeLa | Induced mitotic arrest (G2/M phase) after 24 hours. | [7] | |
| In Vivo Dosage | 0.4 mg/kg IV | Mice (Histiocytosis) | Administered every 7-10 days. | [8][9] |
| 3 mg/m² IV | Mice (Germ Cell Tumor) | Administered once a week. | [8][9] | |
| 6 mg/m²/day IV | Mice (Hodgkin's Disease) | Administered every 1-2 weeks for 3-4 weeks. | [8][9] | |
| 0.5 mg/kg IP | Nude mice (Neuroblastoma xenograft) | Administered every 3 days in combination therapy. | [10] | |
| 200 µg/kg IP | P388/ADR-bearing mice | Used in combination with another agent. | [5] |
Note: Dosages are often provided in mg/m² for clinical settings, which can be converted to mg/kg for preclinical models, although direct scaling is not always appropriate. Careful dose-response studies are recommended for each specific xenograft model.
Signaling Pathway of Vinblastine-Induced Mitotic Arrest
Vinblastine exerts its effect by targeting the fundamental process of microtubule formation. This disruption triggers a cellular surveillance mechanism known as the spindle assembly checkpoint (SAC), which halts the cell cycle to prevent chromosomal missegregation.
References
- 1. In vivo cell cycle profiling in xenograft tumors by quantitative intravital microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. drugs.com [drugs.com]
- 5. apexbt.com [apexbt.com]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. benchchem.com [benchchem.com]
- 8. Vinblastine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. reference.medscape.com [reference.medscape.com]
- 10. Targeting mitotic exit in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Apoptosis after Vinblastine Sulfate Treatment
Application Note & Protocol
For Research Use Only.
Introduction
Vinblastine (B1199706) sulfate (B86663) is a vinca (B1221190) alkaloid chemotherapeutic agent that disrupts microtubule polymerization, leading to mitotic arrest and subsequent induction of apoptosis in rapidly dividing cells.[1][2][3] Understanding the molecular mechanisms and accurately quantifying the extent of apoptosis are critical for evaluating the efficacy of vinblastine and developing novel cancer therapeutics. This document provides detailed protocols for assessing apoptosis in response to vinblastine sulfate treatment, focusing on three key methodologies: Annexin V/Propidium Iodide (PI) staining for flow cytometry, caspase activity assays, and Western blot analysis of key apoptotic markers. Additionally, a summary of the signaling pathways implicated in vinblastine-induced apoptosis is presented.
Assessment of Apoptosis by Annexin V & Propidium Iodide (PI) Staining
Principle
Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (B164497) (PS).[4] In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[4][5] Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised, and stain the nucleus.[6][7] This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Protocol: Annexin V/PI Staining for Flow Cytometry
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in a multi-well plate or flask to achieve 70-80% confluency at the time of treatment.
-
Treat cells with the desired concentrations of this compound for the intended duration. Include an untreated control group.
-
-
Cell Harvesting:
-
Suspension cells: Gently collect cells by centrifugation at 300 x g for 5 minutes.
-
Adherent cells: Carefully detach cells using a gentle, non-enzymatic cell dissociation buffer (e.g., EDTA-based) to maintain cell membrane integrity.[7] Avoid harsh trypsinization. Collect cells by centrifugation at 300 x g for 5 minutes.
-
-
Washing:
-
Wash the cells once with cold 1X Phosphate-Buffered Saline (PBS).
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.[7]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[7]
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, PE) to the cell suspension.[6][8]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[6][7]
-
Add 400 µL of 1X Binding Buffer to each tube.[6]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).
-
Set up appropriate compensation and gates using unstained, Annexin V-only, and PI-only stained control cells.
-
Collect data for a sufficient number of events (e.g., 10,000-20,000 cells).
-
Data Presentation
The quantitative data from the flow cytometry analysis can be summarized in the following table:
| Treatment Group | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Untreated Control | ||||
| Vinblastine (Conc. 1) | ||||
| Vinblastine (Conc. 2) | ||||
| Vinblastine (Conc. 3) |
Caspase Activity Assay
Principle
Caspases are a family of cysteine proteases that play a crucial role in the execution phase of apoptosis.[9] Initiator caspases (e.g., caspase-8, caspase-9) are activated by pro-apoptotic signals, and they, in turn, activate executioner caspases (e.g., caspase-3, caspase-7).[10] Caspase activity can be measured using colorimetric or fluorometric assays. These assays utilize synthetic substrates that are specifically recognized and cleaved by active caspases, releasing a chromophore or a fluorophore that can be quantified.[9][11] For instance, a common substrate for caspase-3 is DEVD-pNA (for colorimetric assays) or DEVD-AMC (for fluorometric assays).[9][12]
Protocol: Colorimetric Caspase-3 Activity Assay
-
Cell Culture and Treatment:
-
Follow the same procedure as described in section 1.1.
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay). This is essential for normalizing the caspase activity.
-
-
Caspase Assay:
-
In a 96-well plate, add an equal amount of protein (e.g., 50-200 µg) from each sample to separate wells.[12]
-
Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA) to each well.[13]
-
Include a blank control (lysis buffer and reaction buffer without cell lysate) and a negative control (lysate from untreated cells).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[12][13]
-
-
Data Acquisition:
Data Presentation
| Treatment Group | Caspase-3 Activity (Fold Change vs. Control) |
| Untreated Control | 1.0 |
| Vinblastine (Conc. 1) | |
| Vinblastine (Conc. 2) | |
| Vinblastine (Conc. 3) |
Western Blot Analysis of Apoptotic Markers
Principle
Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic signaling cascade. Following vinblastine treatment, changes in the expression levels of pro- and anti-apoptotic proteins of the Bcl-2 family, as well as the cleavage of caspases and their substrates like PARP, can be assessed.[10]
Protocol: Western Blotting
-
Cell Culture, Treatment, and Lysis:
-
Follow the procedures as described in sections 1.1 and 2.2.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate as described in section 2.3.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C. Recommended primary antibodies include:
-
Anti-Bcl-2
-
Anti-Bax
-
Anti-cleaved Caspase-9
-
Anti-cleaved Caspase-3
-
Anti-PARP (to detect both full-length and cleaved forms)[10]
-
A loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
Wash the membrane several times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to the loading control.
-
Data Presentation
| Treatment Group | Relative Bcl-2 Expression | Relative Bax Expression | Bax/Bcl-2 Ratio | Relative Cleaved Caspase-3 Expression | Relative Cleaved PARP Expression |
| Untreated Control | 1.0 | 1.0 | 1.0 | 1.0 | |
| Vinblastine (Conc. 1) | |||||
| Vinblastine (Conc. 2) | |||||
| Vinblastine (Conc. 3) |
Experimental Workflow
Caption: Experimental workflow for assessing apoptosis.
Vinblastine-Induced Apoptosis Signaling Pathway
This compound induces apoptosis primarily through the intrinsic (mitochondrial) pathway, which is often interconnected with other signaling cascades such as the JNK pathway.[7] The process is initiated by the disruption of microtubule dynamics, leading to mitotic arrest. This cellular stress triggers a cascade of events:
-
JNK Pathway Activation: Vinblastine treatment leads to the activation of c-Jun N-terminal kinase (JNK). Activated JNK can phosphorylate c-Jun, leading to the formation of the AP-1 transcription factor, which can regulate the expression of pro- and anti-apoptotic genes.[5][8]
-
Bcl-2 Family Regulation: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members of the Bcl-2 family is disrupted.[6] This can be influenced by the JNK pathway. The altered balance leads to the permeabilization of the outer mitochondrial membrane.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The formation of pores in the mitochondrial membrane results in the release of cytochrome c into the cytoplasm.[8]
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex recruits and activates the initiator caspase-9, which in turn cleaves and activates executioner caspases like caspase-3.
-
Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
-
Extrinsic Pathway Involvement: Some studies suggest that vinblastine-induced apoptosis can also involve the extrinsic pathway through the activation of death receptor 3 (DR3).
Caption: Vinblastine-induced apoptosis signaling pathway.
References
- 1. Induction of apoptosis by vinblastine via c-Jun autoamplification and p53-independent down-regulation of p21WAF1/CIP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vinblastine sensitizes leukemia cells to cyclin-dependent kinase inhibitors, inducing acute cell cycle phase-independent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of BCL2 Family of Apoptosis Regulator Proteins in Acute and Chronic Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. JNK and NFκB dependence of apoptosis induced by vinblastine in human acute promyelocytic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 12. Anti-mitotic chemotherapeutics promote apoptosis through TL1A-activated death receptor 3 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Vinblastine Sulfate in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of vinblastine (B1199706) sulfate (B86663) in combination with other chemotherapeutic agents. This document details established treatment regimens, underlying mechanisms of action, and relevant experimental protocols for in vitro and in vivo studies.
Introduction to Vinblastine Sulfate
Vinblastine is a vinca (B1221190) alkaloid derived from the Madagascar periwinkle plant, Catharanthus roseus.[1][2] It functions as a potent anti-mitotic agent by inhibiting the polymerization of tubulin into microtubules. This disruption of the microtubule cytoskeleton arrests cells in the M phase of the cell cycle, leading to apoptosis.[1][2] Due to its mechanism of action, vinblastine is a cell cycle-specific drug, primarily targeting rapidly dividing cancer cells.[3]
For enhanced therapeutic effect and to mitigate toxicity, vinblastine is frequently administered in combination with other antineoplastic drugs that have different mechanisms of action and dose-limiting toxicities.[2]
Established Combination Regimens
ABVD Regimen for Hodgkin's Lymphoma
The ABVD regimen is a first-line treatment for Hodgkin's lymphoma.[4][5] The acronym represents the four drugs used in this combination:[4]
-
A driamycin (Doxorubicin)
-
B leomycin
-
V inblastine
-
D acarbazine
Table 1: ABVD Regimen Dosage and Administration [6][7]
| Drug | Dosage | Route of Administration | Administration Time |
| Doxorubicin | 25 mg/m² | Intravenous (IV) bolus | Slow IV push |
| Bleomycin | 10,000 IU/m² | Intravenous (IV) infusion | 60 minutes |
| Vinblastine | 6 mg/m² | Intravenous (IV) infusion | 10 minutes |
| Dacarbazine | 375 mg/m² | Intravenous (IV) infusion | 60 minutes |
This regimen is typically administered on days 1 and 15 of a 28-day cycle, for a total of 2 to 6 cycles depending on the stage of the disease and patient response.[5][8]
Mechanism of Action: The efficacy of the ABVD regimen stems from the distinct mechanisms of each component, which collectively target cancer cells in different ways, thereby increasing the therapeutic effect and reducing the likelihood of drug resistance.[9]
Vinblastine in Combination with Platinum Compounds for Solid Tumors
Vinblastine is also used in combination with cisplatin (B142131) for the treatment of various solid tumors, including non-small cell lung cancer (NSCLC) and advanced head and neck cancer.[10][11]
Table 2: Example of Vinblastine and Cisplatin Regimen for NSCLC [10]
| Drug | Dosage | Route of Administration | Administration Schedule |
| Cisplatin | Varies | Intravenous (IV) infusion | Day 1 and 29 |
| Vinblastine | Varies | Intravenous (IV) infusion | Days 1, 8, 15, 22, and 29 |
Dosages and schedules can vary significantly based on the specific protocol and patient characteristics.
Efficacy and Toxicity: In a study on advanced head and neck cancer, the combination of cisplatin and vinblastine resulted in an 83% overall major response rate.[11] However, toxicity is a significant consideration, with common side effects including nausea, vomiting, and myelosuppression.[11] In a study of cisplatin and vinblastine with radiation for NSCLC, high rates of severe side effects were reported, including low white blood cells (82%), nausea and vomiting (23%), and sore throat (23%).[10]
Experimental Protocols
In Vitro Cell Viability Assay to Assess Synergy
This protocol is designed to determine the cytotoxic effects of vinblastine in combination with another agent and to evaluate for synergistic, additive, or antagonistic interactions.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and other chemotherapeutic agents
-
96-well cell culture plates
-
Spectrophotometer or plate reader
-
Synergy analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of vinblastine, the other agent, and the combination of both for a specified duration (e.g., 48 or 72 hours). Include a vehicle-only control.
-
Cell Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.[12][13]
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Determine the IC50 (half-maximal inhibitory concentration) for each agent. Use synergy analysis software to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Tubulin Polymerization Assay
This assay directly measures the effect of vinblastine and other agents on the in vitro assembly of microtubules.
Materials:
-
Purified tubulin protein
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[14]
-
GTP solution
-
Fluorescent reporter dye that binds to microtubules (e.g., DAPI)[14]
-
Vinblastine, paclitaxel (B517696) (as a control for polymerization enhancement), and other test compounds
-
Temperature-controlled fluorometer
Procedure:
-
Reaction Setup: In a 96-well plate, combine the tubulin polymerization buffer, GTP, and fluorescent reporter dye.
-
Compound Addition: Add vinblastine, paclitaxel, or the test compound to the appropriate wells. Include a vehicle control.
-
Initiate Polymerization: Add purified tubulin to each well to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorometer pre-warmed to 37°C and begin kinetic readings of fluorescence intensity over time.
-
Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of polymerization compared to the control indicates an inhibitory effect on tubulin assembly.
References
- 1. Chemotherapy medication of Vincristine and Vinblastine | Auctores [auctoresonline.org]
- 2. drugs.com [drugs.com]
- 3. Chemotherapy - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. ABVD - Wikipedia [en.wikipedia.org]
- 6. england.nhs.uk [england.nhs.uk]
- 7. northerncanceralliance.nhs.uk [northerncanceralliance.nhs.uk]
- 8. ABVD chemotherapy - Hodgkin Lymphoma | ChemoExperts [chemoexperts.com]
- 9. ABVD - NCI [cancer.gov]
- 10. Cisplatin + Vinblastine + Radiation - ChemoExperts [chemoexperts.com]
- 11. A pilot study of cisplatin-vinblastine as the initial treatment of advanced head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Vinblastine Uptake in Lymphoma Cells: A Detailed Guide to Application and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinblastine (B1199706), a vinca (B1221190) alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a potent anti-mitotic agent widely used in the chemotherapy of various cancers, including lymphomas.[1][2] Its cytotoxic effect stems from its ability to bind to β-tubulin, disrupting the assembly of microtubules. This interference with microtubule dynamics leads to cell cycle arrest in the M-phase and subsequent apoptosis (programmed cell death).[1][3][4] Understanding the mechanisms and kinetics of vinblastine uptake into lymphoma cells is crucial for optimizing therapeutic strategies, overcoming drug resistance, and developing novel drug delivery systems. This document provides detailed application notes and experimental protocols for various techniques to measure vinblastine uptake in lymphoma cells.
A key mechanism of resistance to vinblastine involves the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux the drug from the cell, thereby reducing its intracellular concentration and efficacy.[5][6][7][8][9] Therefore, accurate measurement of vinblastine accumulation is fundamental in studies of multidrug resistance (MDR).
This guide covers several established and advanced methods for quantifying vinblastine uptake, including the use of radiolabeled compounds, fluorescent analogs, and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Key Techniques for Measuring Vinblastine Uptake
Several methodologies can be employed to quantify the uptake of vinblastine in lymphoma cells. The choice of technique depends on the specific research question, available equipment, and the desired level of sensitivity and spatial resolution.
-
Radiolabeled Vinblastine Uptake Assays: This classic and highly sensitive method utilizes radiolabeled vinblastine, such as [³H]-vinblastine or [¹¹C]-vinblastine, to directly quantify the amount of drug accumulated within the cells.[4][10][11]
-
Fluorescent Vinblastine Analogs and Microscopy: The synthesis of fluorescently tagged vinblastine derivatives allows for the visualization and semi-quantitative analysis of drug uptake and subcellular distribution using techniques like confocal microscopy and flow cytometry.[12][13][14][15]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly specific and sensitive analytical technique allows for the precise quantification of intracellular vinblastine and its metabolites, making it a powerful tool for pharmacokinetic studies.[16][17][18][19]
-
Flow Cytometry: This high-throughput technique can be used to measure the uptake of fluorescent vinblastine analogs on a single-cell level or to analyze cell cycle perturbations induced by vinblastine as an indirect measure of its intracellular activity.[20]
Data Presentation: Quantitative Analysis of Vinblastine Uptake
The following tables summarize quantitative data on vinblastine's effects on various lymphoma and leukemia cell lines, providing a comparative overview of its potency and accumulation.
Table 1: 50% Inhibitory Concentration (IC50) of Vinblastine in Different Cell Lines
| Cell Line | Cell Type | Exposure Time | IC50 (nM) | Reference |
| L1210 | Mouse Leukemia | Continuous | 4.0 | |
| L1210 | Mouse Leukemia | 4 hours | 380 | |
| S49 | Mouse Lymphoma | Continuous | 3.5 | |
| HL-60 | Human Promyelocytic Leukemia | Continuous | 5.3 | |
| HL-60 | Human Promyelocytic Leukemia | 4 hours | 900 | |
| OCI-AML1 | Human Acute Myeloid Leukemia | 4 hours | ~100% apoptosis at 2.2 µM | [17] |
| ML-1 | Human Myeloid Leukemia | 48 hours | Induces apoptosis in ~45% of cells at 2.2 µM | [17] |
Table 2: Cellular Accumulation of Radiolabeled Vinca Alkaloids
| Cell Line | Drug | Exposure Time | Intracellular:Extracellular Ratio | Reference |
| HeLa | [³H]-Vinblastine | 3 hours | 150 - 500 | |
| L1210 | [³H]-Vinblastine | 4 hours | Significantly greater than [³H]-Vincristine |
Experimental Protocols
This section provides detailed, step-by-step protocols for the key techniques used to measure vinblastine uptake in lymphoma cells.
Protocol 1: Radiolabeled Vinblastine Uptake Assay
This protocol describes the measurement of vinblastine uptake using [³H]-vinblastine.
Materials:
-
Lymphoma cell lines (e.g., L1210, HL-60)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
[³H]-Vinblastine
-
Phosphate-buffered saline (PBS), ice-cold
-
Scintillation cocktail
-
Scintillation vials
-
Microcentrifuge tubes
-
Liquid scintillation counter
Procedure:
-
Cell Culture: Culture lymphoma cells in suspension to a density of approximately 1 x 10⁶ cells/mL.[12] Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Plating: Seed 1 x 10⁶ cells per well in a multi-well plate.
-
Drug Incubation: Add [³H]-vinblastine to each well at the desired final concentration. Include control wells with no cells (for background) and wells with a known excess of unlabeled vinblastine (to determine non-specific binding).
-
Incubation: Incubate the plate at 37°C for the desired time points (e.g., 30 min, 1h, 2h, 4h).
-
Termination of Uptake: To stop the uptake, rapidly cool the plate on ice.
-
Cell Washing: Transfer the cell suspension to microcentrifuge tubes. Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet three times with ice-cold PBS to remove extracellular [³H]-vinblastine.
-
Cell Lysis: Resuspend the final cell pellet in a known volume of cell lysis buffer or water.
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the intracellular concentration of vinblastine based on the measured radioactivity and a standard curve.
Protocol 2: Fluorescent Vinblastine Uptake by Flow Cytometry
This protocol details the measurement of fluorescently labeled vinblastine uptake using flow cytometry.
Materials:
-
Lymphoma cell lines
-
Complete culture medium
-
Fluorescent vinblastine analog (e.g., BODIPY-vinblastine)
-
PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest lymphoma cells in exponential growth phase and adjust the cell density to 1 x 10⁶ cells/mL in complete culture medium.
-
Drug Incubation: Add the fluorescent vinblastine analog to the cell suspension at the desired concentration. Include an unstained control and controls with inhibitors of uptake if applicable.
-
Incubation: Incubate the cells at 37°C for the desired time, protected from light.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 500 µL of PBS for flow cytometric analysis.
-
Flow Cytometry: Analyze the cells on a flow cytometer, exciting the fluorophore with the appropriate laser and detecting the emission in the corresponding channel.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) of the cell population, which is proportional to the amount of intracellular fluorescent vinblastine.
Protocol 3: Intracellular Vinblastine Quantification by LC-MS/MS
This protocol outlines the procedure for measuring intracellular vinblastine concentration using LC-MS/MS.
Materials:
-
Lymphoma cell lines
-
Complete culture medium
-
Vinblastine
-
Internal standard (e.g., vincristine (B1662923) or a deuterated vinblastine analog)[15]
-
Ice-cold PBS
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Cell Treatment: Seed lymphoma cells and treat with vinblastine at the desired concentration and for the specified duration.
-
Cell Harvesting and Washing: After incubation, place the plate on ice. Aspirate the medium and wash the cells three times with ice-cold PBS.
-
Cell Lysis and Protein Precipitation: Add a known volume of ice-cold methanol containing the internal standard to the cells. This will lyse the cells and precipitate proteins.
-
Extraction: Scrape the cells and transfer the lysate to a microcentrifuge tube. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein precipitate.
-
Sample Preparation: Transfer the supernatant containing the intracellular vinblastine to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a suitable C18 column and a gradient elution with mobile phases such as acetonitrile and water with formic acid.[18] Monitor the specific mass transitions for vinblastine and the internal standard.[15]
-
Quantification: Create a calibration curve using known concentrations of vinblastine and the internal standard to quantify the intracellular vinblastine concentration.
Protocol 4: Confocal Microscopy for Vinblastine Localization
This protocol describes the visualization of fluorescent vinblastine analog uptake and subcellular distribution.
Materials:
-
Lymphoma cell lines
-
Poly-L-lysine coated coverslips or chamber slides
-
Complete culture medium
-
Fluorescent vinblastine analog
-
Hoechst 33342 or DAPI (for nuclear staining)
-
MitoTracker (for mitochondrial staining, optional)
-
Paraformaldehyde (PFA) for fixation
-
PBS
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed lymphoma cells onto poly-L-lysine coated coverslips or in chamber slides and allow them to adhere.
-
Drug Incubation: Treat the cells with the fluorescent vinblastine analog at the desired concentration and for the appropriate time.
-
Live-Cell Imaging (Optional): For live-cell imaging, add nuclear or other organelle-specific dyes if desired and proceed directly to imaging on a confocal microscope equipped with a live-cell imaging chamber.
-
Fixation: For fixed-cell imaging, wash the cells with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Staining: After fixation, wash the cells with PBS. If nuclear staining is desired, incubate with Hoechst 33342 or DAPI for 10 minutes.
-
Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Confocal Imaging: Acquire images using a confocal microscope with the appropriate laser lines and emission filters for the fluorophores used.
-
Image Analysis: Analyze the images to determine the subcellular localization of the fluorescent vinblastine analog.
Visualizations
The following diagrams illustrate key concepts and workflows related to vinblastine uptake and its measurement.
Caption: Vinblastine uptake, mechanism of action, and efflux in a lymphoma cell.
References
- 1. researchgate.net [researchgate.net]
- 2. Vinblastine | C46H58N4O9 | CID 13342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Direct LC-MS/MS Analysis of Extra- and Intracellular Glycerophosphoinositol in Model Cancer Cell Lines [frontiersin.org]
- 4. Flow Cytometry Protocol [sigmaaldrich.com]
- 5. Vinblastine rapidly induces NOXA and acutely sensitizes primary chronic lymphocytic leukemia cells to ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flow Cytometry Blood Cell Identification - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. api.pageplace.de [api.pageplace.de]
- 9. A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Validation of an electrospray ionization LC/MS/MS method for quantitative analysis of vincristine in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.pasteur.fr [research.pasteur.fr]
- 14. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Vinblastine in children and adolescents with high-risk anaplastic large-cell lymphoma: results of the randomized ALCL99-vinblastine trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol for the generation and automated confocal imaging of whole multi-cellular tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Use of HL-60 Cell Line To Measure Opsonic Capacity of Pneumococcal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting vinblastine sulfate solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vinblastine (B1199706) sulfate (B86663). The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of vinblastine sulfate?
A1: this compound is a white to slightly yellow powder that is freely soluble in water, methanol, and chloroform.[1][2] It is very slightly soluble in ethanol (B145695) and practically insoluble in diethyl ether.[1][3]
Q2: What is the recommended storage condition for this compound powder and its solutions?
A2: this compound powder should be stored in a tightly closed, light-resistant container in a cold place, typically between 2°C and 8°C.[3][4] It is hygroscopic and sensitive to light, heat, and oxidation.[1][3][5][6] Stock solutions, especially aqueous ones, have limited stability. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months), store at -20°C or -80°C.[7][8] Always protect solutions from light.[3][8]
Q3: What factors can affect the stability of this compound in solution?
A3: The stability of this compound in solution is primarily affected by pH, temperature, and exposure to light.[9][10]
-
pH: The optimal pH for aqueous solutions of this compound is between 3.5 and 5.0.[1][11] Precipitation can occur at alkaline pH values.[8] Maximum stability in aqueous solutions is observed between pH 2 and 4.[12]
-
Temperature: Higher temperatures accelerate the degradation of this compound.[9][10][13] It is relatively stable at or below room temperature but will degrade over time.[9][13]
-
Light: this compound is sensitive to light, and exposure can lead to degradation.[3][5][6][8] Solutions should be stored in light-resistant containers or protected from light.[1][3][8]
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in this compound Solution
Q: I observed precipitation in my this compound stock solution. What could be the cause and how can I fix it?
A: Precipitation in your this compound solution can be due to several factors, including improper pH, supersaturation, low-quality reagents, or incorrect storage.
Troubleshooting Workflow for Precipitation Issues
Caption: Troubleshooting logic for this compound precipitation.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Improper pH | The optimal pH range for this compound in aqueous solution is 3.5 to 5.0.[1][11] Precipitation can occur at alkaline pH. Verify the pH and adjust if necessary with a dilute acid or base.[8] |
| Supersaturation | Attempting to dissolve this compound beyond its solubility limit will lead to precipitation. Ensure you are working within the appropriate concentration range for the chosen solvent. |
| Low-Quality Reagents | Impurities in either the solvent or the this compound powder can act as nucleation sites, causing precipitation. Always use high-purity, sterile reagents and solvents.[8] |
| Improper Storage | Storing at incorrect temperatures or exposure to light can lead to degradation and precipitation.[8] Aqueous solutions are not recommended for long-term storage.[8] For extended storage, use a concentrated organic stock and make fresh aqueous dilutions. |
| Solvent Evaporation | If the container is not properly sealed, solvent evaporation can increase the concentration and cause precipitation. Ensure vials are tightly sealed.[8] |
Issue 2: Degradation of this compound
Q: I suspect my this compound has degraded. What are the signs and how can I prevent it?
A: Degradation can be indicated by a change in the solution's color, the appearance of new peaks in HPLC analysis, or a loss of biological activity. Degradation is primarily caused by exposure to heat, light, and non-optimal pH.
This compound Degradation Pathway
Caption: Factors leading to this compound degradation.
Prevention of Degradation:
| Factor | Prevention Strategy |
| Heat | Store this compound powder and solutions at recommended cold temperatures (2-8°C for short-term, -20°C or -80°C for long-term).[3][4][7][8] Avoid heating solutions to aid dissolution.[8] |
| Light | Always store in light-resistant containers (e.g., amber vials) or wrap containers in foil.[3][8] |
| pH | Maintain the pH of aqueous solutions between 3.5 and 5.0.[1][11] |
| Oxidation | While less commonly cited as a primary issue in routine lab handling, vinblastine is sensitive to oxidation.[5][6] Preparing fresh solutions and proper storage helps minimize this. |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in Water
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
pH meter or pH strips (optional but recommended)
Methodology:
-
Weighing: Accurately weigh 1 mg of this compound powder in a sterile vial.
-
Dissolution: Add 1 mL of sterile water to the vial.
-
Mixing: Vortex the solution until the powder is fully dissolved. The drug should dissolve instantly to give a clear solution.[4]
-
pH Check (Optional): Check the pH of the solution. If it falls outside the 3.5-5.0 range, it may indicate an issue with the starting material or water quality.
-
Storage: For immediate use. For short-term storage, store at 2-8°C, protected from light. For long-term storage, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[7][8]
Data Tables
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Freely Soluble (>=1 g/100 mL at 24.5 °C) | [1][2][3][5] |
| Methanol | Freely Soluble | [1] |
| Chloroform | Freely Soluble | [1] |
| Ethanol | Very Slightly Soluble | [1][3] |
| Diethyl Ether | Practically Insoluble | [1][3] |
Table 2: Stability of this compound in Aqueous Solution
| Condition | Stability (t90 - time to 10% degradation) | Reference |
| 5°C | ~10.7 years (estimated) | [9][13] |
| 25°C | ~150 days (estimated) | [9][13] |
| 37°C | ~16.6 days (estimated) | [9][13] |
Disclaimer: This information is intended for research and developmental use only. It is not a substitute for the user's own validation and testing. Always refer to the manufacturer's specific instructions and safety data sheets.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. This compound | 143-67-9 [chemicalbook.com]
- 3. digicollections.net [digicollections.net]
- 4. globalrph.com [globalrph.com]
- 5. This compound CAS#: 143-67-9 [m.chemicalbook.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Studies on the stability of this compound in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 10. allanchem.com [allanchem.com]
- 11. This compound [dailymed.nlm.nih.gov]
- 12. publications.ashp.org [publications.ashp.org]
- 13. Studies on the stability of this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing vinblastine sulfate concentration for cell line specific toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing vinblastine (B1199706) sulfate (B86663) concentration for cell line-specific toxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of vinblastine sulfate?
This compound is a vinca (B1221190) alkaloid that acts as a mitotic inhibitor.[1] Its primary mechanism involves binding to tubulin, a protein that forms microtubules in the cell's cytoskeleton.[2] This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential for forming the mitotic spindle during cell division.[2] The disruption of microtubule dynamics leads to cell cycle arrest at the metaphase stage of mitosis, ultimately triggering programmed cell death, or apoptosis.[2][3]
Q2: What is a typical effective concentration range for this compound in in vitro studies?
The effective concentration of this compound varies significantly depending on the cell line and the duration of exposure.[4] Generally, concentrations in the nanomolar (nM) to low micromolar (µM) range are effective.[4] For many cell lines, working concentrations of 10-1000 nM for 12-48 hours are typical.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store a this compound stock solution?
This compound is typically supplied as a lyophilized powder.[1] For a 10 mM stock solution, you can reconstitute 5 mg of this compound in 550 µl of DMSO.[1] It is also soluble in water at 10 mg/ml.[1] Store the stock solution, whether lyophilized or in solution, at -20°C and protected from light.[1][5] To maintain potency, it is recommended to use the solution within three months and to aliquot it to avoid multiple freeze-thaw cycles.[1]
Q4: What are the key signaling pathways affected by this compound?
Vinblastine treatment has been shown to activate the SAPK/JNK (Stress-Activated Protein Kinase/c-Jun N-terminal Kinase) pathway.[1] This activation can lead to the expression and phosphorylation of c-Jun and the phosphorylation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1] In some cell lines, vinblastine can also induce the expression of Mcl-1, an anti-apoptotic protein, which may be regulated by the ERK signaling pathway.[6] The interplay of these pathways ultimately determines the cell's fate, leading to either cell cycle arrest or apoptosis.[6]
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assay results (e.g., MTT, XTT).
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between plating wells to prevent settling. Avoid seeding cells in the perimeter wells of a 96-well plate, as these are prone to the "edge effect" due to differential evaporation.[7]
-
-
Possible Cause: Bubbles in the wells.
-
Solution: Check for air bubbles in the wells before reading the plate. If present, carefully use a sterile syringe needle to break them.[8]
-
-
Possible Cause: Contamination.
-
Solution: Regularly check cell cultures for any signs of contamination. Use sterile techniques and ensure all reagents and media are sterile.
-
-
Possible Cause: Incomplete dissolution of formazan (B1609692) crystals (MTT assay).
Problem 2: Cells are not responding to this compound treatment or show high resistance.
-
Possible Cause: Drug integrity issues.
-
Possible Cause: Suboptimal cell health or density.
-
Solution: Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase. High cell density can reduce the effective drug concentration per cell. Conversely, cells that are not actively dividing will be less sensitive to vinblastine, as its primary mechanism is mitotic arrest.[5]
-
-
Possible Cause: Cellular resistance mechanisms.
-
Solution: Cells can develop resistance to vinblastine. Common mechanisms include increased drug efflux due to the overexpression of P-glycoprotein (P-gp), alterations in tubulin isotypes or mutations, and evasion of apoptosis through the upregulation of anti-apoptotic proteins like Bcl-2.[5] Consider performing a P-gp functional assay (e.g., Rhodamine 123 efflux assay) or Western blotting for relevant proteins to investigate resistance.
-
Problem 3: Unexpected cell morphology or behavior at low vinblastine concentrations.
-
Possible Cause: Low concentrations of vinblastine may not induce apoptosis but can still affect cell adhesion and morphology.
-
Solution: Research has shown that low concentrations of vinblastine (e.g., 10 ng/ml or less) can cause cells to detach from the culture dish without immediate cell death in some cell lines.[10] Be aware that these detached, viable cells may exhibit altered properties, such as increased invasiveness.[10] It is important to perform a full dose-response curve to identify the concentration ranges that induce the desired cytotoxic effect.
-
Data Presentation
Table 1: Summary of IC50 Values for this compound in Various Cancer Cell Lines.
| Cell Line | Cancer Type | Assay | Exposure Time | IC50 Value |
| A549 | Lung Carcinoma | Not Specified | Not Specified | 0.002 µg/mL |
| A-375 | Melanoma | SRB Assay | 48 hours | 7.2 µM |
| K562 | Chronic Myelogenous Leukemia | Growth Inhibition | Not Specified | 0.001 µM |
| LNCaP | Prostate Cancer | EC50 | Not Specified | 0.5 µM |
| HeLa | Cervical Cancer | xCELLigence | 24 hours | Varies (plate dependent) |
| MCF-7 | Breast Cancer | Not Specified | Not Specified | 5.9 ± 0.9 µg/mL |
| Panc-1 | Pancreatic Cancer | Not Specified | Not Specified | 2.89 ± 0.12 µg/mL |
| HepG-2 | Liver Cancer | Not Specified | Not Specified | 3.48 ± 0.22 µg/mL |
Note: IC50 values can vary significantly based on the specific experimental conditions, including the assay used, exposure time, and cell passage number.[11][12][13][14][15]
Experimental Protocols
Protocol 1: Determining Cell Viability using the MTT Assay
This protocol outlines the steps for assessing the cytotoxic effects of this compound on adherent cells.
Materials:
-
This compound
-
Cells in culture
-
Complete culture medium
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing different concentrations of this compound to the respective wells.
-
Include control wells: medium alone (blank) and cells treated with the vehicle solvent (e.g., DMSO) as a negative control.[11]
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]
-
-
MTT Incubation:
-
Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.
-
Generate a dose-response curve and determine the IC50 value using appropriate software.[11]
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Harvest both adherent and floating cells and pellet them by centrifugation.
-
Wash the cells once with cold PBS.
-
-
Cell Fixation:
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.[4]
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
The DNA content of the cells will be measured, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. Vinblastine treatment is expected to cause an accumulation of cells in the G2/M phase.[17]
-
Visualizations
Caption: Vinblastine's mechanism leading to apoptosis.
Caption: Workflow for the MTT cell viability assay.
Caption: Simplified signaling pathway induced by vinblastine.
References
- 1. Vinblastine | Cell Signaling Technology [cellsignal.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Effects of low concentration of vinblastine on the anchorage-independent growth and in vitro invasion of human renal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. researchgate.net [researchgate.net]
minimizing off-target effects of vinblastine sulfate in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize off-target effects of vinblastine (B1199706) sulfate (B86663) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of vinblastine sulfate and what are its main off-target effects?
A1: this compound's primary on-target effect is the inhibition of microtubule polymerization by binding to tubulin. This disruption of microtubule dynamics leads to mitotic arrest in the M phase of the cell cycle and subsequent apoptosis in rapidly dividing cancer cells.[1][2] However, its clinical use is often limited by significant off-target effects, with the most common being neurotoxicity.[3] Other reported side effects include myelosuppression (dose-limiting toxicity), gastrointestinal issues, and alopecia.[1][2]
Q2: My cells are showing unexpected levels of cytotoxicity or are not responding to this compound treatment. What are the possible reasons?
A2: Discrepancies in cellular response to this compound can be multifactorial, stemming from either experimental setup issues or acquired cellular resistance.[4]
-
Experimental Troubleshooting:
-
Drug Integrity: Ensure this compound solutions are fresh and have been stored correctly (typically at 2-8°C and protected from light) to prevent degradation.[4]
-
Assay-Specific Issues: The cytotoxicity assay being used (e.g., MTT, XTT) may have inherent sources of error. Refer to specific troubleshooting guides for the assay you are using.[4]
-
-
Cellular Resistance:
-
P-glycoprotein (P-gp) Efflux: Overexpression of P-gp, a drug efflux pump, can actively remove vinblastine from the cell, reducing its intracellular concentration and efficacy.
-
Tubulin Mutations: Alterations in the tubulin protein structure can prevent vinblastine from binding effectively.
-
Q3: How can I reduce the off-target neurotoxicity of this compound in my experimental model?
A3: Several strategies can be employed to mitigate the neurotoxic effects of vinblastine:
-
Dose Optimization: Using the lowest effective concentration of vinblastine is crucial. A continuous low-dose administration may be more effective and less toxic than higher, intermittent doses.[5][6]
-
Combination Therapy: Combining vinblastine with other agents can allow for a reduction in its dosage while maintaining or even enhancing anti-cancer efficacy. For example, combination with an anti-VEGF receptor-2 antibody has been shown to induce tumor regression without overt toxicity.[5][6]
-
Targeted Drug Delivery: Encapsulating vinblastine in nanoparticles or other drug delivery systems can help target the drug to tumor tissues, thereby reducing systemic exposure and off-target effects.[7][8]
-
Novel Derivatives: Newer semi-synthetic vinca (B1221190) alkaloids, such as vinorelbine (B1196246) and vinflunine, have been developed to have a better safety profile with reduced neurotoxicity compared to vinblastine.[9]
Q4: What are the best practices for handling and administering this compound to minimize experimental variability?
A4: To ensure reproducible results and minimize variability:
-
Reconstitution and Dilution: Prepare fresh dilutions of this compound for each experiment. When diluted with 0.9% Sodium Chloride, it is stable for up to 24 hours at 2-8°C when protected from light.[4]
-
Intravenous Administration: In animal studies, administer vinblastine intravenously. Extravasation can cause severe local tissue irritation.[10][11]
-
Avoid Prolonged Infusion: Administering the drug over a short period is recommended, as prolonged infusion can increase vein irritation and the risk of extravasation.[12]
-
Dose Calculation: Base the dosage on the body surface area for animal studies to ensure accurate and consistent dosing.[13][14]
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assays
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and use a consistent seeding density across all wells. |
| Edge Effects in Plate | Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity. |
| Inaccurate Pipetting | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Drug Degradation | Prepare fresh drug dilutions for each experiment and protect from light.[4] |
Issue 2: Apparent Drug Resistance in Cell Lines
| Potential Cause | Troubleshooting Step |
| P-gp Mediated Efflux | Assess P-gp function using a Rhodamine 123 efflux assay. Consider co-treatment with a P-gp inhibitor like Verapamil.[4] |
| Incorrect Drug Concentration | Verify the concentration of your stock solution and ensure accurate serial dilutions. |
| Cell Line Misidentification | Confirm the identity of your cell line through short tandem repeat (STR) profiling. |
Data Presentation
Table 1: Physicochemical Properties of Vinblastine-Loaded Nanoparticles
| Nanoparticle Type | Formulation Method | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| BSA-Folate | Desolvation | ~200 | < 0.5 | Negative | [8] |
| Iron Oxide (Fe₃O₄) | Co-precipitation | 50-100 | Not Reported | Not Reported | [8] |
| Molecularly Imprinted Polymer | One-step molecular imprinting | 258.3 | 0.250 | Not Reported | [8] |
| Polycaprolactone (PCL) | Double emulsion | ~200 | < 0.5 | Negative | [8] |
| PLGA-b-PEG | Not Specified | 113 ± 0.43 | 0.323 ± 0.01 | +35.03 ± 1.0 | [8] |
Table 2: Example IC50 Values for Vinca Alkaloids in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Drug | IC50 (nM) - Sensitive | IC50 (nM) - Resistant | Fold Resistance |
| CCRF-CEM | Vincristine | 1.5 | 65 | 43.3 |
| A549 | Vinblastine | 2.1 | 89 | 42.4 |
| MCF-7 | Vinorelbine | 1.8 | 55 | 30.6 |
Note: Data is illustrative and sourced from multiple studies. Actual IC50 values may vary based on experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Microtubule Dynamics Assay
This assay is used to directly observe the effect of vinblastine on microtubule polymerization.[15][16]
-
Preparation:
-
Purify tubulin from a biological source (e.g., bovine brain).
-
Prepare GMPCPP-stabilized microtubule "seeds" and immobilize them on a passivated glass slide.
-
Prepare a solution of free tubulin, with a fraction fluorescently labeled.
-
-
Assay Execution:
-
Add the free tubulin solution to the immobilized seeds in the presence of GTP.
-
Introduce this compound at various concentrations to the experimental chambers. Include a vehicle control.
-
Image the microtubules over time using Total Internal Reflection Fluorescence (TIRF) microscopy.[17]
-
-
Data Analysis:
Protocol 2: MTT Cytotoxicity Assay
This protocol is a colorimetric assay for assessing cell viability in response to vinblastine treatment.[4]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the drug-containing medium. Include untreated and vehicle controls.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Reading:
-
Remove the medium and add a solubilization solution (e.g., DMSO) to each well.
-
Shake the plate to dissolve the crystals and read the absorbance at 570 nm using a microplate reader.[4]
-
Protocol 3: In Vitro Neurotoxicity Assay Using Dorsal Root Ganglion (DRG) Neurons
This assay evaluates the potential neurotoxic effects of vinblastine on sensory neurons.[19]
-
Cell Culture:
-
Isolate and culture primary DRG neurons from a suitable animal model.
-
-
Drug Exposure:
-
Treat the cultured neurons with a range of this compound concentrations for a specified duration.
-
-
Assessment of Neuronal Viability:
-
Utilize fluorescent dyes (e.g., Calcein AM/Ethidium Homodimer-1) to distinguish between live and dead cells.
-
Alternatively, assess mitochondrial function using assays like the MTS or resazurin (B115843) reduction assays.
-
-
High-Content Imaging:
-
Employ automated microscopy and image analysis to quantify neuronal morphology, neurite outgrowth, and cell survival.
-
Mandatory Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Vinca Alkaloid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Continuous low-dose therapy with vinblastine and VEGF receptor-2 antibody induces sustained tumor regression without overt toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Continuous low-dose therapy with vinblastine and VEGF receptor-2 antibody induces sustained tumor regression without overt toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Vinblastine: Package Insert / Prescribing Information [drugs.com]
- 11. labeling.pfizer.com [labeling.pfizer.com]
- 12. globalrph.com [globalrph.com]
- 13. labeling.pfizer.com [labeling.pfizer.com]
- 14. pdf.hres.ca [pdf.hres.ca]
- 15. Measuring microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cover Page: In vitro microtubule dynamics assays using darkfield microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring the Effects of Microtubule-Associated Proteins on Microtubule Dynamics In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation Models & Applications of Drug Neurotoxicity - Creative Biolabs [neuros.creative-biolabs.com]
Technical Support Center: Enhancing Vinblastine Sulfate Efficacy In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with vinblastine (B1199706) sulfate (B86663). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My cells seem to be developing resistance to vinblastine sulfate. What are the common mechanisms?
A1: Resistance to vinblastine is a significant challenge. The most well-documented mechanism is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively pumps the drug out of the cell.[1] Other contributing factors can include mutations in tubulin (the drug's target), alterations in apoptotic pathways, and changes in cellular metabolism, such as altered amino acid uptake.
Q2: I'm observing inconsistent IC50 values for this compound between experiments. What could be the cause?
A2: Inconsistent IC50 values can arise from several factors:
-
Cellular Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.
-
Seeding Density: Use a consistent cell seeding density across all experiments.
-
Drug Preparation and Storage: this compound solutions should be freshly prepared. If you must store them, do so at 4°C for no more than a day.[2] The solubility in PBS (pH 7.2) is approximately 0.5 mg/ml.[2] For higher concentrations, DMSO can be used, but ensure the final DMSO concentration in your culture medium is non-toxic (typically <0.5%).
-
Assay Variability: Pipetting errors, especially during serial dilutions, and the "edge effect" in 96-well plates can lead to variability. To mitigate the edge effect, avoid using the outer wells for experimental data and instead fill them with sterile PBS or media.
Q3: Can I combine this compound with other drugs to increase its efficacy?
A3: Yes, combination therapy is a promising strategy. Co-treatment with docetaxel (B913) has been shown to enhance the efficacy of vinblastine, in part by neutralizing P-glycoprotein overexpression.[1] Additionally, using P-glycoprotein inhibitors, such as verapamil (B1683045), can increase the intracellular concentration of vinblastine and reverse resistance.[1]
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a microtubule-targeting agent. It binds to tubulin dimers, inhibiting their polymerization into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the M phase (mitosis) and ultimately triggers apoptosis (programmed cell death).
Troubleshooting Guides
Issue 1: Higher than Expected Cell Viability After Treatment
| Possible Cause | Troubleshooting Step |
| P-glycoprotein (P-gp) Mediated Efflux | Verify P-gp expression in your cell line using Western blot or qPCR. Consider co-treatment with a P-gp inhibitor like verapamil to see if it sensitizes the cells to vinblastine. |
| Drug Degradation | Prepare fresh this compound solutions for each experiment. Ensure proper storage of the stock solution. |
| Sub-optimal Drug Concentration | Perform a dose-response experiment with a wide range of concentrations to determine the optimal inhibitory range for your specific cell line. |
| Incorrect Incubation Time | Optimize the incubation time (e.g., 24, 48, 72 hours) as the cytotoxic effects of vinblastine are time-dependent. |
Issue 2: Difficulty Dissolving this compound
| Possible Cause | Troubleshooting Step |
| Low Aqueous Solubility | This compound has a solubility of approximately 0.5 mg/ml in PBS (pH 7.2).[2] For higher concentrations, prepare a stock solution in DMSO (solubility ~10 mg/ml).[2] |
| Precipitation in Media | When diluting a DMSO stock solution into your culture medium, ensure the final DMSO concentration is low and that the drug is added to the medium with gentle mixing to prevent precipitation. |
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies on this compound.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time |
| HeLa | Cervical Cancer | 2.6 | Continuous |
| L1210 | Mouse Leukemia | 4.0 | Continuous |
| S49 | Mouse Lymphoma | 3.5 | Continuous |
| HL-60 | Human Leukemia | 5.3 | Continuous |
| H1299 | Non-small cell lung carcinoma | 30 ± 5.9 | 48 hours |
Table 2: Effect of Combination Therapy on Vinblastine IC50 in H1299 Cells
| Treatment | IC50 of Vinblastine (nM) | Fold Change |
| Vinblastine alone | 30 ± 5.9 | - |
| Vinblastine + Docetaxel | 5 ± 5.6 | 6-fold decrease |
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the drug. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. Include untreated controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at a low speed.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
-
Cell Treatment and Harvesting: Treat cells as required and harvest them.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol (B145695) dropwise while vortexing to prevent clumping. Fix for at least 30 minutes on ice.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL in PBS) to degrade RNA.
-
PI Staining: Add PI solution (e.g., 50 µg/mL) to the cell suspension.
-
Incubation: Incubate for 5-10 minutes at room temperature.
-
Analysis: Analyze the samples by flow cytometry, ensuring to gate out doublets.
Protocol 4: Western Blot for P-glycoprotein (P-gp) Expression
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-gp overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Visualizations
References
issues with vinblastine sulfate purity and its impact on results
Welcome to the Technical Support Center for vinblastine (B1199706) sulfate (B86663). This resource is designed for researchers, scientists, and drug development professionals to address common issues related to product purity and its impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is vinblastine sulfate and what is its primary mechanism of action?
A1: this compound is a vinca (B1221190) alkaloid derived from the Madagascar periwinkle plant, Catharanthus roseus. It is a potent anti-mitotic agent used in chemotherapy. Its primary mechanism of action involves the disruption of microtubule dynamics. Vinblastine binds to tubulin, inhibiting the assembly of microtubules, which are essential components of the mitotic spindle. This disruption leads to cell cycle arrest in the M phase, ultimately triggering apoptosis (programmed cell death).[1][2]
Q2: What are the common impurities and degradation products found in this compound preparations?
A2: Impurities in this compound can arise during the manufacturing process or from degradation over time. Common related compounds and degradation products include:
-
Vinorelbine (B1196246): A semi-synthetic derivative of vinblastine.
-
Vincristine (B1662923): Another natural vinca alkaloid with a similar structure.
-
4-deacetylvinblastine: A metabolite of vinblastine.
-
19'-oxovinblastine: An oxidation product.
-
Vinblastine isomers: Compounds with the same molecular formula but different structural arrangements.
Degradation can be accelerated by exposure to light, high temperatures, and pH values outside the optimal range of 3.5 to 5.0.
Q3: How should this compound be stored to ensure its stability?
A3: To ensure stability, this compound should be stored in a refrigerator between 2°C and 8°C. It should be protected from light and freezing. Reconstituted solutions in 0.9% sodium chloride are stable for up to 24 hours when protected from light and refrigerated.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent or lower-than-expected cytotoxicity (Variable IC50 values).
-
Potential Cause 1: Purity of this compound. The presence of impurities or degradation products can significantly alter the cytotoxic activity of your this compound solution. Some impurities may have lower biological activity, leading to an underestimation of the IC50 value.
-
Troubleshooting Steps:
-
Verify Purity: Check the certificate of analysis (CofA) for the purity of your this compound lot. High-purity material (≥98%) is recommended for consistent results. According to the United States Pharmacopeia (USP), the total of related substances should not exceed 5.0%, with no single related substance exceeding 2.0%.[3][4]
-
Proper Storage and Handling: Ensure that the compound has been stored correctly (2-8°C, protected from light) and that stock solutions are fresh. Avoid repeated freeze-thaw cycles.
-
Perform Purity Analysis: If you suspect degradation, you can analyze the purity of your solution using High-Performance Liquid Chromatography (HPLC). A detailed protocol is provided in the "Experimental Protocols" section.
-
-
Potential Cause 2: Experimental Variability. Inconsistencies in cell culture and assay procedures can lead to variable IC50 values.
-
Troubleshooting Steps:
-
Cell Health and Passage Number: Use healthy, low-passage number cells that are in the exponential growth phase.
-
Seeding Density: Ensure a consistent and optimal cell seeding density for each experiment.
-
Assay Protocol: Standardize all steps of your cytotoxicity assay, including incubation times and reagent concentrations. For guidance, refer to the "MTT Cell Viability Assay" protocol below.[5][6]
-
Issue 2: Unexpected cellular responses or off-target effects.
-
Potential Cause: Biological Activity of Impurities. Different impurities can have distinct biological activities. For example, vinorelbine, while structurally similar, may exhibit a different cytotoxicity profile compared to vinblastine in certain cell lines.
-
Troubleshooting Steps:
-
Characterize Impurities: If possible, identify the major impurities in your this compound sample using techniques like HPLC-MS.
-
Consult Literature: Research the known biological activities of the identified impurities to understand their potential contribution to the observed cellular effects.
-
Data Presentation
The cytotoxic activity of vinblastine and its related compound, vinorelbine, can vary between different cancer cell lines. The following table summarizes their 50% inhibitory concentrations (IC50) from published studies.
| Cell Line | Cancer Type | Vinblastine IC50 (nM) | Vinorelbine IC50 (nM) | Reference |
| L1210 | Mouse Leukemia | 4.0 | Not Reported | [7] |
| S49 | Mouse Lymphoma | 3.5 | Not Reported | [7] |
| Neuroblastoma | Mouse Neuroblastoma | 15 | Not Reported | [7] |
| HeLa | Human Cervical Cancer | 2.6 | Not Reported | [7] |
| HL-60 | Human Leukemia | 5.3 | Not Reported | [7] |
| P388 (sensitive) | Murine Leukemia | Not Reported | - | [8] |
| P388 (vinorelbine-resistant) | Murine Leukemia | Sensitive | Resistant | [8] |
| Human Lymphocytes | Normal Cells | Induces DNA damage | Induces DNA damage (less than vinblastine) | [9][10] |
Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.
Mandatory Visualization
Below are diagrams illustrating key pathways and workflows related to this compound.
References
- 1. Vinblastine rapidly induces NOXA and acutely sensitizes primary chronic lymphocytic leukemia cells to ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 3. pharmacopeia.cn [pharmacopeia.cn]
- 4. uspnf.com [uspnf.com]
- 5. Differential activity of vincristine and vinblastine against cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vinblastine | C46H58N4O9 | CID 13342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Assessment of genotoxicity of vincristine, vinblastine and vinorelbine in human cultured lymphocytes: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of genotoxicity of vincristine, vinblastine and vinorelbine in human cultured lymphocytes: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uspnf.com [uspnf.com]
- 10. Assessment of genotoxicity of vincristine, vinblastine and vinorelbine in human cultured lymphocytes: a comparative stu… [ouci.dntb.gov.ua]
Technical Support Center: Vinblastine Sulfate Storage and Handling
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of vinblastine (B1199706) sulfate (B86663) during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for vinblastine sulfate powder?
A1: To ensure long-term stability, this compound vials should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F).[1][2] The vials should also be protected from light.[2][3]
Q2: How should I store reconstituted this compound solutions?
A2: Reconstituted solutions should also be stored in a refrigerator at 2°C to 8°C.[1] If the solution is prepared with a bacteriostatic saline (containing a preservative like benzyl (B1604629) alcohol), it can be stored for a maximum of 28 days.[1] Solutions prepared without preservatives should be used immediately, and any unused portion should be discarded.[1]
Q3: What factors can cause this compound to degrade?
A3: The primary factors that contribute to the degradation of this compound are elevated temperature, exposure to light, and suboptimal pH of the solution.[4][5][6]
Q4: What is the optimal pH for this compound solutions to ensure maximum stability?
A4: this compound is most stable in aqueous solutions with a pH between 2 and 4.[3][6] At a pH above 6, the vinblastine base may precipitate out of solution.[3][6]
Troubleshooting Guide
Issue 1: I've observed a precipitate in my reconstituted this compound solution.
-
Possible Cause: The pH of your solution may be too high (above 6), causing the less soluble vinblastine base to precipitate.[3][6]
-
Recommended Action:
-
Verify the pH of the solvent used for reconstitution.
-
Ensure that any buffers or diluents used are within the optimal acidic pH range (2-4).[6]
-
It is generally not recommended to use a solution once a precipitate has formed, as the concentration will be altered and the precipitate may not readily redissolve.
-
Issue 2: The this compound solution appears discolored.
-
Possible Cause: Discoloration can be an indication of chemical degradation due to factors such as light exposure, elevated temperature, or prolonged storage.[1][7]
-
Recommended Action:
-
Visually inspect all parenteral drug products for particulate matter and discoloration before use.[1][7][8]
-
If the solution is discolored, it is a sign of potential degradation and loss of potency. It is recommended to discard the solution and prepare a fresh one from a properly stored vial.
-
Review your storage and handling procedures to ensure the product is consistently protected from light and stored at the recommended temperature.
-
Issue 3: My experimental results show lower than expected potency for this compound.
-
Possible Cause: A loss of potency is likely due to the degradation of the this compound molecule. This can be caused by:
-
Improper storage temperature (not refrigerated).
-
Exposure of the solution to light.
-
Storage of the reconstituted solution for longer than the recommended time.
-
Use of a solvent with a pH outside the optimal stability range.
-
-
Recommended Action:
-
Confirm that the unopened vials and reconstituted solutions have been stored according to the recommended guidelines (2°C to 8°C, protected from light).[1][3]
-
Use a stability-indicating method, such as the HPLC protocol provided below, to analyze the purity and concentration of your this compound stock.
-
Prepare fresh solutions for your experiments from a new vial to ensure accurate concentration.
-
Quantitative Stability Data
The stability of this compound is highly dependent on temperature and pH. The table below summarizes the time it takes for 10% of the drug to degrade (t90) under various conditions when protected from light.
| Storage Condition | Vehicle | Concentration | t90 (Time to 10% Degradation) |
| 5°C | Aqueous Solution | Not Specified | 10.7 years (estimated)[4][5] |
| 25°C | Aqueous Solution | Not Specified | 150 days (estimated)[4][5] |
| 37°C | Aqueous Solution | Not Specified | 16.6 days (estimated)[4][5] |
| 20°C | pH 3 Aqueous Solution | Not Specified | 39 days[3][6] |
| 21°C | 1 mg/mL in Polypropylene Syringe | 1 mg/mL | At least 23 days[6] |
| 8°C | 1 mg/mL in Polypropylene Syringe | 1 mg/mL | 31 days[6] |
| -20°C | 20 mcg/mL in D5W or 0.9% NaCl | 20 mcg/mL | No degradation after 4 weeks[3][6] |
Experimental Protocols
Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This method can be used to determine the concentration of this compound and to detect the presence of its degradation products.[9][10]
1. Chromatographic System:
-
HPLC System: Isocratic HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., µBondapak C18).[11]
2. Reagents and Solutions:
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Orthophosphoric Acid
-
Water (HPLC Grade)
-
Mobile Phase: Prepare a mixture of 90% methanol, 5% acetonitrile, and 5% of 0.1% orthophosphoric acid in water. Adjust the final pH to 3.5.[9][10]
3. Standard Solution Preparation:
-
Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to create a stock solution.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 3-15 µg/mL.[10]
4. Sample Preparation:
-
Dilute the this compound sample to be tested with the mobile phase to fall within the concentration range of the standard curve.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Chromatographic Procedure:
-
Injection Volume: 20 µL.
-
Flow Rate: 1.2 mL/min.[11]
-
Run Time: Sufficient to allow for the elution of vinblastine and any potential degradation products (e.g., 30-40 minutes).
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample.
-
Identify the vinblastine peak by comparing its retention time with that of the standard. Degradation products will appear as separate peaks.[11]
6. Data Analysis:
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
The presence of additional peaks indicates degradation. The area of these peaks can be used to quantify the extent of degradation relative to the main vinblastine peak.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Troubleshooting workflow for common vinblastine issues.
Caption: Experimental workflow for a vinblastine stability study.
References
- 1. This compound [dailymed.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. publications.ashp.org [publications.ashp.org]
- 4. Studies on the stability of this compound in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 5. Studies on the stability of this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.ashp.org [publications.ashp.org]
- 7. globalrph.com [globalrph.com]
- 8. This compound (this compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. researchgate.net [researchgate.net]
- 10. stm.bookpi.org [stm.bookpi.org]
- 11. Chemical characterization of the degradation products of vinblastine dihydrogen sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Technical Support Center: Troubleshooting Unexpected Cell Morphology After Vinblastine Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address specific issues encountered during experiments involving vinblastine (B1199706) treatment.
Frequently Asked Questions (FAQs)
Q1: What is the expected morphological outcome of treating cells with vinblastine?
A1: Vinblastine is a vinca (B1221190) alkaloid that disrupts microtubule dynamics.[1][2] By binding to tubulin, it inhibits the assembly of microtubules, which are crucial components of the mitotic spindle.[3][4] Consequently, the primary and expected outcome of vinblastine treatment is a cell cycle arrest in the M phase (mitosis).[1][5] Morphologically, this manifests as an increased population of rounded-up, mitotic cells with condensed chromatin.[6] At higher concentrations, vinblastine can lead to the depolymerization of microtubules.[1] Ultimately, this mitotic arrest can trigger apoptosis (programmed cell death), leading to characteristic apoptotic morphology such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies.[7][8][9]
Q2: At what concentration should I use vinblastine to see the expected mitotic arrest?
A2: The effective concentration of vinblastine is highly cell-type dependent and can vary significantly. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. For example, in HeLa cells, half-maximal inhibition of cell division (Kdiv) occurs at 0.45 nM vinblastine, with mitotic arrest observed in the presence of a full complement of spindle microtubules at low concentrations.[10] In MOLT-4 cells, treatment with 0.05 µg/ml of vinblastine for up to 12 hours was sufficient to induce M phase arrest.[5][6] It is recommended to start with a range of concentrations guided by literature for similar cell types.
Q3: How long after treatment should I expect to see morphological changes?
A3: The timing of morphological changes depends on the cell cycle length of your chosen cell line and the concentration of vinblastine used. Typically, cells will begin to accumulate in mitosis within one cell cycle. For many cancer cell lines with a doubling time of approximately 24 hours, you can expect to see a significant increase in mitotic cells between 12 and 24 hours of treatment.[5] Acute apoptosis in some sensitive leukemia cell lines has been observed as early as 2-4 hours after treatment.[8]
Q4: Can vinblastine treatment lead to changes in cell morphology that are not related to mitosis or apoptosis?
A4: Yes, other morphological changes can occur. Vinblastine can cause alterations in the overall cytoskeleton, leading to changes in cell shape, adhesion, and the distribution of organelles.[11][12] For instance, in 3T3 cells, vinblastine can cause the disappearance of stress fibers and a widening of the cytocortex.[11][12] In kidney podocytes, microtubule loss due to vinblastine led to the collapse and thinning of major cellular processes.[13] At high concentrations (e.g., > 1 µM in HeLa cells), vinblastine can induce the formation of tubulin paracrystals, which are large, polygonal aggregates of tubulin within the cytoplasm.[10][14]
Troubleshooting Guides
Issue 1: No apparent increase in mitotic cells after vinblastine treatment.
Possible Cause 1: Vinblastine concentration is too low.
-
Troubleshooting Step: Perform a dose-response experiment with a wider range of vinblastine concentrations. Consult the literature for concentrations used in similar cell types.
Possible Cause 2: Incubation time is too short.
-
Troubleshooting Step: Increase the incubation time to at least one full cell cycle length for your specific cell line. A time-course experiment (e.g., 12, 24, 48 hours) is recommended.
Possible Cause 3: The cell line is resistant to vinblastine.
-
Troubleshooting Step: Some cell lines exhibit intrinsic or acquired resistance to vinblastine, often due to mechanisms like drug efflux pumps.[15] Consider using a positive control cell line known to be sensitive to vinblastine to verify drug activity. If resistance is suspected, you may need to investigate the expression of drug resistance-associated proteins.
Possible Cause 4: Issues with the vinblastine stock solution.
-
Troubleshooting Step: Ensure your vinblastine stock solution is prepared and stored correctly. Vinblastine solutions can be sensitive to light and temperature.[16] Prepare a fresh stock solution and repeat the experiment.
Issue 2: Observing widespread cell death that does not resemble typical apoptotic morphology.
Possible Cause 1: Vinblastine concentration is too high, inducing necrosis.
-
Troubleshooting Step: High concentrations of cytotoxic drugs can lead to necrosis instead of apoptosis. Reduce the vinblastine concentration significantly. Perform a dose-response curve and analyze markers of both apoptosis (e.g., caspase-3 cleavage) and necrosis (e.g., LDH release) to find the optimal concentration for inducing apoptosis.
Possible Cause 2: The observed morphology is a different form of cell death, such as mitotic catastrophe.
-
Troubleshooting Step: Mitotic catastrophe is a form of cell death that occurs during or after flawed mitosis.[17] Morphologically, it can be characterized by the presence of giant, multinucleated cells with micronuclei.[9] Use nuclear staining (e.g., DAPI or Hoechst) to carefully examine the nuclear morphology for these features.
Issue 3: Formation of large, crystalline structures in the cytoplasm.
Possible Cause: High concentration of vinblastine leading to tubulin paracrystal formation.
-
Troubleshooting Step: This is a known phenomenon at higher vinblastine concentrations (> 1 µM).[10][14] These paracrystals are composed of tightly packed tubulin molecules.[14] To confirm, you can perform immunofluorescence staining for α-tubulin, which will show intense staining of these crystalline aggregates.[18] If this morphology is not the desired outcome, reduce the vinblastine concentration.
Issue 4: Cells appear elongated or have other unexpected shape changes, but are not in mitosis.
Possible Cause: Vinblastine is affecting the cytoskeleton in non-mitotic cells.
-
Troubleshooting Step: Vinblastine's primary target is tubulin, a key component of the cytoskeleton responsible for maintaining cell shape.[3] The observed morphological changes could be a direct result of microtubule disruption affecting the overall cell architecture.[11][12] To investigate this, you can stain for cytoskeletal components like F-actin (using phalloidin) and tubulin to observe any rearrangements.[19] In some contexts, like with tumor-associated macrophages, vinblastine can induce a shift towards a more rounded morphology, indicative of a change in cell phenotype.[20]
Data Summary
| Cell Line | Vinblastine Concentration | Observed Effect | Reference |
| HeLa | 0.45 nM | Half-maximal inhibition of cell division | [10] |
| HeLa | > 1 µM | Formation of tubulin paracrystals | [10] |
| MOLT-4 | 0.05 µg/ml | M phase cell cycle arrest | [5][6] |
| 3T3 | Not specified | Disappearance of stress fibers, widening of cytocortex | [11][12] |
| OCI-AML1 | Not specified | Acute apoptosis within 4 hours | [8] |
| KB-3 | 30 nM | Induction of apoptosis | [7][21] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Microtubules and DNA
This protocol is used to visualize the microtubule network and nuclear morphology to assess mitotic arrest and other cytoskeletal changes.
-
Cell Culture: Plate cells on sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat cells with the desired concentration of vinblastine for the appropriate duration. Include a vehicle-treated control.
-
Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with 1% bovine serum albumin (BSA) in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (diluted in 1% BSA/PBS) for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) diluted in 1% BSA/PBS for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS. Counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.
-
Mounting: Wash the cells a final three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Protocol 2: Flow Cytometry for Cell Cycle Analysis
This protocol is used to quantify the percentage of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Culture and treat cells with vinblastine as described above. Include both vehicle-treated and untreated controls.
-
Cell Harvesting: Harvest the cells (including any floating cells) by trypsinization and centrifugation.
-
Fixation: Wash the cells with cold PBS and resuspend the cell pellet. Fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak is indicative of mitotic arrest.[5]
Visualizations
References
- 1. Vinblastine - Wikipedia [en.wikipedia.org]
- 2. Cytoskeletal drugs - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Vinblastine Sulfate? [synapse.patsnap.com]
- 4. This compound - NCI [cancer.gov]
- 5. [Cell cycle arrest at M phase induced by vinblastine in MOLT-4 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vinblastine-induced apoptosis is mediated by discrete alterations in subcellular location, oligomeric structure, and activation status of specific Bcl-2 family members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emodin Sensitizes Cervical Cancer Cells to Vinblastine by Inducing Apoptosis and Mitotic Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Effect of vinblastine and cytochalasin B on the cytoskeletal domains in 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of vinblastine and cytochalasin B on the cytoskeletal domains in 3T3 cells | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 13. The effect of vinblastine-induced microtubule loss on kidney podocyte morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Immunostaining and time-lapse analysis of vinblastine-induced paracrystal formation in human A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Induction of Drug-Resistance and Production of a Culture Medium Able to Induce Drug-Resistance in Vinblastine Untreated Murine Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. VinBLAStine | CHEO ED Outreach [outreach.cheo.on.ca]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Vinblastine resets tumor-associated macrophages toward M1 phenotype and promotes antitumor immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Anti-mitotic Activity of Vinblastine Sulfate in New Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-mitotic activity of vinblastine (B1199706) sulfate (B86663) with other microtubule-targeting agents. It is designed to assist researchers in validating the efficacy of vinblastine in new cancer cell lines by offering a compilation of experimental data, detailed protocols for key validation assays, and visual representations of the underlying molecular mechanisms and experimental workflows.
Comparative Analysis of Anti-Mitotic Activity
The efficacy of vinblastine sulfate is commonly assessed by its half-maximal inhibitory concentration (IC50), the percentage of cells arrested in the G2/M phase of the cell cycle, and the induction of apoptosis. The following tables present a compilation of quantitative data from various studies, comparing vinblastine's performance with other well-known anti-mitotic agents like vincristine (B1662923) and paclitaxel (B517696) across a range of cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50) of this compound and Other Anti-mitotic Agents
The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values indicate higher potency.
| Cell Line | Drug | IC50 (nM) | Reference |
| Leukemia | |||
| L1210 (Mouse Leukemia) | Vinblastine | 4.0 | [1] |
| Vincristine | 4.4 | [1] | |
| HL-60 (Human Promyelocytic Leukemia) | Vinblastine | 5.3 | [1] |
| Vincristine | 4.1 | [1] | |
| Lung Cancer | |||
| NCI-H446 (Small Cell Lung Cancer) | Vinblastine | 0.000565 (µM) | [2] |
| NCI-H2122 (Adenocarcinoma) | Vinblastine | 0.000805 (µM) | [2] |
| NCI-H1299 (Non-Small Cell Lung Cancer) | Vinblastine | - | [3] |
| Paclitaxel | - | [3] | |
| Breast Cancer | |||
| MCF-7 | Vinblastine | 0.68 | [4] |
| Paclitaxel | - | [5] | |
| MDA-MB-231 | Vinblastine | - | [4] |
| Cervical Cancer | |||
| HeLa | Vinblastine | 2.6 | [1] |
| Vincristine | 1.4 | [1] | |
| Other | |||
| S49 (Mouse Lymphoma) | Vinblastine | 3.5 | [1] |
| Vincristine | 5.0 | [1] | |
| Neuroblastoma (Mouse) | Vinblastine | 15 | [1] |
| Vincristine | 33 | [1] |
Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.
Table 2: Induction of G2/M Cell Cycle Arrest by Vinblastine and Vincristine
A hallmark of anti-mitotic agents is their ability to arrest cells in the G2/M phase of the cell cycle. This is often quantified by flow cytometry.
| Cell Line | Drug | Concentration | Time (h) | % of Cells in G2/M | Reference |
| K562 (Chronic Myeloid Leukemia) | Vincristine | 0.6 µM | 8 | Increased | [6] |
| 0.6 µM | 18 | Increased | [6] | ||
| 0.6 µM | 24 | Increased | [6] | ||
| ALL-2 (Acute Lymphoblastic Leukemia) | Vincristine | 100 nM | 24 | Increased | [7] |
Table 3: Quantification of Apoptosis Induced by Vinblastine and Paclitaxel
Following mitotic arrest, cancer cells often undergo programmed cell death, or apoptosis. The percentage of apoptotic cells can be measured using techniques like flow cytometry with Annexin V and Propidium Iodide staining.
| Cell Line | Drug | Concentration | Time (h) | % of Apoptotic Cells | Reference |
| NCI-H1299 (Non-Small Cell Lung Cancer) | Vinblastine | - | - | 22.66 | [3] |
| Paclitaxel | - | - | 14.95 | [3] | |
| ML-1 (Leukemia) | Vinblastine | 2.2 µM | < 12 | Low | [8] |
| Vinblastine + MEK inhibitor | 2.2 µM | 4 | 70 | [8] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and validating findings. Below are standard protocols for assessing the anti-mitotic activity of this compound.
Cell Viability and IC50 Determination (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (and other comparative drugs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Drug Treatment: Prepare serial dilutions of this compound and other test compounds in complete culture medium. Remove the overnight medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include untreated control wells (vehicle only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the drug concentration (logarithmic scale) to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in culture dishes and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells (including floating cells) and wash them with cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes at 4°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Immunofluorescence Staining of Microtubules
This method allows for the direct visualization of the mitotic spindle and overall microtubule network to observe the effects of vinblastine.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on sterile glass coverslips and treat with this compound.
-
Fixation: After treatment, wash the cells with PBS and fix them using an appropriate fixation method to preserve the cellular structure.
-
Permeabilization: If using a paraformaldehyde-based fixative, permeabilize the cells to allow antibody entry.
-
Blocking: Block non-specific antibody binding sites.
-
Antibody Incubation: Incubate the cells with the primary anti-tubulin antibody, followed by incubation with the fluorophore-conjugated secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope and capture images of the microtubule network and mitotic spindles.
Visualizing the Molecular Mechanisms and Experimental Workflow
Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental procedures.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for validating anti-mitotic activity.
References
- 1. Differential activity of vincristine and vinblastine against cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug: Vinblastine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Assessment of antineoplastic agents by MTT assay: partial underestimation of antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell cycle-dependent mechanisms underlie vincristine-induced death of primary acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Efficacy Analysis: Vinblastine Sulfate vs. Vincristine
This guide provides an objective comparison of the in vitro efficacy of two structurally similar vinca (B1221190) alkaloids, vinblastine (B1199706) sulfate (B86663) and vincristine (B1662923). Derived from the Madagascar periwinkle (Catharanthus roseus), these antineoplastic agents are mainstays in chemotherapy regimens.[1] Despite their close chemical relationship—differing by only a single functional group—their cytotoxic profiles and clinical applications exhibit notable distinctions.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative performance in preclinical, in vitro settings, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Comparison
The in vitro efficacy of vinblastine and vincristine is highly dependent on the cell line and the duration of drug exposure. The following tables summarize key quantitative data from various studies.
Table 1: Comparative Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency. The data below highlights the differential cytotoxicity of vincristine and vinblastine.
| Cell Line | Exposure Time | Vincristine IC50 (nM) | Vinblastine IC50 (nM) | Reference |
| L1210 (Mouse Leukemia) | Continuous | 4.4 | 4.0 | [2][3] |
| L1210 (Mouse Leukemia) | 4-hour | 100 | 380 | [2] |
| HL-60 (Human Promyelocytic Leukemia) | Continuous | 4.1 | 5.3 | [2][3] |
| HL-60 (Human Promyelocytic Leukemia) | 4-hour | 23 | 900 | [2] |
| S49 (Mouse Lymphoma) | Continuous | 5 | 3.5 | [3] |
| Neuroblastoma (Mouse) | Continuous | 33 | 15 | [3] |
| HeLa (Human Cervical Cancer) | Continuous | 1.4 | 2.6 | [3] |
Analysis: Under continuous exposure, vinblastine and vincristine exhibit comparable cytotoxicity in several cell lines.[2][3] However, with short-term exposure, vincristine is significantly more potent than vinblastine in L1210 and HL-60 cells.[2] This difference is attributed to the more rapid release of vinblastine from the cells following removal of the drug from the medium.[3]
Table 2: Comparative Effects on Cell Cycle Distribution
Vinca alkaloids are known to arrest the cell cycle in the G2/M phase.
| Cell Line | Drug | Treatment Duration | Effect on G2/M Phase | Reference |
| Neuroblastoma | Vincristine (14 nM) | 24 hours | Increase | [4] |
| Neuroblastoma | Vinblastine (5 nM) | 24 hours | Increase | [4] |
| ML-1 (Human Myeloid Leukemia) | Vinblastine (2.2 µM) | 24 hours | G1 and G2/M arrest | [5] |
Analysis: Both drugs induce a G2/M phase arrest in neuroblastoma cells.[4] In some cell lines, such as ML-1, vinblastine can also induce a G1 arrest.[5] The cell cycle arrest is a direct consequence of the disruption of microtubule dynamics, which prevents the formation of the mitotic spindle.[3]
Mechanism of Action: A Shared Pathway
Both vinblastine and vincristine exert their cytotoxic effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[1] They bind to β-tubulin and inhibit microtubule polymerization, leading to a disruption of the mitotic spindle, cell cycle arrest in the M phase, and subsequent induction of apoptosis (programmed cell death).[1][3][6]
Caption: Shared mechanism of action for vinblastine and vincristine.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of vinblastine sulfate or vincristine for the desired exposure time (e.g., 4 hours or continuous).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or vincristine for the specified time.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[2]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[2]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[2]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol (B145695) and incubate for at least 30 minutes on ice to fix and permeabilize the cells.[2]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]
Caption: General experimental workflow for comparing drug efficacy in vitro.
Drug Kinetics and Potency
The differential toxicity observed with short-term exposure is a critical consideration. Vincristine's higher potency in this context is linked to its slower release from cells.
Caption: Logical relationship of drug kinetics and resulting short-term potency.
Conclusion
In vitro studies reveal that while vinblastine and vincristine share a common mechanism of action, their cytotoxic efficacy can differ significantly depending on the duration of exposure. Under continuous exposure, their potencies are often comparable. However, following short-term exposure, vincristine demonstrates greater potency due to its higher cellular retention. These findings underscore the importance of considering cellular pharmacokinetics when evaluating the in vitro performance of these and other chemotherapeutic agents. The choice between these two drugs in a clinical setting is influenced not only by their efficacy against specific malignancies but also by their distinct toxicity profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemotherapy medication of Vincristine and Vinblastine | Auctores [auctoresonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mollugin: A Comprehensive Review of Its Multifaceted Pharmacological Properties and Therapeutic Potential [mdpi.com]
Cross-Validation of Vinblastine IC50 Values: A Comparative Guide to Assay Methods
Introduction to Vinblastine (B1199706) and IC50 Determination
Vinblastine is a potent chemotherapeutic agent widely used in the treatment of various cancers, including lymphomas, breast, and testicular cancers.[1] As a vinca (B1221190) alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), its primary mechanism of action involves the disruption of microtubule formation, a critical process for cell division.[1][2]
A key metric for evaluating the efficacy of chemotherapeutic agents like vinblastine is the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug required to inhibit a specific biological process, such as cell proliferation, by 50%.[3][4] Accurate determination of IC50 values is crucial in preclinical drug development for comparing the potency of different compounds and for selecting candidates for further investigation.
However, the IC50 value of a compound is not absolute and can vary significantly depending on the experimental conditions, the cell line used, and, most importantly, the assay method employed to measure cell viability or cytotoxicity.[3][4] This guide provides a comparative analysis of vinblastine IC50 values obtained through different assay methods, offering researchers objective data and detailed protocols to inform their experimental design and interpretation of results.
The Cellular Mechanism of Vinblastine
Vinblastine exerts its cytotoxic effects by binding to tubulin, the protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules.[1][2] Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is necessary for the separation of chromosomes during cell division (mitosis).[1] By disrupting microtubule dynamics, vinblastine arrests the cell cycle in the M phase, leading to programmed cell death (apoptosis).[1][2] The signaling cascade leading to apoptosis following mitotic arrest can involve the activation of the JNK pathway.[5]
Figure 1. Simplified signaling pathway of vinblastine-induced apoptosis.
Comparison of Vinblastine IC50 Values Across Different Assays
The following table summarizes published IC50 values for vinblastine determined by various assay methods in different cancer cell lines. This data highlights the variability of IC50 values and underscores the importance of considering the assay method when comparing results.
| Cell Line | Assay Method | IC50 Value | Citation |
| MCF-7 (human breast adenocarcinoma) | MTT Assay | 0.68 nmol/L | [6] |
| 1/C2 (rodent mammary carcinoma) | MTT Assay | 7.69 nmol/L | [6] |
| HeLa (human cervical cancer) | RTCA (Real-Time Cell Analysis) | Not specified, but determined | [7][8] |
| SCL6 (human) | MTT Assay | 6.1 µM | [9] |
| LNCaP (human prostate cancer) | Not specified | 0.5 µM | [9] |
Note: Direct comparison is challenging due to variations in experimental conditions such as incubation time and specific protocol modifications.
Experimental Protocols for Common Viability Assays
Detailed methodologies for two widely used colorimetric assays, the MTT and SRB assays, are provided below. These assays are frequently employed for high-throughput screening of cytotoxic compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[10]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight in a 37°C, 5% CO2 incubator to allow for cell attachment.[11]
-
Drug Treatment: Add various concentrations of vinblastine to the wells. Include a solvent control (e.g., DMSO) and a positive control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals. Shake the plate for 10 minutes at a low speed.[12]
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[12]
-
IC50 Calculation: Convert absorbance values to percentage of cell viability relative to the solvent control. Plot the percentage of viability against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[4]
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay that relies on the ability of the bright pink aminoxanthene dye, sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[13][14] The amount of bound dye is directly proportional to the total protein mass and, therefore, the number of cells.[13]
Protocol:
-
Cell Seeding and Drug Treatment: Follow the same initial steps as the MTT assay for cell plating and drug treatment.
-
Cell Fixation: After drug incubation, gently add cold 10% (wt/vol) trichloroacetic acid (TCA) to each well to fix the cells. Incubate for 1 hour at 4°C.[14]
-
Washing: Wash the plates four to five times with distilled or deionized water to remove TCA, unbound dye, and media components. Air dry the plates completely.[13][14]
-
SRB Staining: Add SRB solution (typically 0.057% wt/vol in 1% vol/vol acetic acid) to each well and incubate at room temperature for 30 minutes.[14]
-
Washing: Quickly rinse the plates four times with 1% (vol/vol) acetic acid to remove unbound SRB dye. Air dry the plates again.[14]
-
Dye Solubilization: Add a basic solution, such as 10 mM Tris base, to each well to solubilize the protein-bound dye. Shake the plate for 5-10 minutes.[13]
-
Absorbance Measurement: Read the optical density (OD) at 510-580 nm with a microplate reader.[13][14]
-
IC50 Calculation: Calculate the percentage of cell growth inhibition and determine the IC50 value using a dose-response curve as described for the MTT assay.[15]
Workflow for Comparative IC50 Determination
To accurately compare IC50 values across different assay methods, a standardized experimental workflow is essential. This involves running the assays in parallel with the same cell line, drug concentrations, and incubation times.
Figure 2. Experimental workflow for cross-validating IC50 values.
Discussion: Why Do IC50 Values Differ Between Assays?
The observed discrepancies in vinblastine IC50 values can be attributed to the fundamental differences in what each assay measures:
-
MTT Assay: Measures mitochondrial metabolic activity. A compound could reduce MTT signal without directly killing the cells, for instance, by impairing mitochondrial function.
-
SRB Assay: Measures total cellular protein content. This is a proxy for cell number but can be affected by drugs that alter cell size or protein expression.[6] However, for vinblastine, no significant variation in cell size was noted in one study.[6]
-
Real-Time Cell Analysis (RTCA): Measures changes in electrical impedance as cells attach and proliferate on microelectrodes.[7] This method provides kinetic data and is sensitive to changes in cell number, adhesion, and morphology.[7]
-
Trypan Blue Exclusion: A dye exclusion method that identifies cells with compromised membrane integrity. It is a direct measure of cell death but is typically lower throughput.[16]
-
ATP-Based Assays: Measure the amount of ATP in a cell population, which is an indicator of metabolically active cells.[17]
For vinblastine, which induces mitotic arrest, the timing of the assay endpoint is critical. An early time point might not capture the full extent of apoptosis, leading to a higher IC50. Furthermore, some assays might be more sensitive to the cytostatic (growth-inhibiting) versus cytotoxic (cell-killing) effects of the drug. For instance, a study comparing the MTT assay to direct cell counting for vinblastine found that the IC50 values corresponded fairly well, suggesting that for this drug, the MTT assay provides a reasonable estimate of its antiproliferative effects.[6]
Conclusion
The determination of vinblastine's IC50 is highly dependent on the chosen assay method. This guide illustrates that while different assays can yield varying IC50 values, understanding the principles behind each method allows for a more informed interpretation of the data. The MTT and SRB assays are robust, high-throughput methods suitable for initial screening. However, for a deeper understanding of a compound's mechanism, employing orthogonal assays, such as real-time analysis or flow cytometry, can provide valuable complementary information. Researchers should carefully select the assay that best reflects the biological question being addressed and consistently use the same method when comparing the potency of different compounds.
References
- 1. What is the mechanism of Vinblastine Sulfate? [synapse.patsnap.com]
- 2. Vinblastine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. clyte.tech [clyte.tech]
- 5. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of antineoplastic agents by MTT assay: partial underestimation of antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. canvaxbiotech.com [canvaxbiotech.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. jrmds.in [jrmds.in]
- 17. An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification [mdpi.com]
Synergistic Effects of Vinblastine Sulfate with Novel Drug Candidates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of vinblastine (B1199706) sulfate (B86663) with various novel drug candidates. The information presented herein is based on preclinical and clinical studies, offering insights into combination therapies that could enhance the efficacy of this established chemotherapeutic agent.
Preclinical Synergistic Combinations
The following tables summarize the in vitro and in vivo synergistic effects of vinblastine in combination with novel drug candidates.
Table 1: In Vitro Synergistic Effects of Vinblastine Combinations
| Combination Partner | Cancer Type/Cell Line | Key Synergistic Effect | Quantitative Data (IC50 in nM) | Mechanism of Synergy |
| Docetaxel (B913) | Non-Small Cell Lung Carcinoma (H1299) | Increased cytotoxicity and apoptosis | Vinblastine: 30 ± 5.9 (alone) vs. 5 ± 5.6 (combo) Docetaxel: 30 ± 3.1 (alone) vs. 15 ± 2.6 (combo)[1][2][3] | Overcoming P-glycoprotein mediated drug efflux.[1] |
| Rapamycin (B549165) | Neuroblastoma | Inhibition of angiogenesis and cell proliferation | Dose-dependent inhibition of cell proliferation; synergistic effect observed at very low doses.[4][5][6] | Down-modulation of VEGF production and VEGFR-2 expression.[4][5] |
| ABT-737 | Chronic Lymphocytic Leukemia (CLL) | Sensitization to apoptosis | Marked sensitization of all CLL samples to ABT-737 within 6 hours.[7][8] | Potent induction of the pro-apoptotic protein NOXA.[7][8] |
Table 2: In Vivo Synergistic Effects of Vinblastine Combinations
| Combination Partner | Cancer Model | Key Synergistic Effect | Supporting Experimental Data |
| Rapamycin | Orthotopic neuroblastoma-engrafted mice | Significant inhibition of tumor growth and microvessel area | More dramatic effect with the combined treatment compared to single agents; statistically improved increased life span.[4][5] |
| Rapamycin | Chick Embryo Chorioallantoic Membrane (CAM) Assay | Inhibition of angiogenesis | Angiogenic responses induced by neuroblastoma xenografts and human biopsy specimens were significantly inhibited by the combination.[4][5][6] |
Clinical Evaluation of Vinblastine Combinations
Clinical trials are exploring the potential of combining vinblastine with targeted therapies to improve patient outcomes.
Table 3: Clinical Trials of Vinblastine Combination Therapies
| Combination Partner | Cancer Type | Phase | Key Findings |
| Nilotinib (B1678881) | Refractory or Recurrent Low-Grade Glioma | Phase I | Recommended Phase II dose established (Vinblastine: 3 mg/m² weekly; Nilotinib: 230 mg/m² BID). Disease control rate of 85.3%.[9][10][11][12] However, a subsequent Phase II trial indicated that vinblastine monotherapy was more effective.[13] |
| Nivolumab (with AVD) | Advanced Stage Classic Hodgkin Lymphoma | Phase III (SWOG S1826) | Nivolumab + AVD showed a significantly lower risk of cancer progression or death compared to brentuximab vedotin + AVD. Two-year progression-free survival was 92% with N-AVD vs. 83% with BV-AVD.[14][15][16] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
MTT Cell Proliferation Assay
This assay is used to assess cell viability by measuring the metabolic activity of cells.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[17]
-
Drug Treatment: Treat the cells with varying concentrations of vinblastine, the combination drug, and their combination for a specified period (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 N HCl) to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17] Cell viability is calculated as a percentage of the untreated control.
DAPI Staining for Apoptosis
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds to DNA and is used to visualize nuclear morphology changes characteristic of apoptosis.
-
Cell Culture and Treatment: Grow cells on coverslips in a culture dish and treat with the desired drug concentrations.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells again with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
DAPI Staining: Incubate the cells with DAPI solution (1 µg/mL in PBS) for 5 minutes in the dark.
-
Visualization: Mount the coverslips on microscope slides and observe under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.
-
Cell Preparation: Harvest and wash cells with cold PBS.
-
Binding Buffer Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.[18][19]
Chick Embryo Chorioallantoic Membrane (CAM) Assay for Angiogenesis
The CAM assay is an in vivo model to study angiogenesis.
-
Egg Incubation: Incubate fertilized chicken eggs for 3 days at 37°C.[20]
-
Window Opening: On day 3, create a small window in the eggshell to expose the CAM.[21][22]
-
Sample Application: Place a sterile filter paper disc or a carrier matrix containing the test compounds (vinblastine and/or combination drug) or tumor cells onto the CAM.[21]
-
Incubation: Reseal the window and incubate the eggs for a further 2-3 days.
-
Analysis: Observe and quantify the formation of new blood vessels around the application site. This can be done through imaging and counting vessel branch points.[21]
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Workflow of the MTT Cell Viability Assay.
References
- 1. Co-treatment by docetaxel and vinblastine breaks down P-glycoprotein mediated chemo-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Combined therapeutic effects of vinblastine and rapamycin on human neuroblastoma growth, apoptosis, and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic inhibition of human neuroblastoma-related angiogenesis by vinblastine and rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vinblastine rapidly induces NOXA and acutely sensitizes primary chronic lymphocytic leukemia cells to ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vinblastine rapidly induces NOXA and acutely sensitizes primary chronic lymphocytic leukemia cells to ABT-737 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I study of vinblastine in combination with nilotinib in children, adolescents, and young adults with refractory or recurrent low-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I study of vinblastine in combination with nilotinib in children, adolescents, and young adults with refractory or recurrent low-grade glioma - Bio-informatique (CBIO) [univ-reunion.hal.science]
- 11. researchgate.net [researchgate.net]
- 12. ascopubs.org [ascopubs.org]
- 13. thebraintumourcharity.org [thebraintumourcharity.org]
- 14. oncologynews.com.au [oncologynews.com.au]
- 15. cityofhope.org [cityofhope.org]
- 16. esmo.org [esmo.org]
- 17. benchchem.com [benchchem.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. Chick embryo chorioallantoic membrane (CAM): an alternative predictive model in acute toxicological studies for anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Vinblastine-Induced Apoptosis and Other Cytotoxic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the apoptotic mechanisms induced by the microtubule-destabilizing agent vinblastine (B1199706) with other widely used cytotoxic drugs, including the microtubule-stabilizing agent paclitaxel (B517696) and the topoisomerase inhibitor doxorubicin (B1662922). This analysis is supported by experimental data, detailed protocols, and visualizations of the key signaling pathways involved.
Executive Summary
Vinblastine, a vinca (B1221190) alkaloid, primarily induces apoptosis by disrupting microtubule dynamics, leading to mitotic arrest. However, its apoptotic signaling is distinct from other cytotoxic agents. Notably, vinblastine is a potent activator of the c-Jun N-terminal kinase (JNK) pathway, a key differentiator from paclitaxel.[1][2] The apoptotic response to vinblastine is also heavily influenced by the expression and regulation of Bcl-2 family proteins, particularly Mcl-1.[2] In contrast, paclitaxel, while also targeting microtubules, and doxorubicin, which intercalates DNA and inhibits topoisomerase II, engage different downstream signaling cascades to execute programmed cell death.
Data Presentation: Comparative Cytotoxicity
Direct comparative studies quantifying apoptosis across vinblastine, paclitaxel, and doxorubicin under identical experimental conditions are limited in publicly available literature. The following tables summarize cytotoxicity data from individual studies to provide an approximate comparison of their potency in different cancer cell lines.
Table 1: Comparative IC50 Values of Various Cytotoxic Agents in Different Cancer Cell Lines
| Cell Line | Drug | IC50 Concentration | Exposure Time | Reference |
| H1299 (Non-small cell lung cancer) | Vinblastine | 30 nM | 48 hours | [3] |
| H1299 (Non-small cell lung cancer) | Docetaxel (B913) | 30 nM | 48 hours | [3] |
| MCF-7 (Breast cancer) | Doxorubicin | Not specified | Not specified | [4] |
| A549 (Non-small cell lung cancer) | Doxorubicin | Not specified | 48 hours | [5] |
| A549 (Non-small cell lung cancer) | Etoposide (B1684455) | Not specified | 48 hours | [5] |
Note: Docetaxel is a taxane, structurally similar to paclitaxel, and is included here for comparative purposes.
Table 2: Apoptosis Induction by Vinblastine and Paclitaxel in PC-3 Cells
| Treatment | Concentration | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptosis (%) | Exposure Time |
| Vinblastine | 50 µM | 15 | 11 | 26 | 48 hours |
| Vinblastine | 50 µM | 19 | 17 | 36 | 72 hours |
| Paclitaxel | 200 µM | Not specified | Not specified | 36 | 19 hours |
Signaling Pathways of Apoptosis
The mechanisms by which cytotoxic agents induce apoptosis are multifaceted and often cell-type dependent. Below are simplified representations of the key signaling pathways associated with vinblastine, paclitaxel, and doxorubicin.
Vinblastine-Induced Apoptosis
Vinblastine's disruption of microtubule dynamics leads to mitotic arrest and subsequent activation of apoptotic pathways. A key signaling event is the potent activation of the JNK pathway, which can lead to the phosphorylation and inactivation of anti-apoptotic Bcl-2 family members or the activation of pro-apoptotic proteins.[2]
Caption: Vinblastine-induced apoptotic signaling cascade.
Paclitaxel-Induced Apoptosis
Similar to vinblastine, paclitaxel also induces mitotic arrest by interfering with microtubule function, but it does so by stabilizing them.[2] While it can also lead to the modulation of Bcl-2 family proteins, its effect on the JNK pathway is less pronounced compared to vinblastine.[6] Some studies suggest the involvement of the death receptor 3 (DR3) pathway in paclitaxel-induced apoptosis.[7]
Caption: Paclitaxel-induced apoptotic signaling pathways.
Doxorubicin-Induced Apoptosis
Doxorubicin induces apoptosis primarily through DNA damage by intercalating into DNA and inhibiting topoisomerase II. This leads to the activation of the p53 tumor suppressor protein, which in turn can trigger the mitochondrial pathway of apoptosis.
Caption: Doxorubicin-induced apoptotic signaling pathway.
Experimental Protocols
The following is a generalized protocol for assessing apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry, a common method for quantifying apoptosis induced by cytotoxic agents.
Annexin V and Propidium Iodide Staining for Flow Cytometry
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Materials:
-
Cells of interest
-
Cytotoxic agent (e.g., Vinblastine)
-
Phosphate-buffered saline (PBS)
-
1X Annexin V Binding Buffer (user-prepared or from a kit)
-
FITC-conjugated Annexin V (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in culture plates. Allow cells to adhere (for adherent cell lines) overnight. Treat cells with the desired concentrations of the cytotoxic agent for the indicated time. Include an untreated control group.
-
Cell Harvesting:
-
Adherent cells: Gently remove the culture medium. Wash the cells once with PBS. Detach the cells using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Neutralize the dissociation reagent with a complete medium.
-
Suspension cells: Directly collect the cells.
-
-
Cell Washing: Centrifuge the cell suspension at approximately 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in cold PBS. Repeat the wash step once.[8]
-
Resuspension in Binding Buffer: Centrifuge the washed cells and discard the supernatant. Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (approximately 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the apoptotic effects of different cytotoxic agents.
Caption: Experimental workflow for apoptosis comparison.
Conclusion
Vinblastine induces apoptosis through a mechanism that, while initiated by microtubule disruption and mitotic arrest, is distinct from other cytotoxic agents like paclitaxel and doxorubicin. Its strong activation of the JNK signaling pathway represents a key area of differentiation. Understanding these mechanistic nuances is crucial for the rational design of combination therapies and for overcoming drug resistance in a clinical setting. Further research employing standardized experimental conditions is necessary to provide a more definitive quantitative comparison of the apoptotic potency of these important anticancer drugs.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-treatment by docetaxel and vinblastine breaks down P-glycoprotein mediated chemo-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. p‑STAT3 influences doxorubicin and etoposide resistance of A549 cells grown in an in vitro 3D culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.lucp.net [books.lucp.net]
- 7. Anti-mitotic chemotherapeutics promote apoptosis through TL1A-activated death receptor 3 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
Validating In Vitro Efficacy of Vinblastine Sulfate in In Vivo Models: A Comparative Guide
For researchers, scientists, and drug development professionals, the translation of in vitro findings to in vivo efficacy is a critical step in the preclinical validation of any therapeutic candidate. This guide provides an objective comparison of vinblastine (B1199706) sulfate's performance with other microtubule-targeting agents, supported by experimental data from both in vitro and in vivo studies. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.
Vinblastine sulfate (B86663), a vinca (B1221190) alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a well-established antineoplastic agent. Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for mitotic spindle formation during cell division. This interference leads to a cell cycle arrest in the M phase and ultimately triggers apoptosis, or programmed cell death.[1][2] In vitro studies consistently demonstrate the cytotoxic effects of vinblastine across various cancer cell lines, and these findings have been largely validated in in vivo models.[3]
Comparative In Vitro Efficacy
The cytotoxic and pro-apoptotic effects of vinblastine sulfate have been extensively evaluated in a multitude of cancer cell lines. In comparison to other microtubule-targeting agents, such as taxanes (paclitaxel and docetaxel), vinblastine exhibits potent activity, albeit with varying sensitivities across different cancer types.
| Parameter | Vinblastine | Paclitaxel (Taxol) | Docetaxel | Cancer Cell Line | Source |
| IC50 (48h) | 1 µM | - | 10 nM | MDA-MB-231 (Breast Cancer) | [4] |
| IC50 (48h) | 10 µM | - | 1 µM | H1299 (Lung Cancer) | [4] |
| IC50 (48h) | 30 nM | - | 30 nM | H1299 (Lung Cancer) | [5] |
| Apoptosis (48h) | Induces apoptosis | Induces apoptosis | Induces apoptosis | H1299 (Lung Cancer) | [5] |
| Apoptosis % (vs. control) | 22.66% | 14.95% | - | NCI-H1299 (Lung Cancer) | [6][7] |
In Vivo Validation: Xenograft Models
The antitumor activity of this compound observed in vitro is consistently validated in in vivo xenograft models. These studies typically involve the subcutaneous or orthotopic implantation of human cancer cells into immunocompromised mice, followed by systemic administration of the therapeutic agent.[8]
| Parameter | Vinblastine | Paclitaxel (Taxol) | Tumor Model | Key Findings | Source |
| Tumor Growth Inhibition | Significant | Significant | NSCLC Xenograft | Vinblastine showed more potent inhibition of cell proliferation and colony formation. | [9][10] |
| Apoptosis Induction | Increased Caspase 3 & 9 | Increased Caspase 3 & 9 | NSCLC Xenograft | Vinblastine induced a higher apoptotic ratio compared to paclitaxel. | [6][7] |
| Tumor Progression | - | - | Metastatic Breast Cancer | Docetaxel showed a longer median time to progression compared to a mitomycin/vinblastine combination. | [11] |
Signaling Pathways in Vinblastine-Induced Apoptosis
The disruption of microtubule dynamics by vinblastine triggers a cascade of intracellular signaling events that converge on the apoptotic machinery. A key pathway implicated in this process is the c-Jun N-terminal kinase (JNK) signaling pathway.[5][12] Stress signals initiated by microtubule disruption lead to the activation of JNK, which in turn can phosphorylate and regulate the activity of Bcl-2 family proteins, ultimately promoting apoptosis.[5] In some cellular contexts, vinblastine has been shown to induce the expression of the pro-apoptotic protein Mcl-1, and inhibition of the ERK signaling pathway can enhance vinblastine-induced apoptosis by suppressing this Mcl-1 induction.[5]
References
- 1. youtube.com [youtube.com]
- 2. animalcare.jhu.edu [animalcare.jhu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Memory of stochastic single-cell apoptotic signaling promotes chemoresistance in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vinblastine differs from Taxol as it inhibits the malignant phenotypes of NSCLC cells by increasing the phosphorylation of Op18/stathmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Unraveling the Cellular Response: A Comparative Analysis of Gene Expression Changes Following Vinblastine Treatment
For researchers, scientists, and drug development professionals, understanding the intricate cellular response to chemotherapeutic agents is paramount. This guide provides a comparative analysis of gene expression changes induced by vinblastine (B1199706), a widely used anti-cancer drug. By examining transcriptomic shifts, we can gain deeper insights into its mechanisms of action, identify potential biomarkers for drug sensitivity, and explore avenues for combination therapies.
Vinblastine, a vinca (B1221190) alkaloid derived from the Madagascar periwinkle, exerts its cytotoxic effects primarily by disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. However, the downstream effects on gene expression are complex and can vary across different cancer types and experimental conditions. This guide synthesizes available data to present a clear comparison of these changes.
Comparative Gene Expression Analysis
To illustrate the impact of vinblastine on the cellular transcriptome, we present a summary of differentially expressed genes identified in a study on leukemia and lymphoma cells. While comprehensive datasets on single-agent vinblastine are limited, one study noted that a 4-hour treatment with vinblastine led to a greater than 3-fold induction of 272 genes. Among the significantly upregulated genes was Phorbol-12-myristate-13-acetate-induced protein 1 (PMAIP1), also known as NOXA, a pro-apoptotic protein.
Further investigation into the effects of vinblastine on Chronic Lymphocytic Leukemia (CLL) cells revealed a rapid induction of the pro-apoptotic gene NOXA. This upregulation is a key event in sensitizing these cells to apoptosis. The table below summarizes the key gene upregulation observed in these studies.
| Gene Symbol | Gene Name | Function | Cancer Type | Fold Change/Observation |
| PMAIP1 (NOXA) | Phorbol-12-myristate-13-acetate-induced protein 1 | Pro-apoptotic BH3-only protein | Leukemia/Lymphoma | > 3-fold induction |
| NOXA | Phorbol-12-myristate-13-acetate-induced protein 1 | Pro-apoptotic BH3-only protein | Chronic Lymphocytic Leukemia | Rapidly induced |
Experimental Methodologies
The insights into gene expression changes are derived from various experimental protocols. A common methodology involves the treatment of cancer cell lines with vinblastine followed by transcriptomic analysis.
A representative experimental workflow is as follows:
-
Cell Culture: Cancer cell lines, such as those from leukemia or lymphoma, are cultured under standard laboratory conditions.
-
Vinblastine Treatment: Cells are treated with a specified concentration of vinblastine for a defined period (e.g., 4 hours). A control group of cells is treated with a vehicle (e.g., DMSO).
-
RNA Extraction: Total RNA is isolated from both the vinblastine-treated and control cells.
-
Gene Expression Analysis: The extracted RNA is then subjected to either microarray analysis or RNA sequencing (RNA-seq) to determine the relative abundance of different mRNA transcripts.
-
Data Analysis: The resulting data is analyzed to identify genes that are significantly upregulated or downregulated in the vinblastine-treated cells compared to the control cells.
Experimental workflow for analyzing gene expression changes after vinblastine treatment.
Signaling Pathways Affected by Vinblastine
The primary mechanism of vinblastine is the disruption of microtubule formation, which directly impacts mitosis. This mitotic arrest triggers a cascade of downstream signaling events, ultimately leading to apoptosis. The upregulation of pro-apoptotic genes like NOXA is a key part of this process. The diagram below illustrates the simplified signaling pathway.
Signaling pathway of vinblastine-induced apoptosis.
Unraveling Vinblastine Resistance: A Comparative Guide to Key Protein Players
For researchers, scientists, and drug development professionals, understanding the molecular underpinnings of chemotherapy resistance is paramount. Vinblastine (B1199706), a widely used anti-cancer agent that targets microtubules, often faces the challenge of acquired resistance. This guide provides an objective comparison of the roles of specific proteins in conferring resistance to vinblastine, supported by experimental data and detailed methodologies.
This document delves into the functions of key proteins implicated in vinblastine resistance, presenting quantitative data on their impact, detailed experimental protocols for validation, and visual representations of the involved signaling pathways and workflows.
Comparing the Impact of Key Proteins on Vinblastine Resistance
The development of resistance to vinblastine is a multifactorial process involving various proteins that can be broadly categorized into drug transporters and signaling modulators. This section compares the experimentally validated roles of ATP-binding cassette (ABC) transporters, specifically ABCB1 (P-glycoprotein) and ABCC1 (MRP1), and the transcription factor c-Jun.
Quantitative Analysis of Vinblastine Resistance
The following table summarizes the changes in the half-maximal inhibitory concentration (IC50) of vinblastine upon modulation of key proteins, providing a quantitative measure of their contribution to resistance. A higher IC50 value indicates greater resistance.
| Protein | Cell Line | Experimental Condition | Vinblastine IC50 (approx.) | Fold Resistance | Reference |
| ABCB1 (P-gp) | SW620 | Parental | Not specified | - | [1] |
| SW620 Ad20 | P-gp Overexpression | Not specified | Significantly resistant | [1] | |
| MES-SA | Parental | Not specified | - | [2] | |
| MES-SA | Vinblastine-selected clones (MDR1 activation) | High levels of resistance | Not specified | [2] | |
| ABCC1 (MRP1) | CMT-U27 | Parental | 1588 nM | - | |
| CMT-U27 | MRP1 siRNA knockdown | 144 nM | ~11-fold decrease | ||
| c-Jun | Mouse Fibroblasts | Wild-type | Not specified | - | [3] |
| Mouse Fibroblasts | c-Jun null | More sensitive at 1-3 nM | - | [3] | |
| Mouse Fibroblasts | c-Jun overexpressing | Not specified | 12-fold greater than wild-type | [3] |
Key Proteins in Vinblastine Resistance
ABCB1 (P-glycoprotein/MDR1)
ABCB1 is a well-characterized ATP-dependent efflux pump that actively transports a wide range of xenobiotics, including vinblastine, out of the cell. This reduces the intracellular drug concentration, thereby diminishing its cytotoxic effect. Overexpression of ABCB1 is a common mechanism of multidrug resistance (MDR) in cancer cells. Activation of the MDR1 gene is a predominant mechanism of resistance selected by vinblastine treatment in some cancer cell lines[2].
ABCC1 (MRP1)
ABCC1, another member of the ABC transporter superfamily, also contributes to multidrug resistance. While it is a known transporter of various anticancer drugs, its role in vinblastine resistance is context-dependent and it appears to confer a lower level of resistance to vinblastine compared to other drugs like vincristine[4]. MRP1-mediated transport of some drugs is also dependent on the presence of glutathione (B108866) (GSH)[5].
c-Jun
c-Jun is a component of the AP-1 transcription factor and is involved in cellular responses to stress, including exposure to chemotherapy. Treatment with microtubule inhibitors like vinblastine can lead to the activation of the c-Jun N-terminal kinase (JNK) pathway, resulting in increased c-Jun expression and phosphorylation[6][7]. Overexpression of c-Jun has been shown to protect cells from vinblastine-induced apoptosis, suggesting its role as a pro-survival factor in the context of vinblastine treatment[3].
FOXO3a
The Forkhead box O3 (FOXO3a) transcription factor is a key player in cell fate decisions, including apoptosis and stress resistance. Its activity is primarily regulated by the PI3K/AKT signaling pathway. When PI3K/AKT is activated, it phosphorylates FOXO3a, leading to its cytoplasmic sequestration and inactivation. In the absence of this phosphorylation, FOXO3a translocates to the nucleus and can induce the expression of genes that promote apoptosis. While direct quantitative data for FOXO3a's role in vinblastine resistance is not detailed in the provided context, its general role in chemoresistance through the PI3K/AKT pathway is well-established[8][9]. Dysregulation of this pathway can lead to the inactivation of FOXO3a, thereby promoting cell survival and contributing to drug resistance.
Experimental Protocols for Validation
Accurate validation of the role of these proteins in vinblastine resistance relies on robust experimental methodologies. Below are detailed protocols for key assays.
Cell Viability and IC50 Determination: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of vinblastine and incubate for 48-72 hours.
-
Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Measure the optical density (OD) at 564 nm using a microplate reader.
-
Analysis: The percentage of cell survival is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of cell survival against the drug concentration.
Gene Knockdown: siRNA Transfection
Small interfering RNA (siRNA) is used to specifically silence the expression of a target gene.
-
Cell Seeding: Seed cells in a 24-well plate one day before transfection to reach 50-60% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 10-20 pmol of siRNA into 50 µL of serum-free medium.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine) in 50 µL of serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.
-
-
Transfection: Add the 100 µL of siRNA-lipid complex to each well containing cells in 400 µL of fresh, serum-free medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
Medium Change: After incubation, replace the transfection medium with fresh, complete growth medium.
-
Validation and Functional Assays: After 24-72 hours, validate the knockdown efficiency by qRT-PCR or Western blotting and proceed with functional assays such as the SRB assay to assess changes in vinblastine sensitivity.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-ABCB1, anti-c-Jun) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).
Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the amount of a specific RNA.
-
RNA Extraction: Isolate total RNA from cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR:
-
Prepare a reaction mix containing cDNA, forward and reverse primers for the target gene, and a fluorescent dye (e.g., SYBR Green) or a TaqMan probe.
-
Perform the PCR reaction in a real-time PCR thermal cycler.
-
-
Data Analysis: The cycle threshold (Ct) value is determined for each sample. The relative expression of the target gene is calculated using the ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH or ACTB).
Visualizing the Molecular Landscape of Resistance
Diagrams of the key signaling pathways and experimental workflows provide a clear visual summary of the complex processes involved in vinblastine resistance.
Signaling Pathways
Caption: Signaling pathways contributing to vinblastine resistance.
Experimental Workflow for Validating Protein Role
Caption: Workflow for validating a protein's role in resistance.
References
- 1. Expression and role of PGP, BCRP, MRP1 and MRP3 in multidrug resistance of canine mammary cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDR 1 activation is the predominant resistance mechanism selected by vinblastine in MES-SA cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of c-Jun in cellular sensitivity to the microtubule inhibitor vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Multidrug Resistance Protein 1 (MRP1, ABCC1): Past, Present, and Future | Annual Reviews [annualreviews.org]
- 5. Multidrug Resistance Proteins (MRPs/ABCCs) in Cancer Chemotherapy and Genetic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inducible overexpression of c-Jun in MCF7 cells causes resistance to vinblastine via inhibition of drug-induced apoptosis and senescence at a step subsequent to mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microtubule-interfering agents activate c-Jun N-terminal kinase/stress-activated protein kinase through both Ras and apoptosis signal-regulating kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Vinblastine and Vincristine: Cellular Uptake and Retention
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular uptake and retention of two closely related vinca (B1221190) alkaloids, vinblastine (B1199706) and vincristine (B1662923). While both are potent anti-mitotic agents used in cancer chemotherapy, their efficacy and toxicity profiles differ, in part due to their distinct interactions with cancer cells. This document synthesizes experimental data to highlight these differences, offering insights for researchers in oncology and drug development.
Executive Summary
Vincristine and vinblastine, despite their structural similarity, exhibit significant differences in their cellular pharmacokinetics. Experimental data reveals that while vinblastine demonstrates a more rapid and higher initial cellular uptake, vincristine is retained within the cell for a more extended period. This prolonged intracellular presence of vincristine correlates with its greater cytotoxicity following short-term exposure. Under continuous exposure, however, their cytotoxic effects are comparable. These differences are critical for understanding their therapeutic windows and designing effective treatment regimens.
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of Vinblastine and Vincristine in Various Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below illustrates the differential cytotoxicity of vincristine and vinblastine, which is notably dependent on the duration of drug exposure.[1]
| Cell Line | Exposure Time | Parameter | Vincristine IC50 (nM) | Vinblastine IC50 (nM) | Reference |
| Mouse Leukemia L1210 | Continuous | Growth Inhibition | 4.4 | 4.0 | [2][3] |
| Mouse Lymphoma S49 | Continuous | Growth Inhibition | 5 | 3.5 | [2][3] |
| Mouse Neuroblastoma | Continuous | Growth Inhibition | 33 | 15 | [2][3] |
| HeLa | Continuous | Growth Inhibition | 1.4 | 2.6 | [2][3] |
| Human Leukemia HL-60 | Continuous | Growth Inhibition | 4.1 | 5.3 | [2][3] |
| Mouse Leukemia L1210 | 4-hour | Proliferation Inhibition | 100 | 380 | [2][3] |
| Human Leukemia HL-60 | 4-hour | Proliferation Inhibition | 23 | 900 | [2][3] |
| Mouse Leukemia L1210 | 4-hour | Colony Formation | 6 | >600 | [2][3][4] |
| HeLa | 4-hour | Colony Formation | 33 | 62 | [2][3] |
| Murine Lymphoblastic Leukaemia (L5178Y) | Not Specified | Cytotoxicity | 5.8 | 44 | [5][6] |
Table 2: Cellular Uptake and Retention of [³H]Vinblastine and [³H]Vincristine in L1210 Cells
Studies using radiolabeled vinca alkaloids have elucidated the differential uptake and retention kinetics.
| Time Point | Parameter | [³H]Vincristine | [³H]Vinblastine | Key Observation | Reference |
| 4 hours (during exposure) | Cellular Association | Lower | Significantly Higher | Vinblastine accumulates more rapidly and to a greater extent initially. | [2][3][7][8] |
| 0.5 hours (post-exposure) | Cellular Retention | Higher | Lower | Vinblastine is released much more rapidly from the cells. | [2][3][7][8] |
| Up to 6 hours (post-exposure) | Cellular Retention | Consistently Higher | Consistently Lower | Vincristine is retained more tenaciously over time. | [2][3][7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Anti-Proliferation Assay
This protocol is used to determine the IC50 values of vinblastine and vincristine.
-
Cell Culture : The selected cancer cell lines (e.g., L1210, HeLa, HL-60) are maintained in an appropriate growth medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. Cells are cultured in a humidified incubator at 37°C with 5% CO2.[4]
-
Drug Preparation : Vincristine sulfate (B86663) and vinblastine sulfate are dissolved in a suitable solvent (e.g., sterile water or saline) to create stock solutions.[4] Serial dilutions are then prepared in the culture medium to achieve the desired final concentrations.
-
Cell Seeding : Cells are seeded into multi-well plates at a predetermined density to ensure exponential growth throughout the experiment.
-
Drug Exposure :
-
Continuous Exposure : The diluted drugs are added to the cell cultures and incubated for a prolonged period (e.g., 48-72 hours).
-
Short-term Exposure : Cells are incubated with the drugs for a shorter duration (e.g., 4 hours). Following incubation, the drug-containing medium is removed, and the cells are washed with phosphate-buffered saline (PBS) and incubated with fresh drug-free medium for the remainder of the assay period.
-
-
Assessment of Cell Viability : Cell viability is assessed using a metabolic assay such as the MTT or resazurin (B115843) assay. The absorbance is measured using a microplate reader, which is directly proportional to the number of viable cells.[1]
-
Data Analysis : The IC50 values are calculated by plotting the percentage of cell growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Uptake and Retention Assay
This protocol quantifies the amount of drug taken up and retained by the cells.
-
Cell Preparation : A suspension of a known number of cells (e.g., L1210) is prepared in a suitable buffer or culture medium.
-
Drug Incubation (Uptake) : Radiolabeled drugs, such as [³H]vinblastine or [³H]vincristine, are added to the cell suspension at a specific concentration. The cells are incubated for a defined period (e.g., 4 hours) at 37°C.
-
Separation : At various time points, aliquots of the cell suspension are taken, and the cells are separated from the drug-containing medium by centrifugation through a layer of silicone oil to rapidly stop the uptake process.
-
Washing : The cell pellet is washed with ice-cold PBS to remove any extracellular drug.
-
Lysis and Scintillation Counting : The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter. This measurement reflects the amount of drug taken up by the cells.
-
Retention Assay : After the initial drug incubation period, the cells are washed and resuspended in a drug-free medium. At various time points, aliquots are taken, and the remaining intracellular radioactivity is measured as described above. The decrease in radioactivity over time indicates the rate of drug efflux.
Visualization of Experimental Workflow and Cellular Mechanisms
Concluding Remarks
The differential cellular uptake and retention of vinblastine and vincristine are key determinants of their distinct pharmacological profiles. While both are effective anti-cancer agents, the superior retention of vincristine likely contributes to its greater potency in short-term exposure models. This may have implications for clinical dosing schedules and the management of drug resistance, which is often mediated by efflux pumps like P-glycoprotein that actively remove these drugs from the cell.[9][10] Further research into the molecular mechanisms governing the differential retention of these two important drugs could lead to the development of more effective and less toxic chemotherapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Differential activity of vincristine and vinblastine against cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Comparative uptake, retention and action of vincristine, vinblastine and vindesine on murine leukaemic lymphoblasts sensitive and resistant to vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative uptake, retention and action of vincristine, vinblastine and vindesine on murine leukaemic lymphoblasts sensitive and resistant to vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Chemotherapy medication of Vincristine and Vinblastine | Auctores [auctoresonline.org]
- 9. ori.umkc.edu [ori.umkc.edu]
- 10. P-glycoprotein content and mediation of vincristine efflux: correlation with the level of differentiation in luminal epithelium of mouse small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Vinblastine Sulfate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of vinblastine (B1199706) sulfate (B86663) is paramount for protecting personnel and the environment. As a potent cytotoxic and antineoplastic agent, vinblastine sulfate requires stringent handling and waste management protocols. This guide provides essential, step-by-step procedures for its proper disposal, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance, and all waste contaminated with it must be treated as cytotoxic waste.[1][2] Adherence to proper personal protective equipment (PPE) is mandatory at all times when handling the compound or its waste products.
Required Personal Protective Equipment (PPE):
-
Gloves: Two pairs of chemotherapy-rated gloves.[3]
-
Gown: A disposable, impermeable gown with long sleeves and elastic cuffs.[3]
-
Eye Protection: Safety goggles or a face shield.[4]
-
Respiratory Protection: A NIOSH-approved respirator should be used when there is a risk of aerosolization.[5]
This compound Waste Disposal Workflow
The primary and most recommended method for the disposal of this compound and all contaminated materials is high-temperature incineration by a licensed hazardous waste disposal company.[4] This ensures the complete destruction of the cytotoxic compound.
The following diagram outlines the decision-making and operational workflow for the proper segregation and disposal of this compound waste in a laboratory setting.
Detailed Disposal Procedures
Step 1: Segregation at the Point of Generation
Proper segregation is critical to prevent cross-contamination and ensure compliant disposal.[5]
-
Sharps Waste: All needles, syringes, glass vials, and other sharp items contaminated with this compound must be immediately placed into a designated puncture-proof sharps container with a purple lid.[5]
-
Non-Sharps Solid Waste: Contaminated PPE (gloves, gowns), bench protectors, and other solid materials should be disposed of in a yellow chemotherapy waste bag, which should be clearly labeled with the cytotoxic symbol.[5] These bags should be thick (at least 2 mm for polypropylene) and leak-proof.
-
Liquid Waste: Unused or expired this compound solutions, as well as contaminated culture media, should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not discharge liquid cytotoxic waste into the sanitary sewer system.[2]
Step 2: Labeling and Storage
All waste containers must be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste" and include the biohazard symbol. Store sealed waste containers in a designated, secure area away from general laboratory traffic until they are collected for disposal.
Step 3: Final Disposal
Arrange for a licensed hazardous waste management company to collect and transport the waste for high-temperature incineration. Ensure that all federal, state, and local regulations are followed.[4]
Spill Management
In the event of a spill, immediate action is necessary to contain and clean the area while protecting personnel.
-
Evacuate and Secure the Area: Alert others and restrict access to the spill location.
-
Don Appropriate PPE: Before beginning cleanup, ensure you are wearing the full PPE described above.
-
Contain the Spill: For liquid spills, use absorbent pads from a chemotherapy spill kit to cover the area. For solid spills, gently cover the powder with a damp absorbent pad to avoid creating dust.[6]
-
Clean the Area: Working from the outside in, carefully clean the spill area. All cleanup materials must be disposed of as cytotoxic waste.[3]
-
Decontaminate: After the initial cleanup, decontaminate the surface with a suitable agent, such as a 10% bleach solution, followed by a rinse with water.[7]
Chemical Degradation of this compound
While high-temperature incineration is the standard, research has been conducted on the chemical degradation of this compound. It is important to note that these are not standard disposal procedures and should be considered for research purposes or under specific guidance from safety officers. A study by Thimmaiah & Sethi (1985) investigated the degradation of vinblastine in a buffered solution.
Experimental Protocol for Vinblastine Degradation Study:
The following is a summary of the methodology used to study the degradation of vinblastine. This is for informational purposes and does not constitute a validated disposal protocol.
| Parameter | Value/Procedure |
| Incubation Medium | 0.2 M glycine (B1666218) buffer containing 1% bovine serum albumin. |
| pH Conditions | pH 7.4 or 8.8 |
| Temperature | 37°C |
| Incubation Time | 72 hours |
| Extraction | The reaction mixture was extracted with dichloromethane (B109758) (CH2Cl2). |
| Analysis | High-Performance Liquid Chromatography (HPLC) was used to separate and identify the degradation products. |
This study identified several degradation products, including 4-deacetylvinblastine and 19'-oxovinblastine, indicating that under these conditions, this compound breaks down into different chemical entities.[8] For validated chemical inactivation methods for various cytotoxic drugs, it is recommended to consult specialized literature, such as the publications by Castegnaro et al.[9]
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby minimizing occupational exposure and environmental impact. Always consult your institution's specific safety protocols and waste management guidelines.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. syndicateofhospitals.org.lb [syndicateofhospitals.org.lb]
- 3. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. msdsdigital.com [msdsdigital.com]
- 8. Chemical characterization of the degradation products of vinblastine dihydrogen sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
